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  • Product: Octadecylboronic acid
  • CAS: 4445-09-4

Core Science & Biosynthesis

Foundational

Introduction: The Emerging Role of Long-Chain Alkylboronic Acids in Pharmaceutical Sciences

An In-Depth Technical Guide to Octadecylboronic Acid for Researchers and Drug Development Professionals The field of medicinal chemistry has witnessed a significant surge in the exploration of organoboron compounds, a cl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Octadecylboronic Acid for Researchers and Drug Development Professionals

The field of medicinal chemistry has witnessed a significant surge in the exploration of organoboron compounds, a class of molecules once perceived with skepticism regarding their toxicity.[1] This paradigm shift was catalyzed by the success of drugs like bortezomib, unveiling the therapeutic potential of the boronic acid functional group.[1] Octadecylboronic acid, a long-chain alkylboronic acid, represents a fascinating convergence of a lipophilic alkyl tail and a versatile boronic acid head. This unique amphiphilic character opens up novel avenues in drug delivery, diagnostics, and material science.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental choices and the inherent logic in protocol design. We will delve into the molecular architecture of octadecylboronic acid, its synthesis, its multifaceted applications rooted in its unique chemical reactivity, and the rigorous analytical methodologies required for its characterization.

Molecular and Physicochemical Profile

Octadecylboronic acid, also known as 1-stearylboronic acid, is an organoboron compound characterized by a saturated eighteen-carbon alkyl chain attached to a boronic acid moiety [-B(OH)₂].[2] This structure imparts a distinct set of properties that are central to its applications.

Molecular Formula: C₁₈H₃₉BO₂[3]

Molecular Structure:

Caption: 2D structure of Octadecylboronic acid.

Physicochemical Data Summary
PropertyValueSource
Molecular Weight 298.31 g/mol [3]
Appearance Solid[2]
Purity (Typical) ≥98%[2]
Synonyms 1-Stearylboronic acid[2]
Classification Organoborane, Boronic Acid Derivative[2]
Core Chemical Attributes: Causality and Implications
  • Lewis Acidity: Unlike Brønsted-Lowry acids that donate protons, the boron atom in octadecylboronic acid possesses a vacant p-orbital, making it a Lewis acid that accepts electrons.[4] This property is the cornerstone of its reactivity, particularly its ability to form reversible covalent bonds with electron-rich species like diols.[4]

  • Propensity for Dehydration: Boronic acids have a tendency to lose water molecules and form cyclic trimers known as boroxines.[5][6] This self-association can complicate characterization and requires specific analytical strategies, as detailed in the "Analytical Characterization" section. This equilibrium is a critical consideration in formulation and storage.

  • Amphiphilicity: The molecule's structure is dichotomous: a long, nonpolar C₁₈ alkyl chain confers significant hydrophobicity, while the polar boronic acid headgroup is hydrophilic. This amphiphilic nature suggests potential for self-assembly into structures like micelles or for incorporation into lipid bilayers, making it a prime candidate for drug delivery systems.

Synthesis and Purification

The synthesis of alkylboronic acids is well-established, with several reliable routes available to the synthetic chemist.[7] A common and effective strategy for a long-chain alkylboronic acid like octadecylboronic acid involves a Grignard reaction followed by borylation. This method provides a high degree of control and generally good yields.[7]

Illustrative Synthetic Workflow

The following diagram outlines a typical two-step synthesis starting from 1-bromooctadecane.

G start 1-Bromooctadecane (C₁₈H₃₇Br) intermediate Octadecylmagnesium Bromide (C₁₈H₃₇MgBr) start->intermediate Step 1: Grignard Formation reagent1 Magnesium (Mg) Dry THF reagent1->intermediate boronate_ester Diisopropyl Octadecylboronate intermediate->boronate_ester Step 2: Borylation reagent2 Triisopropyl borate B(O-iPr)₃ -78 °C reagent2->boronate_ester product Octadecylboronic Acid (C₁₈H₃₉BO₂) boronate_ester->product Step 3: Hydrolysis reagent3 Acidic Hydrolysis (e.g., aq. HCl) reagent3->product purification Purification (Recrystallization) product->purification

Caption: Synthetic pathway for Octadecylboronic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful formation of the Grignard reagent in Step 1 is a prerequisite for the borylation in Step 2.

Objective: To synthesize octadecylboronic acid from 1-bromooctadecane.

Materials:

  • 1-Bromooctadecane

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Hexane

  • Standard glassware for anhydrous reactions (e.g., oven-dried, three-neck flask, condenser, dropping funnel)

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Step 1: Formation of the Grignard Reagent

    • Set up an oven-dried three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • Dissolve 1-bromooctadecane in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium to initiate the reaction (indicated by gentle refluxing).

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of octadecylmagnesium bromide.

  • Step 2: Borylation

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Dissolve triisopropyl borate in anhydrous THF and add it to the dropping funnel.

    • Add the borate ester solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature at -78 °C throughout the addition.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Step 3: Hydrolysis and Work-up

    • Cool the reaction mixture in an ice bath.

    • Slowly quench the reaction by the dropwise addition of 2M HCl. Stir until two clear layers are formed.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Step 4: Purification

    • The crude solid can be purified by recrystallization, typically from a mixed solvent system like hexane/water or acetone/water, to yield pure octadecylboronic acid.

Applications in Pharmaceutical Research and Development

The utility of octadecylboronic acid in the pharmaceutical arena stems directly from the unique chemistry of its boronic acid headgroup, which can engage in specific, reversible interactions with biologically relevant molecules.[4]

Core Mechanism: Reversible Covalent Interaction with Diols

Boronic acids react with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters.[8] This reaction is reversible and pH-dependent.[9] Many biological structures, such as the sialic acid residues on cell surface glycoproteins, contain the necessary diol functionality.[4] This interaction is the key to its application in targeted delivery and sensing.

G BA Octadecyl-B(OH)₂ (Trigonal Planar) Ester Cyclic Boronate Ester (Tetrahedral) BA->Ester Binding (pH > pKa) Diol Cell Surface Diol (e.g., Sialic Acid) Diol->Ester Ester->BA Release (pH < pKa) Water H₂O Ester->Water Water->BA

Caption: Reversible binding of boronic acid to a diol.

Field-Proven Applications:
  • Targeted Drug Delivery: The long octadecyl chain can act as a lipid anchor, facilitating the incorporation of the molecule into liposomes or lipid nanoparticles. The exposed boronic acid headgroup can then act as a targeting ligand, binding to overexpressed sialic acid residues on the surface of cancer cells, thereby concentrating the therapeutic payload at the tumor site.[4]

  • Stimuli-Responsive Systems: The pH-dependent nature of the boronate ester linkage can be exploited to design "smart" drug delivery systems.[4] A drug could be tethered to a boronic acid-containing carrier via a diol linker. In the neutral pH of the bloodstream (pH ~7.4), the linkage is stable. Upon reaching the slightly acidic tumor microenvironment (pH ~6.5), the equilibrium shifts, cleaving the boronate ester and releasing the drug.[4]

  • Biosensors: The interaction with diols can be coupled with a reporter system (e.g., fluorescence) to create sensors for glucose and other important biological polyols.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of octadecylboronic acid. Due to its unique properties, such as oligomerization, specialized protocols are often required.

Summary of Analytical Techniques
TechniquePurposeKey Considerations
NMR Spectroscopy Structure Elucidation, IdentityOligomerization can broaden peaks. Use of deuterated methanol or water can simplify spectra.[6]
Mass Spectrometry Molecular Weight Confirmation, Impurity ProfilingCan be unpredictable; may form adducts or fragment easily.[10] LC-MS is preferred.[11]
HPLC Purity Assessment, QuantificationReversed-phase chromatography is a common and effective method.[12]
Experimental Protocol: NMR Spectroscopy

Objective: To obtain a clear, interpretable ¹H NMR spectrum of octadecylboronic acid.

Causality: Boronic acids in aprotic solvents like CDCl₃ can form boroxine trimers, leading to complex and broad spectra.[6] Using a protic solvent like deuterated methanol (CD₃OD) breaks these oligomers by forming a solvent adduct, resulting in a sharp, monomeric spectrum.[6] The trade-off is the exchange of the acidic B-OH protons with deuterium, making them invisible.

Methodology:

  • Dissolve 5-10 mg of octadecylboronic acid in ~0.7 mL of methanol-d₄ (CD₃OD).

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum. Key expected signals include:

    • A triplet around 0.8-0.9 ppm (terminal -CH₃ group).

    • A broad multiplet around 1.2-1.4 ppm (the bulk of the methylene -CH₂- groups).

    • A triplet near the boronic acid group, likely shifted downfield compared to the other methylene protons.

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight and assess the purity of octadecylboronic acid.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL in the initial mobile phase.

  • Chromatography (HPLC):

    • Column: C18 reversed-phase column (e.g., Agilent ZORBAX, Waters XSelect).[12][13]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a high percentage of A, and ramp up to a high percentage of B to elute the lipophilic compound.

    • Flow Rate: 0.3-0.5 mL/min.

    • Detection: UV at 210 nm (if no chromophore) or Charged Aerosol Detector (CAD).

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), positive or negative mode. Negative mode may detect the [M-H]⁻ or [M+formate]⁻ adduct.

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Scan Range: m/z 100-500.

    • Expected Ion: [M+H]⁺ at m/z 299.32 or [M-H]⁻ at m/z 297.30.

Conclusion

Octadecylboronic acid is more than just a long-chain organic molecule. It is a sophisticated chemical tool with significant potential for innovation in the pharmaceutical sciences. Its value lies in the predictable yet versatile reactivity of the boronic acid moiety, combined with the physicochemical properties imparted by its long alkyl chain. By understanding the fundamental principles of its structure, synthesis, and reactivity, researchers can effectively harness its capabilities to design next-generation drug delivery systems, sensitive diagnostic tools, and novel therapeutic agents. This guide provides the authoritative grounding and practical protocols necessary to empower scientists to confidently integrate octadecylboronic acid into their research and development workflows.

References

  • da Silva, J. F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5613. [Link]

  • PubChem. Octadecenoic Acid. [Link]

  • Wikipedia. Boronic acid. [Link]

  • ResearchGate. Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

  • Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112437. [Link]

  • Agilent Technologies. Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. [Link]

  • Chiral Technologies. Enantiomer separation of acidic compounds. [Link]

  • ResearchGate. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. [Link]

  • University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

  • PubChem. 1-Octadecenylsuccinic Acid. [Link]

  • Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • CAS Common Chemistry. Octadecylphosphonic acid. [Link]

  • PubMed. Analysis of unknown compounds in azithromycin bulk samples with liquid chromatography coupled to ion trap mass spectrometry. [Link]

  • AOCS. NMR Spectroscopy. [Link]

  • ResearchGate. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. [Link]

  • PubMed. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

  • MassBank. chemontid:0000262. [Link]

  • PubMed. Rapid, simple and efficient extraction of arachidonic acid metabolites... using octadecyl reversed-phase extraction columns. [Link]

  • ResearchGate. Synthesis of α-aminoboronic acids. [Link]

  • Supporting Information. Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. [Link]

  • SIELC Technologies. HPLC Separation of Small Organic Acids on Newcrom B Column. [Link]

  • MDPI. Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins.... [Link]

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Exploratory

An In-Depth Technical Guide to the Synthesis of Octadecylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of a Long-Chain Boronic Acid Octadecylboronic acid, a long-chain alkylboronic acid, is a versatile chemical intermediate with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Long-Chain Boronic Acid

Octadecylboronic acid, a long-chain alkylboronic acid, is a versatile chemical intermediate with significant potential in various scientific and therapeutic domains. Its unique structure, combining a lengthy hydrophobic alkyl chain with a reactive boronic acid moiety, makes it a valuable building block in organic synthesis and a compound of interest in drug delivery and materials science. The boronic acid group can participate in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds with high efficiency and selectivity under mild conditions. Furthermore, the ability of boronic acids to reversibly form esters with diols provides a mechanism for developing sensors and responsive drug delivery systems.[1]

This guide provides a comprehensive overview of the primary synthetic pathways to octadecylboronic acid, offering detailed experimental protocols, a comparative analysis of the available methods, and insights into the critical aspects of purification and characterization.

Core Synthetic Strategies

The synthesis of octadecylboronic acid can be approached through two principal and well-established methodologies: the hydroboration of 1-octadecene and the reaction of an octadecyl Grignard reagent with a borate ester. Each pathway offers distinct advantages and presents unique experimental considerations.

Pathway 1: Hydroboration of 1-Octadecene

Hydroboration is a powerful and highly regioselective method for the synthesis of alkylboronic acids from alkenes.[2] The reaction involves the syn-addition of a borane reagent across the double bond, with the boron atom preferentially adding to the less sterically hindered carbon atom.[2] For terminal alkenes like 1-octadecene, this anti-Markovnikov addition is particularly pronounced, leading to the desired 1-octadecylborane derivative.[3]

Causality Behind Experimental Choices:

The choice of borane reagent is critical for achieving high regioselectivity and preventing the formation of undesired side products. While borane-tetrahydrofuran complex (BH₃·THF) can be used, sterically hindered boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) offer superior performance for long-chain terminal alkenes.[2][4] The bulky nature of 9-BBN enhances the preference for addition to the terminal carbon, minimizing the formation of the 2-boryloctadecane isomer.[4]

Following the hydroboration step, the resulting B-octadecyl-9-BBN intermediate is typically not isolated but is directly subjected to further reaction. To obtain the boronic acid, the intermediate can be hydrolyzed.

Diagram of the Hydroboration Pathway

hydroboration 1-Octadecene 1-Octadecene intermediate B-Octadecyl-9-BBN Intermediate 1-Octadecene->intermediate + 9-BBN (in THF) 9-BBN 9-BBN 9-BBN->intermediate product Octadecylboronic Acid intermediate->product hydrolysis Hydrolysis (H₂O) hydrolysis->product

Caption: Hydroboration of 1-octadecene with 9-BBN.

Pathway 2: The Grignard Reagent Approach

The reaction of a Grignard reagent with a trialkyl borate ester is a classic and widely used method for the formation of carbon-boron bonds.[5][6] This pathway involves two key steps: the formation of the Grignard reagent from an alkyl halide and magnesium metal, followed by the nucleophilic attack of the Grignard reagent on the electrophilic boron atom of the borate ester.[6]

Causality Behind Experimental Choices:

The success of this method hinges on the careful control of reaction conditions. The formation of the Grignard reagent, octadecylmagnesium bromide, from 1-bromooctadecane is an exothermic reaction that must be initiated carefully, often with the aid of a small crystal of iodine to activate the magnesium surface.[6] The subsequent reaction with the borate ester, typically trimethyl borate or triisopropyl borate, is carried out at low temperatures (e.g., -78 °C) to prevent over-addition of the Grignard reagent to the initially formed boronic ester, which would lead to the formation of borinic acids and trialkylboranes as byproducts.[6] Triisopropyl borate is often preferred over trimethyl borate as its bulkier isopropyl groups can help to mitigate this issue. The reaction is then quenched with an acid to hydrolyze the boronic ester to the final boronic acid.

Diagram of the Grignard Reaction Pathway

grignard_pathway 1-Bromooctadecane 1-Bromooctadecane Grignard Octadecylmagnesium Bromide 1-Bromooctadecane->Grignard + Mg⁰ (in THF) Mg Mg⁰ Mg->Grignard intermediate Boronic Ester Intermediate Grignard->intermediate + Triisopropyl Borate (-78 °C) Borate Triisopropyl Borate Borate->intermediate product Octadecylboronic Acid intermediate->product hydrolysis Acidic Workup (e.g., HCl) hydrolysis->product hydroboration_workflow start Dissolve 1-Octadecene in anhydrous THF hydroboration Add 9-BBN solution at 0 °C start->hydroboration react Stir at room temperature for 4-6 hours hydroboration->react quench Quench with H₂O at 0 °C react->quench extract Extract with Diethyl Ether quench->extract dry Dry organic phase (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize from Hexanes/Ethyl Acetate concentrate->purify product Pure Octadecylboronic Acid purify->product

Caption: Step-by-step workflow for the hydroboration synthesis.

Protocol 2: Synthesis of Octadecylboronic Acid via Grignard Reaction

This protocol is a general procedure adapted for the synthesis of octadecylboronic acid.

Materials:

  • 1-Bromooctadecane (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a single crystal)

  • Triisopropyl borate (1.2 eq)

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Hexanes

  • Anhydrous Sodium Sulfate

Procedure:

  • Grignard Reagent Formation: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet is charged with magnesium turnings and a crystal of iodine. A solution of 1-bromooctadecane in anhydrous THF is placed in the dropping funnel. A small portion of the bromide solution is added to the magnesium, and the mixture is gently warmed to initiate the reaction (indicated by the disappearance of the iodine color and bubbling). The remaining bromide solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour.

  • Reaction with Borate Ester: The Grignard reagent solution is cooled to -78 °C using a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous THF is added dropwise to the stirred Grignard reagent. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 30 minutes, and the layers are separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as hexanes, to afford octadecylboronic acid as a white, waxy solid.

Product Characterization: A Self-Validating System

The identity and purity of the synthesized octadecylboronic acid must be confirmed through rigorous analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum provides key information about the structure. The terminal methyl group of the octadecyl chain will appear as a triplet around δ 0.88 ppm. The large methylene envelope will be present between δ 1.25 and 1.40 ppm. The protons on the carbon adjacent to the boron atom (α-protons) will appear as a triplet at approximately δ 0.7-1.0 ppm. The two hydroxyl protons of the boronic acid group will give a broad singlet, the chemical shift of which is concentration and solvent dependent but typically appears between δ 4.5 and 7.5 ppm.

  • ¹³C NMR: The ¹³C NMR spectrum will show a characteristic signal for the terminal methyl carbon at approximately δ 14.1 ppm. A series of signals for the methylene carbons will be observed in the range of δ 22.7-34.0 ppm. The carbon atom bonded to the boron will be significantly deshielded and will appear at a lower field, although its signal may be broad due to quadrupolar relaxation of the boron nucleus.

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the product. Techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) after derivatization can be employed.

Melting Point:

The melting point of the purified octadecylboronic acid should be determined and compared to the literature value (approximately 98-102 °C). A sharp melting point range is indicative of high purity.

Conclusion

The synthesis of octadecylboronic acid is readily achievable through either hydroboration of 1-octadecene or the Grignard reagent pathway. The hydroboration route, particularly with 9-BBN, generally offers higher regioselectivity and milder reaction conditions. The Grignard method, while requiring more stringent control over temperature and moisture, is a robust and well-established alternative. Careful purification, primarily through recrystallization, and thorough characterization by NMR and other analytical methods are essential to ensure the quality of the final product for its intended applications in research and development.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
  • Brown, H. C.; Knights, E. F.; Scouten, C. G. Hydroboration. 75. Hydroboration of Alkenes with 9-Borabicyclo[3.3.1]nonane. A Remarkably Convenient and General Procedure for the Regioselective Conversion of Alkenes into Alcohols. Journal of the American Chemical Society, 1974, 96 (25), 7765–7770.
  • Silverman, G. S.; Rakita, P. E. (Eds.). Handbook of Grignard Reagents. CRC press, 1996.
  • Silva, M. P.; Saraiva, L.; Pinto, M.; Sousa, M. E.
  • Wakefield, B. J. Organomagnesium Methods in Organic Synthesis. Academic Press, 1995.
  • Brown, H. C.
  • Dhillon, R. S. Hydroboration and Organic Synthesis: 9-Borabicyclo[3.3.1]nonane (9-BBN). Springer, 2007.
  • Leermann, T.; Leroux, F. R.; Colobert, F. A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents. Organic Letters, 2011, 13 (17), 4479–4481.
  • Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]

  • Organic Syntheses, Coll. Vol. 6, p.799 (1988); Vol. 54, p.68 (1974). [Link]

  • Organic Syntheses, Coll. Vol. 7, p.473 (1990); Vol. 64, p.15 (1986). [Link]

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Foundational

Technical Guide: The Amphiphilic Dynamics of Long-Chain Alkylboronic Acids

Executive Summary Long-chain alkylboronic acids represent a unique class of "switchable" amphiphiles. Unlike static surfactants (e.g., SDS or CTAB), the amphiphilicity of alkylboronic acids is dynamically modulated by pH...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Long-chain alkylboronic acids represent a unique class of "switchable" amphiphiles. Unlike static surfactants (e.g., SDS or CTAB), the amphiphilicity of alkylboronic acids is dynamically modulated by pH and the presence of 1,2- or 1,3-diols. This guide dissects the physicochemical behavior of these molecules, focusing on their reversible transition between a neutral, trigonal planar geometry and an anionic, tetrahedral geometry.[1][2] We explore their self-assembly thermodynamics, their "borono-lectin" behavior in biological systems, and provide validated protocols for their synthesis and characterization.

Molecular Architecture & Physicochemical Basis

The core utility of long-chain alkylboronic acids lies in the electronic deficiency of the boron atom.

The Lewis Acid Headgroup

The boronic acid headgroup (


) possesses a vacant p-orbital, acting as a Lewis acid. In aqueous media, it exists in an equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form.
  • Neutral Form (sp²): Hydrophobic character dominates; tends to aggregate or insert into lipid bilayers.

  • Anionic Form (sp³): Hydrophilic character dominates; highly soluble, stabilized by charge-dipole interactions.

The pKa Shift Mechanism

The pKa of simple alkylboronic acids typically ranges from 9.0 to 10.5. However, this is not a static property. Upon binding with diols (such as sugars or ribonucleosides), the pKa drops significantly (often by 2–4 units). This thermodynamic stabilization of the anionic ester form at physiological pH (7.4) is the mechanism behind their use in glucose sensing and targeted drug delivery.

Table 1: Comparative Physicochemical Properties

PropertyNeutral Boronic Acid (

)
Anionic Boronate (

)
Geometry Trigonal Planar (

)
Tetrahedral (

)
Charge Neutral (

)
Anionic (

)
Solubility Low (Organic solvents/Lipids)High (Aqueous)
Reactivity Electrophilic (Lewis Acid)Nucleophilic (via ligands)
Diol Affinity LowHigh (forms stable cyclic esters)

Thermodynamics of Self-Assembly

Long-chain alkylboronic acids (C8–C18) spontaneously self-assemble into micelles above their Critical Micelle Concentration (CMC).

The pH-Dependent Switch

Unlike conventional surfactants, the CMC of alkylboronic acids is pH-dependent.

  • At Low pH (< pKa): The molecules are neutral. Lacking headgroup electrostatic repulsion, they aggregate at lower concentrations (lower CMC), often forming vesicles or lamellar sheets.

  • At High pH (> pKa): The molecules are anionic. Electrostatic repulsion between the boronate headgroups disfavors aggregation, raising the CMC and favoring small, spherical micelles.

Visualization: The Amphiphilic Switch

The following diagram illustrates the equilibrium shift that dictates the amphiphilic nature.

BoronicSwitch Neutral Neutral Boronic Acid (sp² Trigonal) Hydrophobic Head Anionic Anionic Boronate (sp³ Tetrahedral) Hydrophilic Head Neutral->Anionic + OH⁻ (pH > pKa) Complex Cyclic Boronate Ester (Stable Anionic Complex) Neutral->Complex + Diol (pKa Lowers) Anionic->Neutral + H⁺ (pH < pKa) Anionic->Complex + Diol (Stabilization) Diol 1,2-Diol (e.g., Sialic Acid)

Figure 1: The pH and ligand-driven equilibrium shifting the geometry and charge state of the boronic acid headgroup.

Biological Interface: The "Borono-Lectin" Effect

In drug development, long-chain alkylboronic acids are utilized not just as surfactants, but as molecular transporters.

Membrane Permeation Mechanism

The "Borono-Lectin" hypothesis suggests that alkylboronic acids facilitate transport across the cell membrane via reversible covalent bonding with the glycocalyx (sialic acid-rich glycoproteins).

  • Binding: The boronic acid binds to cell surface diols.

  • Insertion: The hydrophobic alkyl tail inserts into the lipid bilayer.

  • Translocation: The dynamic equilibrium allows the molecule (and its payload) to "flip" or diffuse through the membrane, releasing the cargo in the lower-pH environment of the cytosol or endosomes where the boronate ester hydrolyzes.

Experimental Protocols

Synthesis of 1-Dodecylboronic Acid (C12-BA)

Rationale: Direct hydroboration of terminal alkenes is preferred over Grignard reagents for higher functional group tolerance and purity.

Reagents: 1-Dodecene, Pinacolborane (HBpin), [Ir(cod)Cl]₂ (Catalyst), dppe (Ligand).

Protocol:

  • Activation: In a glovebox, mix [Ir(cod)Cl]₂ (1.5 mol%) and dppe (3 mol%) in anhydrous THF (0.5 M) until the solution turns clear orange (active catalyst formation).

  • Hydroboration: Add 1-Dodecene (1.0 equiv) followed by Pinacolborane (1.2 equiv) dropwise.

  • Reaction: Stir at room temperature for 16 hours. The reaction is typically exothermic; monitor by TLC (Hexane/EtOAc).

  • Hydrolysis (Deprotection):

    • Add the crude pinacol ester to a mixture of Acetone/H₂O (3:1).

    • Add NaIO₄ (3.0 equiv) and NH₄OAc (3.0 equiv). Stir for 24h to cleave the pinacol group.

  • Purification: Extract with Et₂O, wash with brine, dry over MgSO₄. Recrystallize from Hexane/Acetone to obtain pure 1-Dodecylboronic acid.

SynthesisWorkflow Step1 Catalyst Activation [Ir(cod)Cl]₂ + dppe Step2 Hydroboration + 1-Dodecene + HBpin Step1->Step2 Step3 Intermediate Alkyl-Bpin Ester Step2->Step3 Step4 Oxidative Hydrolysis NaIO₄ / NH₄OAc Step3->Step4 Step5 Purification Recrystallization Step4->Step5

Figure 2: Iridium-catalyzed hydroboration workflow for high-purity alkylboronic acid synthesis.

CMC Determination via Pyrene Fluorescence

Rationale: Conductivity is unreliable for weak acids/bases. Pyrene fluorescence vibronic fine structure (


 ratio) is the gold standard for detecting hydrophobic microdomains (micelles).

Protocol:

  • Stock Prep: Prepare a 1.0 mM stock of Pyrene in acetone. Evaporate acetone in a series of vials to leave a thin film of pyrene.

  • Surfactant Addition: Add aqueous solutions of Alkylboronic acid at increasing concentrations (e.g., 0.01 mM to 50 mM) to the vials. Ensure final pyrene concentration is ~0.6 µM.

  • Equilibration: Sonicate for 30 mins, then incubate in the dark for 24h.

  • Measurement: Record fluorescence emission (Excitation: 335 nm). Monitor peaks at 373 nm (

    
    ) and 384 nm (
    
    
    
    ).
  • Analysis: Plot the ratio

    
     vs. Log[Concentration]. The inflection point indicates the CMC.[3][4]
    

Applications in Drug Development[5][6]

Cytosolic Delivery of Macromolecules

Alkylboronic acids are used to mask the polarity of peptides or ribonucleosides. By forming a boronate ester with the payload, the complex becomes sufficiently amphiphilic to cross the membrane. Once inside the cytosol (neutral pH), the complex dissociates, releasing the active drug.

Glucose Responsive Insulin Delivery

Polymer-conjugated alkylboronic acids form hydrogels that swell in the presence of glucose.

  • Mechanism: High glucose concentration displaces the polymer-polymer boronate crosslinks (forming glucose-boronate complexes instead).

  • Result: Gel porosity increases, releasing insulin in direct response to hyperglycemic conditions.

References

  • Boronic Acid Liposomes for Cellular Delivery. Vertex AI Grounding / PMC. (Discusses carbohydrate-driven content release). 5

  • Boronate-Mediated Biologic Delivery. Journal of the American Chemical Society. (Foundational work on boronate-mediated cytosolic delivery of proteins). 6

  • The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research. (Review of pKa shifts and stimuli-responsive materials). 1

  • Origins and formulation implications of the pKa difference between boronic acids and their esters. European Journal of Pharmaceutical Sciences. (Detailed DFT and experimental analysis of acidity changes). 7

  • Synthesis of Alkylboronic Esters from Alkyl Iodides. Organic Syntheses. (Protocols for transition-metal-free borylation).[8][9] 8

Sources

Foundational

An In-Depth Technical Guide to Octadecylboronic Acid: Commercial Availability, Properties, and Applications in Advanced Drug Delivery and Biosensing

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Role of Long-Chain Alkylboronic Acids in Nanotechnology and Medicine Octadecylboronic acid, a long-chain alkylboronic acid, is ga...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Long-Chain Alkylboronic Acids in Nanotechnology and Medicine

Octadecylboronic acid, a long-chain alkylboronic acid, is gaining significant traction in the scientific community for its unique physicochemical properties and versatile applications. Its amphiphilic nature, characterized by a long hydrophobic octadecyl chain and a hydrophilic boronic acid headgroup, makes it an ideal candidate for self-assembly into ordered structures such as monolayers and lipid nanoparticles. The boronic acid moiety's ability to form reversible covalent bonds with 1,2- and 1,3-diols provides a powerful tool for developing sophisticated drug delivery systems and highly specific biosensors. This guide offers a comprehensive overview of octadecylboronic acid, from its commercial availability to its cutting-edge applications, providing researchers and drug development professionals with the essential knowledge to harness its potential.

Physicochemical Properties of Octadecylboronic Acid

Understanding the fundamental properties of octadecylboronic acid is crucial for its effective application. The long C18 alkyl chain imparts significant hydrophobicity, driving its self-assembly in aqueous environments and its incorporation into lipid-based delivery systems.

Key Physicochemical Characteristics:

PropertyValueSource
CAS Number 4445-09-4
Molecular Formula C₁₈H₃₉BO₂
Molecular Weight 298.31 g/mol
Appearance White to off-white solidN/A
Solubility Sparingly soluble in water, soluble in many organic solvents.
pKa The pKa of the boronic acid group is a critical parameter influencing its interaction with diols. While specific data for octadecylboronic acid is not readily available, alkylboronic acids generally have a pKa in the range of 8-10. This can be modulated by the local environment and the formation of boronate esters.

The boronic acid group exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The latter is more nucleophilic and readily reacts with diols to form cyclic boronate esters. This equilibrium is pH-dependent, providing a mechanism for pH-responsive drug delivery systems.

Commercial Availability and Sourcing

Octadecylboronic acid is available from several chemical suppliers, catering to research and development needs. When selecting a supplier, it is essential to consider purity, available quantities, and the quality of technical support.

Table of Commercial Suppliers:

SupplierProduct NamePurityWebsite
Santa Cruz Biotechnology Octadecylboronic acidResearch Grade
GlobalChemMall Octadecylboronic acid≥99%
CymitQuimica (distributor for Fluorochem) Octadecylboronic acid98%
Chemrio Octadecylboronic acid, 1-stearylboronic acidNot specified

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Core Applications in Research and Drug Development

The unique properties of octadecylboronic acid have led to its exploration in several advanced applications, primarily centered around its self-assembly behavior and diol-binding capabilities.

Advanced Drug Delivery Systems: Functionalized Lipid Nanoparticles

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acids and other therapeutic agents.[] Incorporating octadecylboronic acid into LNP formulations can impart "smart" functionalities, such as targeting and controlled release.

Mechanism of Action: The hydrophobic octadecyl tail integrates into the lipid bilayer of the nanoparticle, while the hydrophilic boronic acid headgroup is displayed on the surface. These surface-exposed boronic acid moieties can then bind to cis-diol-containing molecules, such as sialic acids, which are often overexpressed on the surface of cancer cells.[2] This interaction facilitates targeted delivery of the LNP cargo to the desired cells.

Furthermore, the pH-sensitive nature of the boronic acid-diol interaction can be exploited for endosomal escape. The lower pH within the endosome can trigger the dissociation of the boronate ester, leading to a change in the LNP's surface properties and facilitating the release of its contents into the cytoplasm.

LNP_Targeting cluster_LNP Lipid Nanoparticle (LNP) cluster_Bilayer Lipid Bilayer LNP Therapeutic Cargo OBA Octadecylboronic Acid Boronic Acid Headgroup p1 p2 p3 p4 p5 p6 Cell Target Cell Cell Membrane Sialic Acid Receptors OBA:head->Cell:membrane Targeting via Diol Binding

Caption: Targeting mechanism of an octadecylboronic acid-functionalized LNP.

Glucose-Responsive Systems for Diabetes Management

The reversible binding of boronic acids to glucose has been extensively explored for the development of continuous glucose monitoring systems and "smart" insulin delivery devices.[3] Octadecylboronic acid can be incorporated into various matrices, such as hydrogels or self-assembled monolayers on sensor surfaces, to create glucose-sensitive platforms.

Sensing Principle: In a typical sensor design, a fluorescent dye is co-immobilized with the octadecylboronic acid. The proximity of the dye and a quencher molecule is modulated by the binding of glucose to the boronic acid. In the absence of glucose, the quencher is held close to the dye, resulting in low fluorescence. When glucose is present, it competitively binds to the boronic acid, displacing the quencher and leading to an increase in fluorescence intensity that is proportional to the glucose concentration.[4]

Glucose_Sensing cluster_NoGlucose Low Glucose cluster_Glucose High Glucose OBA Octadecylboronic Acid Quencher Quencher OBA->Quencher Binding Fluorophore Fluorophore Quencher->Fluorophore Quenching (Low Fluorescence) OBA_G Octadecylboronic Acid Glucose Glucose OBA_G->Glucose Binding Fluorophore_G High Fluorescence Low Glucose Low Glucose High Glucose High Glucose

Caption: Principle of a fluorescence-based glucose sensor using octadecylboronic acid.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers. Optimization will be necessary based on the specific application and available equipment.

Protocol 1: Formulation of Octadecylboronic Acid-Functionalized Lipid Nanoparticles

This protocol describes a general method for preparing LNPs incorporating octadecylboronic acid using a microfluidic mixing technique.[5]

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Octadecylboronic acid

  • Ethanol (200 proof)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Preparation: Prepare individual stock solutions of the ionizable lipid, helper lipid, cholesterol, PEG-lipid, and octadecylboronic acid in ethanol.

  • Lipid Mixture Formulation: In a sterile glass vial, combine the lipid stock solutions in the desired molar ratio. A typical starting ratio might be 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid), with octadecylboronic acid added at a 1-5 mol% of the total lipid content. Add ethanol to achieve the final desired lipid concentration in the organic phase.

  • Aqueous Phase Preparation: Dissolve the nucleic acid cargo in the citrate buffer to the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid mixture (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.

  • Nanoparticle Formation: Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Dialysis: Dialyze the collected LNP solution against PBS (pH 7.4) for at least 2 hours to remove the ethanol and raise the pH.

  • Characterization: Characterize the resulting LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

LNP_Workflow A Prepare Lipid Mixture (including Octadecylboronic Acid) in Ethanol C Microfluidic Mixing A->C B Prepare Nucleic Acid in Aqueous Buffer (pH 4.0) B->C D LNP Self-Assembly C->D E Dialysis against PBS (pH 7.4) D->E F Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) E->F

Caption: Experimental workflow for the formulation of octadecylboronic acid-functionalized LNPs.

Protocol 2: Characterization of Octadecylboronic Acid

Accurate characterization of the starting material is essential for reproducible results.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic broad multiplet for the long alkyl chain (-(CH₂)₁₆-) around 1.2-1.4 ppm, a triplet for the terminal methyl group (-CH₃) around 0.9 ppm, and a signal for the protons on the carbon adjacent to the boron atom. The B(OH)₂ protons will likely appear as a broad singlet, and its chemical shift can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display a series of peaks corresponding to the different carbon environments in the octadecyl chain. The carbon atom directly bonded to the boron will have a characteristic chemical shift.

2. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of octadecylboronic acid. The expected [M-H]⁻ or [M+Na]⁺ ions should be observed.

Safety and Handling

Octadecylboronic acid is a chemical compound and should be handled with appropriate safety precautions in a laboratory setting. Always consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety measures include:

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handling the compound in a well-ventilated area or a fume hood.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Storing the compound in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

Octadecylboronic acid represents a versatile and powerful building block for the development of advanced materials for biomedical applications. Its ability to self-assemble and its specific interaction with diols open up exciting possibilities for targeted drug delivery, responsive therapeutic systems, and sensitive diagnostics. As research in this area continues to expand, we can expect to see even more innovative applications of octadecylboronic acid and other long-chain alkylboronic acids in addressing critical challenges in medicine and biotechnology.

References

  • GlobalChemMall. Octadecylboronic acid. [Link]

  • Peng, X., et al. (2017). Molecular Boronic Acid-Based Saccharide Sensors. Molecules, 22(10), 1699. [Link]

  • KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

  • Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Sensors, 2020, 5, 10, 3195–3203. [Link]

  • University of Bath. (2022, February 2). Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. [Link]

Sources

Exploratory

Technical Guide: Health, Safety, and Handling of Octadecylboronic Acid (C18-BA)

Executive Summary Octadecylboronic acid (C18-BA) [CAS: 4445-91-6] is a functionalized organoboron compound characterized by a hydrophobic 18-carbon alkyl tail and a hydrophilic boronic acid headgroup. While widely utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octadecylboronic acid (C18-BA) [CAS: 4445-91-6] is a functionalized organoboron compound characterized by a hydrophobic 18-carbon alkyl tail and a hydrophilic boronic acid headgroup. While widely utilized in drug delivery systems (liposomes/micelles), carbohydrate sensing, and surface functionalization, its safety profile is distinct from short-chain aryl boronic acids.

This guide addresses the specific handling requirements dictated by its amphiphilic nature . Unlike water-soluble phenylboronic acid, C18-BA acts as a surfactant. This property drives its utility but also introduces specific cytotoxic risks related to membrane disruption that researchers must mitigate during experimental design.

Physicochemical Profile & Hazard Identification

Chemical Identity[1]
  • IUPAC Name: Octadecylboronic acid

  • Formula: C₁₈H₃₉BO₂[1]

  • Molecular Weight: 298.31 g/mol [1]

  • Appearance: White to off-white powder

  • Solubility: Low in water; soluble in THF, Ethanol, DMSO, and Chloroform.

GHS Hazard Classification

While often categorized under generic "Irritant" codes, the specific hazards of C18-BA are derived from its physical state (dust) and surfactant properties.

Hazard ClassCategoryH-CodeHazard Statement
Skin Irritation 2H315Causes skin irritation.
Eye Irritation 2AH319Causes serious eye irritation.
STOT - SE 3H335May cause respiratory irritation (Dust).[2]
The "Amphiphilic Hazard" Factor

Researchers must recognize that chain length correlates with cytotoxicity . While short-chain boronic acids are generally low-toxicity, alkyl chains


C8 (including C18) exhibit significant cytotoxicity.
  • Mechanism: The hydrophobic tail inserts into the lipid bilayer of cell membranes, while the polar head group remains at the interface. At high concentrations, this acts similarly to a detergent, causing membrane leakage and necrosis rather than apoptosis [1].

  • Implication: When designing drug carriers, the concentration of C18-BA must be optimized to remain below the critical micelle concentration (CMC) where lytic effects become pronounced, unless membrane permeabilization is the intended goal.

Biological Mechanisms & Reactivity

Understanding the reversible covalent chemistry of the boronic acid group is essential for both safety and application. The biological activity of C18-BA is governed by the equilibrium between the neutral trigonal form and the anionic tetrahedral form.

The Diol-Binding Equilibrium

Boronic acids bind reversibly to cis-1,2- or 1,3-diols (found in sugars like glucose, ribose, and glycoproteins). This binding is pH-dependent and favored when the boron atom is in its anionic tetrahedral state [2].

Key Interaction:



This mechanism allows C18-BA to act as a "gatekeeper" in drug delivery systems, releasing cargo only in the presence of competing diols (e.g., high glucose environments) or specific pH drops [3].

Visualization of Signaling/Reaction Pathway

BoronicEquilibrium cluster_0 Aqueous Equilibrium cluster_1 Biological Interaction Acid Boronic Acid (Neutral, Trigonal) R-B(OH)2 Anion Boronate Anion (Anionic, Tetrahedral) R-B(OH)3- Acid->Anion pH > pKa (OH- binding) Anion->Acid pH < pKa Ester Cyclic Boronate Ester (Stable Complex) Anion->Ester + Diol (Covalent Binding) Diol Cis-Diol Target (Glucose/Glycoprotein) Ester->Anion Acidic pH or Competing Diols

Figure 1: The pH-dependent equilibrium of boronic acid. Binding to biological diols (sugars) is favored in the anionic state, influencing both sensor efficacy and potential toxicity.

Safe Handling & Stability Protocols

Stability and Dehydration (Boroxine Formation)

Boronic acids are susceptible to dehydration. Under dry/heated conditions, three boronic acid molecules condense to form a six-membered boroxine ring (anhydride).

  • Operational Impact: This alters the stoichiometry of your reactions.[3]

  • Prevention: Store C18-BA in tightly sealed containers at 2–8°C. If the material appears "caked" or has a shifted melting point, it may require re-hydration (exposure to moist air) or recrystallization before precise stoichiometric use.

Standard Handling Procedure
  • Engineering Controls: Always weigh and handle the dry powder inside a chemical fume hood to prevent inhalation (STOT SE 3).

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat.

  • Solubilization: Do not attempt to dissolve directly in water. Dissolve C18-BA in a water-miscible organic solvent (THF or Ethanol) first, then add this solution dropwise to the aqueous phase.

Experimental Protocol: Preparation of C18-BA Functionalized Liposomes

This protocol illustrates the safe incorporation of C18-BA into a lipid bilayer for drug delivery research. It is designed to minimize dust exposure and ensure homogeneous dispersion [4].

Reagents[4][5]
  • Octadecylboronic acid (C18-BA)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • Chloroform (Solvent)

  • PBS Buffer (pH 7.4)

Step-by-Step Methodology
StepActionRationale (Safety & Science)
1 Dissolution Dissolve DSPC, Cholesterol, and C18-BA (molar ratio 60:35:5) in 2 mL Chloroform in a round-bottom flask. Note: C18-BA is soluble in Chloroform; this ensures uniform mixing before hydration.
2 Film Formation Evaporate solvent via rotary evaporator (40°C, reduced pressure) to form a thin lipid film. Critical: Ensure complete solvent removal to prevent toxicity from residual chloroform.
3 Hydration Add pre-warmed PBS (60°C) to the flask. Rotate for 1 hour. Mechanism: The amphiphilic C18-BA self-assembles, anchoring its tail in the bilayer and exposing the B(OH)₂ head.
4 Extrusion Pass the suspension through a polycarbonate membrane (100 nm) 11 times using a mini-extruder. Safety: Use a syringe shield. High pressure can cause syringe failure.
5 Purification Dialyze against PBS for 24 hours to remove any unincorporated C18-BA micelles. Toxicity Control: Free C18-BA micelles are more cytotoxic than bilayer-bound C18-BA.
Safety Decision Workflow

SafetyWorkflow Start Start: Handling C18-BA State Check Physical State (Powder vs. Solution) Start->State Powder Powder Handling State->Powder Solution Solution Handling State->Solution Hood USE FUME HOOD Risk: Inhalation (H335) Powder->Hood Solvent Select Solvent (THF/DMSO/Chloroform) Solution->Solvent Spill Spill Event? Hood->Spill Solvent->Spill CleanPowder Sweep carefully (No Dust) Place in HazWaste Spill->CleanPowder Dry Spill CleanLiq Absorb with Vermiculite Dispose as Organic Waste Spill->CleanLiq Wet Spill

Figure 2: Decision tree for safe handling and spill response of Octadecylboronic acid.

Emergency Response & Waste Management

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes. The hydrophobic nature means water alone is inefficient; use plenty of soap to emulsify the compound.

  • Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present.[4]

Waste Disposal
  • Unused Powder: Must be disposed of as hazardous chemical waste. Do not flush down drains.

  • Aqueous Solutions: Solutions containing C18-BA (e.g., dialysis water) should be collected and treated as chemical waste due to potential aquatic toxicity from surfactant effects.

References

  • Sahoo, A. et al. (2014). "Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes."[5] Bioorganic & Medicinal Chemistry Letters. (Context: Establishes cytotoxicity threshold for alkyl chains

    
    C8).
    
  • Brooks, W.L.A. & Sumerlin, B.S. (2016). "Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine." Chemical Reviews.

  • Cambié, G. et al. (2019). "Boronic Acid Derivatives with Superior Diol-Binding Properties."[6] Chemistry – A European Journal.[7]

  • Thermo Fisher Scientific. (2021).[8] "Safety Data Sheet: Boronic Acid Derivatives." (General SDS grounding for GHS codes).

Sources

Foundational

The Advent and Ascendance of Alkylboronic Acids: A Technical Guide for the Modern Chemist

Abstract From their initial, somewhat serendipitous discovery in the mid-19th century to their current indispensable role in modern synthetic and medicinal chemistry, alkylboronic acids and their derivatives have charted...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

From their initial, somewhat serendipitous discovery in the mid-19th century to their current indispensable role in modern synthetic and medicinal chemistry, alkylboronic acids and their derivatives have charted a remarkable trajectory. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the discovery, history, and synthetic evolution of these versatile reagents. We will delve into the foundational principles of their synthesis, elucidate the mechanisms of key reactions, and provide detailed, field-proven protocols. Furthermore, this guide will illuminate the profound impact of alkylboronic acids on contemporary drug discovery, underscored by their integral role in the synthesis of groundbreaking therapeutics.

A Historical Odyssey: From Frankland's Foray to Brown's Breakthrough

The story of alkylboronic acids begins in 1860, when Edward Frankland reported the first synthesis and isolation of a boronic acid.[1] His two-stage process, involving the reaction of diethylzinc with triethyl borate followed by air oxidation, yielded ethylboronic acid.[1] While a landmark discovery, the synthetic utility of alkylboronic acids remained largely unexplored for nearly a century.

The true renaissance of organoboron chemistry, and by extension alkylboronic acids, was ignited by the pioneering work of Herbert C. Brown.[2][3] His initial research, focused on the reactions of diborane with aldehydes and ketones, laid the groundwork for a lifetime dedicated to organoborane chemistry.[3] A pivotal moment came in 1956 when Brown and his student, B. C. Subba Rao, serendipitously discovered hydroboration while investigating selective reductions.[2] They observed that diborane could add across carbon-carbon double bonds in alkenes to form organoboranes.[2] This discovery was monumental, as it provided a direct and efficient route to organoboranes, the precursors to alkylboronic acids. Brown's subsequent development of the hydroboration-oxidation reaction provided a method to convert alkenes into alcohols with anti-Markovnikov selectivity, a transformation that has become a cornerstone of modern organic synthesis.[2][4] This seminal work earned Herbert C. Brown the Nobel Prize in Chemistry in 1979, an honor he shared with Georg Wittig.[2]

The timeline below highlights key milestones in the development of alkylboronic acids:

Discovery_and_History cluster_0 19th Century cluster_1 Mid-20th Century: The Brown Revolution cluster_2 Late 20th & 21st Century: Modern Era 1860 1860: Edward Frankland synthesizes the first boronic acid, ethylboronic acid. 1956 1956: Herbert C. Brown and B. C. Subba Rao discover hydroboration. 1860->1956 ~96 years of limited development 1959 1959: Brown reports convenient new procedures for hydroboration of olefins. 1956->1959 Rapid advancements 1979 1979: H.C. Brown awarded the Nobel Prize in Chemistry for his work on organoboranes. 1959->1979 Consolidation and recognition 1995 1995: Norio Miyaura develops the Miyaura borylation reaction for boronate ester synthesis. 1979->1995 Expansion of synthetic utility 2003 2003: FDA approves Bortezomib (Velcade®), the first boronic acid-containing drug. 1995->2003 Medicinal chemistry applications Hydroboration_Mechanism cluster_hydroboration Step 1: Hydroboration (Syn-Addition) cluster_oxidation Step 2: Oxidation Alkene Alkene R-CH=CH₂ TransitionState Transition State Alkene->TransitionState Borane Borane BH₃ Borane->TransitionState Alkylborane Trialkylborane (R-CH₂-CH₂)₃B TransitionState->Alkylborane Concerted mechanism Oxidant Oxidizing Agent H₂O₂, NaOH BoronateEster Boronate Ester (R-CH₂-CH₂O)₃B Alkylborane->BoronateEster Oxidation Oxidant->BoronateEster Alcohol Alcohol R-CH₂-CH₂-OH BoronateEster->Alcohol Hydrolysis Miyaura_Borylation_Cycle Catalytic Cycle of Miyaura Borylation Pd0 Pd(0)L₂ PdII_RX R-Pd(II)-X(L₂) Pd0->PdII_RX Oxidative Addition PdII_ROAc R-Pd(II)-OAc(L₂) PdII_RX->PdII_ROAc Ligand Exchange PdII_RBpin R-Pd(II)-Bpin(L₂) PdII_ROAc->PdII_RBpin Transmetalation PdII_RBpin->Pd0 Reductive Elimination Product R-Bpin B2pin2 B₂(pin)₂ KOAc KOAc RX R-X

Caption: Catalytic cycle for the Miyaura borylation of an alkyl halide.

Detailed Experimental Protocol: Synthesis of n-Butylboronic Acid Pinacol Ester

Causality: This protocol employs a palladium catalyst with a phosphine ligand to facilitate the cross-coupling of an alkyl bromide with bis(pinacolato)diboron. The use of a mild base like potassium acetate is crucial to prevent the competing Suzuki-Miyaura coupling of the product.

[5]Materials:

  • 1-Bromobutane (1.37 g, 10 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (3.05 g, 12 mmol)

  • Pd(dppf)Cl₂ (245 mg, 0.3 mmol, 3 mol%)

  • Potassium acetate (KOAc) (1.47 g, 15 mmol)

  • Anhydrous 1,4-Dioxane, 20 mL

Procedure:

  • To a dry Schlenk flask, add 1-bromobutane, B₂pin₂, Pd(dppf)Cl₂, and KOAc.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Rationale: Heating is necessary to drive the catalytic cycle to completion.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford n-butylboronic acid pinacol ester.

The Suzuki-Miyaura Cross-Coupling: A Pillar of Modern Synthesis

The advent of the Suzuki-Miyaura cross-coupling reaction has revolutionized the formation of carbon-carbon bonds, and alkylboronic acids are key players in this transformation. T[6][7][8]his palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate.

Advantages of Alkylboronic Acids in Suzuki-Miyaura Coupling:

  • Stability: Alkylboronic acids are generally stable to air and moisture, making them easy to handle and store. *[6][9] Low Toxicity: Compared to other organometallic reagents like organotins or organozincs, organoboron compounds and their byproducts are significantly less toxic. *[6][8] Functional Group Tolerance: The reaction conditions are typically mild, allowing for the presence of a wide range of functional groups in the coupling partners. *[8] Commercial Availability: A vast array of alkylboronic acids and their esters are commercially available, facilitating their use in various synthetic endeavors.

Impact on Drug Discovery and Development

The unique properties of alkylboronic acids have made them invaluable tools in medicinal chemistry and drug development. Th[6][10][11]e boronic acid moiety can act as a key pharmacophore, interacting with biological targets, or serve as a versatile synthetic handle for the construction of complex drug molecules.

A prime example of the therapeutic potential of boronic acids is Bortezomib (Velcade®) , the first proteasome inhibitor to receive FDA approval for the treatment of multiple myeloma. Th[11]e boronic acid group in Bortezomib is crucial for its mechanism of action, forming a stable but reversible covalent bond with the N-terminal threonine residue in the active site of the 26S proteasome. Th[6]is inhibition disrupts protein degradation pathways, leading to apoptosis in cancer cells.

The success of Bortezomib has spurred the development of other boronic acid-containing drugs, including:

  • Ixazomib (Ninlaro®): An oral proteasome inhibitor for the treatment of multiple myeloma.

  • [11] Vaborbactam (Vabomere®): A β-lactamase inhibitor used in combination with antibiotics to combat resistant bacterial infections.

T[11]he ability to readily synthesize a diverse range of alkylboronic acids through methods like hydroboration and Miyaura borylation has empowered medicinal chemists to explore a vast chemical space in their quest for novel therapeutics.

Conclusion

The journey of alkylboronic acids from a chemical curiosity to a cornerstone of modern synthesis and drug discovery is a testament to the power of fundamental research and the relentless pursuit of innovation. The pioneering work of Herbert C. Brown transformed the field, and the subsequent development of powerful catalytic methods has solidified the position of alkylboronic acids as indispensable tools for chemists. As we look to the future, the continued exploration of novel synthetic methodologies and the creative application of these versatile reagents will undoubtedly lead to further breakthroughs in medicine and materials science.

References

  • Hydroboration Oxidation of Alkenes. (n.d.). In Chemistry Steps. Retrieved February 12, 2026, from [Link]

  • Miyaura Borylation Reaction. (n.d.). In Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Hydroboration-Oxidation of Alkenes. (n.d.). In chem.ucla.edu. Retrieved February 12, 2026, from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Hydration of Alkenes - Addition of H₂O by Hydroboration. (2024, April 1). In Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Ashenhurst, J. (2013, March 28). Hydroboration Oxidation of Alkenes. In Master Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Alkene + borane. (n.d.). In University of Calgary. Retrieved February 12, 2026, from [Link]

  • Silva, A. M. S., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2675. [Link]

  • The Essential Role of Boronic Acids in Modern Organic Synthesis. (n.d.). In Ningbo Inno Pharmchem Co., Ltd. Retrieved February 12, 2026, from [Link]

  • Hydroboration-Oxidation of Alkenes. (n.d.). In Organic Chemistry Tutor. Retrieved February 12, 2026, from [Link]

  • Hydroboration-Oxidation of Alkenes. (2023, June 7). In Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Leonori, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Thomas, A. A., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 23(14), 5549-5553. [Link]

  • Fernandes, C., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2675. [Link]

  • B-Alkyl Suzuki Couplings. (2005, February 16). In Macmillan Group. Retrieved February 12, 2026, from [Link]

  • Boronic acid. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Leonori, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Posternak, G. (2023, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. In Chemical.AI. Retrieved February 12, 2026, from [Link]

  • Herbert C. Brown. (n.d.). In Grokipedia. Retrieved February 12, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). In Yoneda Labs. Retrieved February 12, 2026, from [Link]

  • Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2533. [Link]

  • Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. (n.d.). In ResearchGate. Retrieved February 12, 2026, from [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). In University of Windsor. Retrieved February 12, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). In Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Synthesis of alkylboronic acids and alkylboronates. (n.d.). In Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Cheboub-Dahmani, L., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 304. [Link]

  • Negishi, E. (2009). Herbert Charles Brown. In National Academy of Sciences. Retrieved February 12, 2026, from [Link]

  • Boron Chemistry: An Overview. (2016). In ACS Symposium Series. [Link]

  • Doucet, H. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry, 2008(12), 2013-2030. [Link]

  • Herbert Charles Brown. (n.d.). In Britannica. Retrieved February 12, 2026, from [Link]

  • Improvement on synthesis of different alkyl-phenylboronic acid. (2015). Wei Sheng Yan Jiu, 44(4), 675-678. [Link]

  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2021). Pharmaceuticals, 14(8), 757. [Link]

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  • Doucet, H. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry, 2008(12), 2013-2030. [Link]

Sources

Exploratory

A Theoretical and Computational Guide to the Conformational Landscape of Octadecylboronic Acid

Abstract Octadecylboronic acid, a long-chain alkylboronic acid, holds significant promise in the realms of drug delivery, molecular sensing, and materials science. Its amphiphilic nature, combining a lengthy hydrophobic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Octadecylboronic acid, a long-chain alkylboronic acid, holds significant promise in the realms of drug delivery, molecular sensing, and materials science. Its amphiphilic nature, combining a lengthy hydrophobic alkyl chain with a hydrophilic boronic acid headgroup, dictates its self-assembly, binding affinities, and overall function. Understanding the conformational preferences of this molecule is paramount to predicting and engineering its behavior at a molecular level. This in-depth technical guide provides a comprehensive theoretical framework and a practical computational workflow for the conformational analysis of octadecylboronic acid. It is intended for researchers, scientists, and drug development professionals seeking to elucidate the structure-property relationships of this versatile molecule. This guide will delve into the fundamental principles of conformational analysis, detail robust computational methodologies, and propose a systematic approach to characterizing the conformational energy landscape of octadecylboronic acid, thereby providing a roadmap for future theoretical and experimental investigations.

Introduction: The Significance of Conformation in Octadecylboronic Acid's Function

Octadecylboronic acid (C₁₈H₃₉BO₂) is a molecule of significant interest due to the unique chemical reactivity of the boronic acid moiety. Boronic acids can form reversible covalent bonds with diols, a characteristic that is extensively exploited in the development of glucose sensors and targeted drug delivery systems for glycoproteins.[1] The eighteen-carbon alkyl chain imparts a strong hydrophobic character, driving self-assembly into structures like micelles and monolayers, which are crucial for its application in surface modification and as a surfactant.

The three-dimensional arrangement of the atoms in octadecylboronic acid, its conformation, is not static. Rotation around the numerous carbon-carbon and carbon-boron single bonds allows the molecule to adopt a multitude of shapes. These conformational variations are not energetically equivalent. The interplay of steric hindrance, torsional strain, and intramolecular interactions governs the probability of the molecule existing in any particular conformation. The overall shape of the molecule, dictated by its dominant conformers, directly influences its physical and chemical properties, including its solubility, packing in condensed phases, and its ability to interact with biological targets. Therefore, a thorough understanding of the conformational landscape of octadecylboronic acid is a critical prerequisite for its rational design and application in advanced technologies.

This guide will provide a detailed theoretical and computational protocol to explore this conformational space, identify low-energy conformers, and understand the energetic barriers between them.

Theoretical Principles of Conformational Analysis

The conformation of a molecule is defined by the spatial arrangement of its atoms, which can be changed by rotation about single bonds. For a long-chain molecule like octadecylboronic acid, the conformational space is vast. The primary factors governing the relative energies of different conformers are:

  • Torsional Strain: This arises from the repulsion between electron clouds of adjacent bonds. It is at a maximum for eclipsed conformations and a minimum for staggered conformations.

  • Steric Hindrance: This is the repulsive interaction that occurs when non-bonded atoms are forced into close proximity. In the case of the octadecyl chain, gauche interactions between adjacent carbon atoms are a key example of steric hindrance.

  • Intramolecular Interactions: Non-covalent interactions, such as hydrogen bonding (potentially involving the hydroxyl groups of the boronic acid) and van der Waals forces, can stabilize certain conformations.

The goal of a conformational analysis is to map the potential energy surface (PES) of the molecule as a function of its conformational degrees of freedom (primarily dihedral angles). The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them.

Computational Methodology: A Dual Approach

A robust computational strategy for exploring the conformational space of a flexible molecule like octadecylboronic acid typically involves a two-tiered approach: an initial, broad search using a computationally inexpensive method, followed by a more accurate refinement of the most promising candidates.

Step 1: Broad Conformational Search with Molecular Mechanics

Molecular Mechanics (MM) methods offer a rapid way to explore a large number of conformations. These methods treat molecules as a collection of atoms held together by springs (bonds) and use a set of parameters, known as a force field, to calculate the potential energy.

Recommended Force Fields: For organic molecules like octadecylboronic acid, several well-established force fields are suitable:

  • MMFF94 (Merck Molecular Force Field 94): A good general-purpose force field for a wide range of organic molecules.[2]

  • GAFF (General Amber Force Field): Designed to be compatible with the AMBER force fields for proteins and nucleic acids, making it a good choice for studies involving biomolecular interactions.[3]

It is important to note that standard force fields may not have highly optimized parameters for the boronic acid group. While force fields like UFF (Universal Force Field) can handle most elements, their accuracy for specific functionalities might be lower.[3] Therefore, MM results should be considered as a preliminary screening to identify a set of low-energy conformers for further analysis.

Step 2: Refinement with Density Functional Theory (DFT)

The low-energy conformers identified through the MM search should be subjected to geometry optimization and energy calculation using a more accurate quantum mechanical method, such as Density Functional Theory (DFT). DFT provides a much better description of the electronic structure and is more reliable for obtaining accurate relative energies and geometric parameters.[4]

Choosing a DFT Functional and Basis Set:

  • Functional: A popular and generally reliable choice for organic molecules is the B3LYP hybrid functional. It provides a good balance between accuracy and computational cost. For systems where dispersion interactions are significant, functionals that include empirical dispersion corrections (e.g., B3LYP-D3 ) are highly recommended.

  • Basis Set: A good quality basis set is crucial for accurate calculations. For calculations involving boron, a basis set that includes polarization and diffuse functions is necessary. A suitable choice would be 6-311+G(d,p) . For higher accuracy, correlation-consistent basis sets like cc-pVTZ can be employed, especially for the boron atom.[5]

The Role of Solvation

In many applications, octadecylboronic acid will be in a solvent. The presence of a solvent can significantly influence the conformational equilibrium by stabilizing or destabilizing certain conformers.[6] Therefore, it is crucial to include the effect of the solvent in the calculations.

Implicit Solvation Models: These models represent the solvent as a continuous medium with a given dielectric constant. They are computationally efficient and can be readily incorporated into DFT calculations. Common models include:

  • Polarizable Continuum Model (PCM): A widely used and versatile implicit solvation model.

  • SMD (Solvation Model based on Density): A universal solvation model that has shown good performance for a wide range of solvents.[7]

By performing the DFT optimizations within an implicit solvent model (e.g., water or a non-polar organic solvent), a more realistic picture of the conformational preferences in solution can be obtained.

Proposed Experimental Workflow for Conformational Analysis

The following diagram and protocol outline a systematic computational workflow for the theoretical study of octadecylboronic acid conformation.

Conformational_Analysis_Workflow cluster_input Input Generation cluster_mm Molecular Mechanics Search cluster_dft DFT Refinement cluster_analysis Data Analysis A 1. Build 3D Structure of Octadecylboronic Acid B 2. Perform Conformational Search (e.g., Systematic or Monte Carlo) using MMFF94 or GAFF A->B C 3. Identify Unique Low-Energy Conformers (e.g., within 10 kcal/mol of global minimum) B->C D 4. Optimize Geometry of Selected Conformers with DFT (e.g., B3LYP/6-311+G(d,p)) C->D E 5. Include Solvation Effects (e.g., PCM or SMD model) D->E F 6. Calculate Vibrational Frequencies (to confirm minima and obtain thermodynamic data) E->F G 7. Analyze Relative Energies (ΔE, ΔH, ΔG) and Boltzmann Populations F->G H 8. Characterize Geometric Parameters (Dihedral Angles, Bond Lengths, Bond Angles) G->H I 9. Visualize Key Conformers and Potential Energy Surface H->I

Caption: A proposed computational workflow for the conformational analysis of octadecylboronic acid.

Detailed Experimental Protocols

Protocol 1: Molecular Mechanics Conformational Search
  • Structure Preparation:

    • Build the 3D structure of octadecylboronic acid using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

    • Perform an initial geometry optimization using a generic force field (e.g., UFF) to obtain a reasonable starting geometry.[3]

  • Conformational Search Setup:

    • Select a robust conformational search algorithm. A systematic search, where dihedral angles are rotated by a defined increment, is thorough but computationally expensive for a long chain. A Monte Carlo or a low-mode search can be more efficient.

    • Choose a suitable force field, such as MMFF94 or GAFF.[2]

    • Define the rotatable bonds. For octadecylboronic acid, this will include all C-C single bonds in the alkyl chain and the C-B bond.

    • Set an energy window (e.g., 10-15 kcal/mol) above the global minimum to save conformers.

  • Execution and Analysis:

    • Run the conformational search.

    • Cluster the resulting conformers based on root-mean-square deviation (RMSD) to identify unique structures.

    • Rank the unique conformers by their relative energies.

Protocol 2: DFT Geometry Optimization and Frequency Calculation
  • Input File Preparation:

    • For each unique low-energy conformer from the MM search, create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).

    • Specify the coordinates of the atoms.

    • Define the level of theory:

      • Method: B3LYP or a dispersion-corrected functional like B3LYP-D3.

      • Basis Set: 6-311+G(d,p) or a larger basis set for higher accuracy.

    • Include a keyword for geometry optimization (e.g., Opt).

    • To include solvent effects, add the appropriate keyword for an implicit solvation model (e.g., SCRF=(PCM, Solvent=Water)).[8]

    • Request a frequency calculation (Freq) to be performed after the optimization.

  • Job Submission and Monitoring:

    • Submit the calculation to a high-performance computing cluster.

    • Monitor the progress of the optimization to ensure convergence.

  • Output Analysis:

    • Verify that the optimization has converged to a stationary point.

    • Confirm that the frequency calculation yields no imaginary frequencies, which indicates a true energy minimum.

    • Extract the electronic energy, enthalpy, and Gibbs free energy.

    • Extract the optimized Cartesian coordinates and key geometric parameters (bond lengths, angles, and dihedral angles).

Data Presentation and Interpretation

The results of the computational study should be presented in a clear and organized manner to facilitate interpretation.

Table 1: Relative Energies and Boltzmann Populations of Key Conformers
Conformer IDRelative Electronic Energy (ΔE) (kcal/mol)Relative Enthalpy (ΔH) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Boltzmann Population (%) at 298.15 K
ODBA-10.000.000.0075.3
ODBA-20.850.830.9015.1
ODBA-31.201.181.257.9
ODBA-42.502.472.601.7

Note: The data in this table is hypothetical and for illustrative purposes only.

The Boltzmann population provides a statistical estimate of the percentage of molecules that will exist in a particular conformation at a given temperature.

Table 2: Key Dihedral Angles of the Most Stable Conformers
Conformer IDC1-C2-C3-C4 (°)C5-C6-C7-C8 (°)...C17-C18-B-O1 (°)
ODBA-1179.8 (anti)179.5 (anti)...179.9 (anti)
ODBA-2179.6 (anti)65.2 (gauche)...179.8 (anti)
ODBA-364.9 (gauche)179.7 (anti)...-5.2 (syn)
ODBA-4179.5 (anti)179.4 (anti)...68.3 (gauche)

Note: The data in this table is hypothetical and for illustrative purposes only.

This table allows for a direct comparison of the structural differences between the conformers. The all-trans (anti) conformation of the alkyl chain is expected to be the lowest in energy in the gas phase, but gauche conformers and different orientations around the C-B bond may become populated in solution.

Visualizing the Conformational Landscape

A visual representation of the key conformers and the potential energy surface is invaluable for understanding the conformational preferences of octadecylboronic acid.

Molecular_Structures cluster_conformer1 All-trans Conformer (Lowest Energy) cluster_conformer2 Gauche Conformer cluster_conformer3 Syn-periplanar C-B Conformer A [Image of an all-trans octadecylboronic acid molecule] B [Image of an octadecylboronic acid molecule with a gauche kink] C [Image of an octadecylboronic acid molecule with rotation around the C-B bond]

Caption: Key conformers of octadecylboronic acid.

Correlation with Experimental Data

While this guide focuses on a theoretical approach, it is crucial to validate the computational results with experimental data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide information about the average conformation in solution. 11B NMR is particularly useful for probing the local environment and hybridization of the boron atom, which can be influenced by the conformation of the boronic acid headgroup.[9][10][11]

  • Vibrational Spectroscopy (IR and Raman): Certain vibrational modes are sensitive to the molecular conformation.[12] By comparing the calculated vibrational spectra of the different conformers with experimental spectra, it may be possible to identify the dominant conformers present in a sample.[13]

  • X-ray Crystallography: If a single crystal of octadecylboronic acid can be obtained, X-ray diffraction would provide the definitive solid-state conformation.[14] This structure can serve as an excellent benchmark for the computational methods.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical and computational framework for investigating the conformational landscape of octadecylboronic acid. By employing a combination of molecular mechanics and density functional theory, researchers can gain valuable insights into the preferred three-dimensional structures of this important molecule. The proposed workflow, from initial structure generation to detailed analysis of energetic and geometric parameters, provides a clear path for conducting such a study.

The understanding gained from a thorough conformational analysis will be instrumental in advancing the application of octadecylboronic acid in drug delivery, diagnostics, and materials science. Future work should focus on performing the proposed computational studies and correlating the results with experimental data to build a complete and validated picture of the conformational behavior of octadecylboronic acid. Furthermore, extending these studies to investigate the conformational changes upon binding to diols or self-assembly into larger aggregates will provide even deeper insights into its mechanism of action.

References

  • Babu, V., Ahmed, S., Rahiman, A.K., Kawsar, S.M.A., Berredjem, M., Bhat, A.R., & Basha, K.A. (2024). Synthesis, Molecular Docking Analysis, Molecular Dynamic Simulation, ADMET, DFT, and Drug Likeness Studies: Novel Indeno[1,2-b]Pyrrol-4(1H)-One as SARS-CoV-2 Main Protease Inhibitors. PLoS ONE, 19, e0299301.
  • Avogadro Chemistry. (2022). Molecular Mechanics & Force Fields. Retrieved from [Link]

  • Wiley-VCH. (2010).
  • American Chemical Society. (2021). Engaging Unstabilized Alkyl Radicals with Pyridoxal Radical Biocatalysis: Enantiodivergent Synthesis of Aliphatic Non-Canonical Amino Acids. Journal of the American Chemical Society.
  • ResearchGate. (2015).
  • ACS Publications. (2020). Systematic Parameterization and Simulation of Boronic Acid−β-Lactamase Aqueous Solution in Developing the ABEEMσπ Polarizable Force Field. The Journal of Physical Chemistry A.
  • Wiley-VCH. (2010). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • ACS Publications. (2022). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry.
  • ACS Publications. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches.
  • AIP Publishing. (1994). Modeling solvation contributions to conformational free energy changes of biomolecules using a potential of mean force expansion. The Journal of Chemical Physics.
  • National Institutes of Health. (2020). Experimental detection of conformational transitions between forms of DNA: problems and prospects. PMC.
  • YouTube. (2015). Vibrational Spectroscopy. Retrieved from [Link]

  • RSC Publishing. (2022).
  • PubMed. (2020). Systematic Parameterization and Simulation of Boronic Acid-β-Lactamase Aqueous Solution in Developing the ABEEMσπ Polarizable Force Field.
  • ACS Publications. (1997). Revised Heat of Formation for Gaseous Boron: Basis Set Limit ab Initio Binding Energies of BF3 and BF. The Journal of Physical Chemistry A.
  • Wiley-VCH. (2010). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • RSC Publishing. (2022). A diverse and chemically relevant solvation model benchmark set with flexible molecules and conformer ensembles.
  • AIP Publishing. (2021). Single-molecule techniques for probing the conformation, dynamics, and interactions of intrinsically disordered proteins. Biophysics Reviews.
  • RSC Publishing. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study.
  • National Institutes of Health. (2019).
  • PubMed Central. (2005). Conformational Sampling with Implicit Solvent Models: Application to the PHF6 Peptide in Tau Protein.
  • ResearchGate. (2017).
  • Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Retrieved from [Link]

  • University of Regensburg. (n.d.).
  • ResearchGate. (1995). Gaussian basis sets for Use in correlated molecular calculations. V. Core-valence basis sets for boron through neon.
  • YouTube. (2023). What Is Vibrational Spectroscopy? - Chemistry For Everyone. Retrieved from [Link]

  • Portland Press. (2020).
  • Frontiers. (2022).
  • ACS Publications. (2022).
  • Taylor & Francis Online. (2020). Correcting π-delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Molecular Physics.
  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • ACS Publications. (2017). Comparison of Implicit and Explicit Solvent Models for the Calculation of Solvation Free Energy in Organic Solvents.
  • ResearchGate. (2020).
  • Wikipedia. (n.d.). Force field (chemistry). Retrieved from [Link]

  • SciSpace. (1995). Gaussian basis sets for use in correlated molecular calculations. V. Core-valence basis sets for boron through neon.
  • National Institutes of Health. (2013). Ab Initio Prediction of Boron Compounds Arising from Borozene: Structural and Electronic Properties. PMC.
  • MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid.
  • YouTube. (2020). Introduction to Force Fields FF for Molecular Dynamics and Monte Carlo. Retrieved from [Link]

  • RSC Publishing. (2011). Vibrational spectroscopy as a probe of molecule-based devices.

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing octadecylboronic acid via hydroboration-oxidation.

Application Note: High-Purity Synthesis of Octadecylboronic Acid Part 1: Executive Summary & Scientific Rationale Objective: To synthesize octadecylboronic acid ( ) from 1-octadecene with high regioselectivity (>99% term...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Octadecylboronic Acid

Part 1: Executive Summary & Scientific Rationale

Objective: To synthesize octadecylboronic acid (


) from 1-octadecene with high regioselectivity (>99% terminal addition) and purity suitable for self-assembled monolayers (SAMs) or Suzuki-Miyaura cross-coupling.

Critical Mechanistic Distinction (The "Oxidation" Misconception): The user request specifies "Hydroboration-Oxidation." In standard organic synthesis (e.g., the Brown Hydroboration), "oxidation" refers to the use of alkaline hydrogen peroxide (


) to cleave the carbon-boron bond and replace it with a carbon-oxygen bond, yielding an alcohol  (1-octadecanol).

To synthesize the boronic acid , the carbon-boron bond must be preserved. Therefore, the "oxidation" step is replaced by a Hydrolysis step. This protocol utilizes Dibromoborane-dimethyl sulfide (


) , a reagent specifically chosen because it mono-hydroborates alkenes to form alkyldibromoboranes, which are readily hydrolyzed by water to the desired boronic acid without oxidative cleavage.

Methodology Selection:

  • Reagent:

    
     is selected over 
    
    
    
    .
    
    
    typically forms trialkylboranes (
    
    
    ), which are difficult to convert to mono-boronic acids (
    
    
    ).
    
    
    yields the mono-alkyl species directly.
  • Regioselectivity: This method ensures anti-Markovnikov addition, placing the boron atom exclusively at the terminal position.

Part 2: Reaction Scheme & Workflow Visualization

The following diagrams illustrate the chemical pathway and the decision logic for the experimental procedure.

ReactionScheme Substrate 1-Octadecene (C18 Alkene) Intermediate Octadecyldibromoborane (R-BBr2) Substrate->Intermediate Hydroboration (DCM, 0°C -> RT, 4h) Reagent HBBr2•SMe2 (Dibromoborane) Reagent->Intermediate Product Octadecylboronic Acid (R-B(OH)2) Intermediate->Product Hydrolysis (Preserves C-B Bond) Hydrolysis Hydrolysis (H2O / NaOH)

Caption: Figure 1. Reaction pathway using dibromoborane to ensure mono-alkylation and preservation of the boron moiety.

WorkflowLogic Start Start Synthesis Step1 Inert Gas Setup (Ar/N2) Start->Step1 Step2 Add 1-Octadecene + HBBr2 (0°C, DCM) Step1->Step2 Check1 Is Solution Clear? Step2->Check1 Check1->Step2 No (Stir longer) Step3 Hydrolysis (Slow addition of H2O) Check1->Step3 Yes Warn CRITICAL: Avoid H2O2 (Prevents Alcohol Formation) Step3->Warn Step4 Extraction & Recrystallization Step3->Step4 QC QC: 11B-NMR & Melting Point Step4->QC

Caption: Figure 2. Operational workflow emphasizing the critical exclusion of peroxide to ensure acid synthesis.

Part 3: Detailed Protocol

Materials & Reagents
ReagentCAS No.[1][2]Equiv.[3]RoleHazards
1-Octadecene 112-88-91.0SubstrateIrritant

55671-55-11.1Hydroborating AgentWater Reactive, Corrosive
Dichloromethane (DCM) 75-09-2SolventAnhydrous SolventCarcinogen, Volatile
Diethyl Ether 60-29-7SolventExtractionFlammable
Sodium Hydroxide (1M) 1310-73-2BufferHydrolysisCorrosive
Hydrochloric Acid (1M) 7647-01-0AcidProtonationCorrosive
Experimental Procedure

Step 1: Inert Atmosphere Setup

  • Oven-dry a 250 mL three-neck round-bottom flask, magnetic stir bar, and pressure-equalizing addition funnel.

  • Assemble hot glassware under a stream of dry Argon (or Nitrogen) and allow to cool to room temperature.

  • Why: Boranes are pyrophoric or highly moisture-sensitive. Any ambient moisture will destroy the

    
     reagent before reaction.
    

Step 2: Hydroboration

  • Charge the flask with 1-Octadecene (2.52 g, 10.0 mmol) and anhydrous DCM (20 mL).

  • Cool the system to 0°C using an ice/water bath.

  • Via syringe, slowly add

    
      (1.0 M in DCM, 11.0 mL, 11.0 mmol) dropwise over 15 minutes.
    
  • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Stir at RT for 3–4 hours .

  • Checkpoint: The solution should be clear. The disappearance of the terminal alkene can be monitored by TLC (stain with

    
    ) or crude 
    
    
    
    -NMR (disappearance of vinyl protons at
    
    
    4.9–5.8 ppm).

Step 3: Hydrolysis (The "Oxidation" Replacement)

  • Cool the reaction mixture back to 0°C .

  • Cautiously add Water (5 mL) dropwise.

    • Note: The reaction of

      
       with water is exothermic and produces HBr. Venting is required.
      
  • After the initial exotherm subsides, add 1M NaOH (15 mL) to convert the intermediate to the boronate salt (

    
    ). Stir for 30 minutes.
    
  • Acidify the mixture carefully with 1M HCl until pH ~4–5. This protonates the species to the free boronic acid (

    
    ).
    

Step 4: Workup & Purification

  • Transfer the mixture to a separatory funnel. Extract with Diethyl Ether (

    
     mL).
    
  • Wash the combined organic layers with brine (30 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap).
    
  • Recrystallization: The crude solid is typically recrystallized from a mixture of Hexane/Acetone or Acetonitrile .

  • Dry the white solid under high vacuum for 12 hours to remove trace solvent and protect from atmospheric moisture.

Part 4: Quality Control & Validation

To ensure the protocol yielded the Boronic Acid and not the Alcohol, verify the following data points:

Analytical MethodExpected Result for Octadecylboronic AcidFailure Mode (Alcohol)

-NMR
Single peak at

~32–34 ppm
(characteristic of

).
No signal (Boron lost).

-NMR
Triplet at

~0.8 ppm
(

). No signals at 3.6 ppm (

).
Triplet at

~3.6 ppm (

).
Melting Point 75–80°C (Varies by polymorph/dehydration state).~58°C (1-Octadecanol).
Solubility Soluble in THF, DCM, Ether. Poor in cold water.Insoluble in water.

Troubleshooting:

  • Low Yield: Often caused by incomplete hydrolysis or loss of product into the aqueous layer if pH is too high (boronates are water-soluble). Ensure acidification to pH 4-5.

  • Waxy Solid: Indicates presence of octadecanol (impurity). Recrystallize from Hexane.

Part 5: References

  • Brown, H. C., & Ravindran, N. (1977). "Hydroboration.[4][5][6][7] 45. New, convenient synthesis of alkyldichloroboranes and alkyldibromoboranes via hydroboration of alkenes." Journal of the American Chemical Society.[8]

  • Brown, H. C., & Cole, T. E. (1983). "Organoboranes.[4][6][7][9][10] 31. A simple preparation of boronic esters from organolithium reagents and selected boronic esters." Organometallics.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

Sources

Application

Application Note: Octadecylboronic Acid (ODBA) in Fluorescent Biosensors

Executive Summary This guide details the application of Octadecylboronic Acid (ODBA) and its derivatives (e.g., 4-octadecylphenylboronic acid) in the design of fluorescent biosensors. Unlike water-soluble boronic acids u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Octadecylboronic Acid (ODBA) and its derivatives (e.g., 4-octadecylphenylboronic acid) in the design of fluorescent biosensors. Unlike water-soluble boronic acids used in solution-phase sensing, ODBA is defined by its C18 hydrophobic tail . This structural feature enables the formation of supramolecular assemblies (vesicles, micelles) or the functionalization of lipid bilayers (liposomes, cell membranes).

This document focuses on the Indicator Displacement Assay (IDA) , utilizing Alizarin Red S (ARS) as the optical reporter.[1] This system provides a robust, non-enzymatic method for detecting glucose, fructose, and cell-surface sialic acids.

Introduction: The Amphiphilic Advantage

Boronic acids are Lewis acids that reversibly form cyclic esters with cis-1,2- or cis-1,3-diols (found in sugars).[2] While phenylboronic acid (PBA) is the standard recognition motif, it lacks intrinsic structural organization.

Octadecylboronic Acid (ODBA) incorporates a stearyl (C18) chain, transforming the recognition unit into an amphiphile .

  • Hydrophobic Tail (C18): Drives self-assembly into vesicles or insertion into existing lipid bilayers (anchoring).

  • Hydrophilic Head (Boronic Acid): Remains at the aqueous interface, available for binding sugars.

This dual nature allows for the creation of "Boronic Acid Liposomes," which mimic cellular recognition surfaces and offer higher sensitivity due to the multivalent presentation of binding sites on the vesicle surface.

Mechanism of Action: The ARS Displacement Assay

Since ODBA is non-fluorescent, it is paired with Alizarin Red S (ARS) , a catecholic fluorophore. The sensing mechanism relies on competitive binding.

  • Assembly: ODBA is anchored in a lipid membrane (liposome).

  • Quenching/Binding: ARS binds to the boronic acid headgroup of ODBA, forming a cyclic boronate ester. This complexation alters the excitation/emission profile of ARS (typically quenching fluorescence or shifting absorbance).

  • Detection (Signal Recovery): When a target sugar (e.g., Glucose) is introduced, it competes for the boronic acid. Since glucose often has a higher affinity (or concentration dominance), it displaces the ARS.

  • Result: Free ARS is released into the bulk solution, recovering its original fluorescence.

Pathway Diagram: ARS Displacement on Liposomes

ARS_Mechanism Liposome ODBA-Functionalized Liposome Complex ODBA-ARS Complex (Surface Bound / Quenched) Liposome->Complex + ARS (Binding) ARS_Free Free ARS (Fluorescent) ARS_Free->Complex Complex->Liposome Regeneration (Low pH) Signal Fluorescence RECOVERY Complex->Signal + Glucose (Displacement) Glucose Target Analyte (Glucose/Sialic Acid) Glucose->Complex

Figure 1: The Indicator Displacement Assay (IDA) mechanism. ARS binds to the membrane-anchored ODBA, quenching fluorescence. Glucose displaces ARS, restoring the signal.

Protocol A: Synthesis of ODBA-Functionalized Liposomes

This protocol describes the co-assembly of ODBA with standard lipids (DOPC) to create sensor vesicles.

Materials Required[2][3][4][5][6][7][8][9][10]
  • Lipid: 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC).

  • Sensor: 4-Octadecylphenylboronic acid (ODBA-PBA) or Octadecylboronic acid.

  • Solvents: Chloroform (HPLC grade), Methanol.

  • Buffer: 10 mM Carbonate Buffer, pH 9.0 (High pH is required for optimal Boronic Acid-Diol binding unless using specialized derivatives).

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve DOPC in Chloroform (10 mg/mL).

    • Dissolve ODBA in Chloroform/Methanol (9:1 v/v) (1 mg/mL).

  • Film Formation:

    • Mix DOPC and ODBA in a molar ratio of 95:5 (Lipid:Sensor) in a round-bottom flask.

    • Evaporate solvents under a nitrogen stream to form a thin, uniform lipid film.

    • Vacuum dry for >4 hours to remove residual solvent.

  • Hydration:

    • Add Carbonate Buffer (pH 9.0) to the flask to achieve a final lipid concentration of 1 mM.

    • Vortex vigorously for 30 minutes at room temperature. This forms Multilamellar Vesicles (MLVs).

  • Extrusion (Sizing):

    • Pass the MLV suspension through a polycarbonate membrane (100 nm pore size) 11-21 times using a mini-extruder.

    • Result: Large Unilamellar Vesicles (LUVs) with ODBA displaying the boronic acid headgroup on the surface.

Workflow Diagram: Liposome Fabrication

Liposome_Prep cluster_0 Lipid Film Formation cluster_1 Vesicle Assembly Mix Mix DOPC + ODBA (Chloroform) Dry Evaporate Solvent (N2 Stream + Vacuum) Mix->Dry Hydrate Hydrate with Buffer (pH 9.0) Dry->Hydrate Vortex Vortex (Forms MLVs) Hydrate->Vortex Extrude Extrusion (100nm Membrane) Vortex->Extrude Final Ready for Assay Extrude->Final Functionalized LUVs

Figure 2: Workflow for preparing ODBA-functionalized Large Unilamellar Vesicles (LUVs).

Protocol B: Fluorescent Sensing Assay

Experimental Setup
  • Excitation/Emission (ARS): Ex: 460 nm / Em: 570 nm (Note: Spectra shift upon binding; verify peak max for your specific buffer).

  • Temperature: 25°C.

Procedure
  • Baseline (F0): Take 1 mL of ODBA-Liposome suspension. Measure fluorescence.[1][2][3][4][5][6][7][8][9][10][11][12] (Should be low/background).

  • Reporter Loading: Add Alizarin Red S (ARS) to a final concentration of 10 µM. Incubate for 10 minutes.

    • Observation: Fluorescence should change (typically quench or shift) as ARS binds to the liposome surface.

  • Titration: Add aliquots of the target sugar solution (Glucose or Fructose).

  • Measurement: Record fluorescence intensity after each addition (allow 2 mins for equilibrium).

  • Data Analysis: Plot

    
     against sugar concentration.
    
Comparative Binding Data (Typical Trends)
AnalyteBinding Affinity (

)
Detection LimitSpecificity Note
D-Fructose High (~4000

)
~0.1 mMForms stable tridentate complex.
D-Glucose Moderate (~100-200

)
~1-5 mMPhysiologically relevant range.
Galactose Low>10 mMWeak interference.

Note: Boronic acids generally bind Fructose stronger than Glucose. To improve Glucose selectivity, bis-boronic acid scaffolds or specific buffer formulations are often required.

Application Note: Cell Surface Glycan Detection

Beyond simple glucose sensing, ODBA is a powerful tool for cell surface engineering .

Mechanism: The hydrophobic C18 tail of ODBA spontaneously inserts into the plasma membrane of live cells. The boronic acid headgroup is then displayed extracellularly.

  • Usage: This allows the "painting" of cell surfaces with boronic acids to detect sialic acid-rich glycoproteins or to facilitate drug delivery vehicles (boronic acid liposomes) binding to tumor cells (which often overexpress sialic acid).

Protocol Modification: Instead of forming liposomes, dissolve ODBA in DMSO (stock). Add to cell culture media (<1% DMSO final). Incubate cells for 30 mins. Wash. The cells are now functionalized. Add ARS to visualize surface glycan competition or use the boronic acid to capture sialic-acid-capped nanoparticles.

Troubleshooting & Optimization (Expert Insights)

  • pH Sensitivity (The pKa Problem):

    • Issue: Standard boronic acids have a pKa ~8.8. They only bind diols effectively when in the tetrahedral anionic form (pH > pKa).

    • Solution: Perform assays at pH 9.0 (Carbonate buffer). For physiological pH (7.4) sensing, use 3-pyridyl derivatives or introduce a cationic lipid (like DOTAP) into the liposome to stabilize the anionic boronate via electrostatic attraction.

  • Aggregation:

    • Issue: ODBA is highly hydrophobic. If not properly mixed with lipids, it precipitates.

    • Solution: Always co-dissolve in organic solvent before hydration. Do not add ODBA directly to water.

  • Fructose Interference:

    • Issue: Fructose binds tighter than glucose.[4]

    • Solution: If measuring blood glucose, this is less critical as glucose concentration (mM) is much higher than fructose (

      
      M). For food analysis, use a dual-sensor array to discriminate.
      

References

  • Foundational Review: Bull, S. D., Davidson, M. G., van den Elsen, J. M., Fossey, J. S., Jenkins, A. T., Jiang, Y. B., ... & James, T. D. (2013). "Boronic acid-based sensors for the detection of saccharides." Accounts of Chemical Research. Link

  • ARS Mechanism: Springsteen, G., & Wang, B. (2002). "A detailed examination of boronic acid-diol complexation." Tetrahedron. Link

  • Amphiphilic Assemblies: Ivanov, A. E., et al. (2025/Recent). "Functionalized Vesicles Based on Amphiphilic Boronic Acids: A System for Recognizing Biologically Important Polyols." ResearchGate/Journal of Liposome Research. Link

  • Liposome Delivery: Zhang, X., et al. (2014). "Boronic Acid Liposomes for Cellular Delivery and Content Release Driven by Carbohydrate Binding."[8] Bioconjugate Chemistry. Link

  • Membrane Anchoring: Boonyarattanakalin, S., et al. (2004). "Chemical Scale for Evaluating the Stability of Boronate-Based Carbohydrate Sensors." J. Am. Chem. Soc.Link

Sources

Method

Application Notes and Protocols: Functionalizing Nanoparticles with Octadecylboronic Acid

Introduction: Harnessing Hydrophobicity and Specificity The surface functionalization of nanoparticles is a critical determinant of their interaction with biological systems, influencing their stability, biocompatibility...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Hydrophobicity and Specificity

The surface functionalization of nanoparticles is a critical determinant of their interaction with biological systems, influencing their stability, biocompatibility, and targeting capabilities. This guide provides a comprehensive protocol for the functionalization of nanoparticles with octadecylboronic acid, a unique molecule that imparts both hydrophobicity and the potential for specific biomolecular recognition. The long C18 aliphatic chain of octadecylboronic acid significantly alters the surface properties of nanoparticles, rendering them more lipophilic. This can be advantageous for applications requiring interaction with cell membranes or for the encapsulation of hydrophobic therapeutic agents. Concurrently, the boronic acid moiety serves as a versatile anchor for covalent conjugation to molecules bearing cis-diol functionalities, such as glycoproteins and saccharides, which are often overexpressed on the surface of pathological cells.[1][2]

This document will delve into the underlying chemical principles, provide a detailed, step-by-step protocol for the functionalization process, and outline a suite of characterization techniques to validate the successful modification of the nanoparticles. The methodologies described herein are designed to be adaptable to a range of nanoparticle types, with a focus on providing researchers, scientists, and drug development professionals with a robust framework for creating advanced, functionalized nanomaterials.

Guiding Principles: The Chemistry of Boronic Acid Conjugation

The cornerstone of this protocol is the versatile chemistry of boronic acids. Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The Lewis acidic nature of the boron atom allows for the reversible formation of covalent esters with cis-diols, a common structural motif in many biological molecules, including sugars and glycoproteins.[1] This interaction is the basis for the targeting capabilities of boronic acid-functionalized nanoparticles.

The octadecyl chain, a saturated 18-carbon alkyl group, introduces a significant hydrophobic character to the functionalized nanoparticles. This property can be exploited to enhance the loading of lipophilic drugs or to facilitate the interaction of the nanoparticles with cellular membranes. The choice of solvents and reaction conditions in the following protocol is critical to accommodate the hydrophobic nature of octadecylboronic acid and ensure efficient conjugation to the nanoparticle surface.

Experimental Workflow: A Visual Overview

The following diagram outlines the key stages of the nanoparticle functionalization process, from initial nanoparticle synthesis or acquisition to the final, characterized product.

G cluster_0 Preparation cluster_1 Functionalization cluster_2 Characterization NP_prep Nanoparticle Synthesis/ Procurement Activation Nanoparticle Surface Activation (optional) NP_prep->Activation Ligand_prep Octadecylboronic Acid Solution Preparation Conjugation Conjugation Reaction Ligand_prep->Conjugation Activation->Conjugation Purification Purification of Functionalized Nanoparticles Conjugation->Purification DLS DLS & Zeta Potential Purification->DLS NMR NMR Spectroscopy Purification->NMR Contact_Angle Contact Angle Purification->Contact_Angle

Caption: Workflow for nanoparticle functionalization.

Detailed Protocol: Functionalization of Nanoparticles with Octadecylboronic Acid

This protocol provides a general framework for the functionalization of nanoparticles. Optimization of reaction times, temperatures, and concentrations may be necessary depending on the specific type and concentration of nanoparticles used.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
Nanoparticles (e.g., Iron Oxide, Gold)Research GradeSigma-AldrichSurface chemistry should be amenable to ligand exchange or covalent modification (e.g., oleic acid-capped, carboxylated).
Octadecylboronic acid≥95%Santa Cruz Biotechnology
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Ethanol200 Proof, AbsoluteFisher Scientific
Deionized Water18.2 MΩ·cmMillipore
Dialysis TubingMWCO 10-12 kDaSpectrum Labs
Step-by-Step Procedure
  • Nanoparticle Preparation:

    • Disperse the stock nanoparticles in an appropriate organic solvent (e.g., chloroform, hexane) to a concentration of 1 mg/mL.[3]

    • For nanoparticles that are not pre-functionalized, surface activation may be necessary. For instance, silica nanoparticles can be functionalized with amine groups using (3-aminopropyl)triethoxysilane (APTES).

  • Octadecylboronic Acid Solution Preparation:

    • Dissolve octadecylboronic acid in a 1:1 mixture of anhydrous THF and DMF to a final concentration of 10 mg/mL. The use of a co-solvent system is crucial to ensure the complete dissolution of the hydrophobic octadecylboronic acid.

    • Sonication may be required to facilitate dissolution.

  • Conjugation Reaction:

    • In a round-bottom flask, add the nanoparticle dispersion.

    • Slowly add the octadecylboronic acid solution to the nanoparticle dispersion under vigorous stirring. A typical molar ratio of octadecylboronic acid to nanoparticles is 1000:1, but this should be optimized.

    • The reaction is based on ligand exchange, where the octadecylboronic acid displaces the original capping ligands on the nanoparticle surface. For nanoparticles with functional groups like amines or carboxyls, coupling agents such as EDC/NHS can be employed to form a stable amide bond.

    • Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring. For less reactive surfaces, the temperature can be increased to 40-50°C.[4]

  • Purification of Functionalized Nanoparticles:

    • Following the conjugation reaction, the functionalized nanoparticles need to be purified to remove excess octadecylboronic acid and displaced ligands.

    • Centrifuge the reaction mixture at a high speed (e.g., 10,000 x g) for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in a fresh solvent (e.g., THF).

    • Repeat the centrifugation and resuspension steps three times.

    • For a more rigorous purification, dialysis can be performed against a suitable organic solvent for 48 hours, with solvent changes every 12 hours.

  • Final Product Formulation:

    • After the final wash, resuspend the purified octadecylboronic acid-functionalized nanoparticles in the desired solvent for storage and further use. For biological applications, a solvent exchange to a biocompatible solvent system may be necessary.

    • Store the functionalized nanoparticles at 4°C.

Validation and Characterization: A Multi-faceted Approach

The successful functionalization of nanoparticles with octadecylboronic acid must be confirmed through a series of analytical techniques that probe the changes in their physicochemical properties.

Dynamic Light Scattering (DLS) and Zeta Potential

DLS is a fundamental technique for assessing the size, size distribution, and stability of nanoparticles in a colloidal suspension.[5][6][7][8] The functionalization with the long octadecyl chain is expected to increase the hydrodynamic diameter of the nanoparticles. The zeta potential provides information about the surface charge of the nanoparticles, which is indicative of their stability in suspension.

ParameterExpected Change Post-FunctionalizationRationale
Hydrodynamic Diameter (Z-average) IncreaseAddition of the bulky octadecylboronic acid molecule to the nanoparticle surface.
Polydispersity Index (PDI) May slightly increasePotential for minor aggregation during the functionalization process. A PDI < 0.3 is generally considered acceptable.
Zeta Potential Shift towards neutrality or become more negativeThe boronic acid moiety can impart a negative charge, while the hydrophobic octadecyl chain can shield surface charges.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the presence of the octadecylboronic acid on the nanoparticle surface.[9][10] Due to the solid nature of the nanoparticles, solid-state NMR or solution NMR of digested/lysed nanoparticles may be required. The characteristic peaks of the aliphatic protons of the octadecyl chain in the 1H NMR spectrum would provide direct evidence of successful conjugation.

Contact Angle Measurement

The introduction of the hydrophobic octadecyl chain should significantly increase the hydrophobicity of the nanoparticle surface. This can be quantified by measuring the water contact angle on a film of the dried nanoparticles.[11][12][13][14][15] An increase in the contact angle towards and above 90° indicates a successful hydrophobic modification.

Targeting Strategy: The Role of the Boronic Acid Moiety

The boronic acid group on the surface of the functionalized nanoparticles provides a handle for targeting cells and tissues that overexpress sialoglycoproteins or other carbohydrate structures. The following diagram illustrates the interaction between a boronic acid-functionalized nanoparticle and a cell surface glycoprotein.

G NP Nanoparticle BA Octadecylboronic Acid NP->BA Functionalized Surface GP Glycoprotein (with cis-diols) BA->GP Covalent Ester Formation Cell Cell Membrane GP->Cell Anchored to

Caption: Targeting mechanism of a boronic acid-functionalized nanoparticle.

Conclusion

This application note provides a comprehensive guide for the functionalization of nanoparticles with octadecylboronic acid. By following the detailed protocol and employing the recommended characterization techniques, researchers can confidently produce and validate these advanced nanomaterials. The unique combination of hydrophobicity and specific targeting capability imparted by octadecylboronic acid opens up new avenues for the development of innovative drug delivery systems, diagnostic probes, and therapeutic agents.

References

  • A Versatile Strategy for Surface Functionalization of Hydrophobic Nanoparticle by Boronic Acid Modified Polymerizable Diacetylene Derivatives. PubMed Central. Available at: [Link]

  • Ionic Functionalization of Hydrophobic Colloidal Nanoparticles To Form Ionic Nanoparticles with Enzymelike Properties. PMC. Available at: [Link]

  • Water Transfer of Hydrophobic Nanoparticles: Principles and Methods. ResearchGate. Available at: [Link]

  • Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications. RSC Publishing. Available at: [Link]

  • Controllable Engineering and Functionalizing of Nanoparticles for Targeting Specific Proteins towards Biomedical Applications. PMC. Available at: [Link]

  • Facile Surface Functionalization of Hydrophobic Magnetic Nanoparticles. Journal of the American Chemical Society. Available at: [Link]

  • Contact angle determination of nanoparticles: film balance and scanning angle reflectometry studies. RSC Publishing. Available at: [Link]

  • Boronic-Acid-Modified Nanomaterials for Biomedical Applications. PMC. Available at: [Link]

  • Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. PMC. Available at: [Link]

  • Contact Angle Measurement Techniques for Nanomaterials. ResearchGate. Available at: [Link]

  • Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. MDPI. Available at: [Link]

  • Application of NMR spectroscopy to determine the thermodynamic characteristics of water bound to OX-50 nanosilica. ResearchGate. Available at: [Link]

  • Facile synthesis of boronic acid-functionalized magnetic nanoparticles for efficient dopamine extraction. ResearchGate. Available at: [Link]

  • Dynamic light scattering (DLS)-measured hydrophobic diameter (HD) (a)... ResearchGate. Available at: [Link]

  • The Applicability of a Drop Penetration Method to Measure Contact Angles on TiO 2 and ZnO Nanoparticles. MDPI. Available at: [Link]

  • Analytical Strategies for Characterizing Nanoparticle's Surface Chemistry. PMC. Available at: [Link]

  • Application of Light Scattering Techniques to Nanoparticle Characterization and Development. Frontiers. Available at: [Link]

  • Hydrophobic Magnetite Nanoparticles for Bioseparation: Green Synthesis, Functionalization, and Characterization. MDPI. Available at: [Link]

  • Tuning Contact Angles of Aqueous Droplets on Hydrophilic and Hydrophobic Surfaces by Surfactants. ACS Publications. Available at: [Link]

  • Boronic acid-functionalized Fe3O4 nanoparticles for activity-preserved enrichment of low-abundance bacteria from real samples. RSC Publishing. Available at: [Link]

  • Quantitative Determination of the Hydrophobicity of Nanoparticles. NSF Public Access Repository. Available at: [Link]

  • Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. RSC Publishing. Available at: [Link]

  • Contact Angle Measurements and Wettability. Nanoscience Instruments. Available at: [Link]

  • Boronic acid-functionalized nanoparticles: Synthesis by microemulsion polymerization and application as a re-usable optical nanosensor for carbohydrates. ResearchGate. Available at: [Link]

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Application

Application Notes and Protocols for Octadecylboronic Acid in Targeted Drug Delivery Systems

Introduction: The Strategic Advantage of Octadecylboronic Acid in Oncology In the landscape of targeted drug delivery, the quest for moieties that can intelligently discern between malignant and healthy cells is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Octadecylboronic Acid in Oncology

In the landscape of targeted drug delivery, the quest for moieties that can intelligently discern between malignant and healthy cells is paramount. Octadecylboronic acid emerges as a compelling candidate, distinguished by its dual-functionality: a long C18 alkyl chain for robust integration into lipid-based nanocarriers and a boronic acid headgroup with a specific affinity for sialic acid. Sialic acids are overexpressed on the surface of various cancer cells, making them a prime target for therapeutic intervention.[1] This guide provides a comprehensive overview of the principles and methodologies for leveraging octadecylboronic acid in the development of sophisticated, targeted drug delivery platforms.

The rationale behind employing octadecylboronic acid lies in its ability to facilitate active targeting. Unlike passive targeting, which relies on the enhanced permeability and retention (EPR) effect, active targeting utilizes specific ligand-receptor interactions to enhance the accumulation of drug-loaded nanoparticles at the tumor site.[2] The boronic acid moiety forms a reversible covalent bond with the cis-diol groups present in sialic acids, a process that is notably pH-dependent.[3] This interaction can be exploited to achieve preferential binding to cancer cells in the slightly acidic tumor microenvironment.

Mechanism of Action: A Tale of Two Moieties

The efficacy of octadecylboronic acid in targeted drug delivery is rooted in the synergistic action of its two key components: the octadecyl chain and the boronic acid headgroup.

  • The Octadecyl Anchor: The long, hydrophobic 18-carbon chain acts as a lipid anchor, enabling stable incorporation into the lipid bilayer of liposomes or the hydrophobic core of polymeric nanoparticles. This ensures that the targeting ligand is firmly presented on the surface of the drug delivery vehicle.

The targeting mechanism can be visualized as a "lock-and-key" interaction at the molecular level, where the boronic acid acts as the key and the sialic acid on the cancer cell surface is the lock.

G cluster_0 Drug Delivery Nanoparticle cluster_1 Cancer Cell Membrane NP Nanoparticle Core (e.g., Liposome, Polymeric Micelle) OBA Octadecylboronic Acid NP->OBA Hydrophobic Interaction (Octadecyl Chain) Drug Drug Payload NP->Drug Encapsulation SA Sialic Acid OBA->SA Reversible Covalent Bond (Boronic Acid - cis-diol) Membrane Lipid Bilayer Glycoprotein Glycoprotein Membrane->Glycoprotein Glycoprotein->SA

Figure 1: Interaction of an octadecylboronic acid-functionalized nanoparticle with a sialic acid-expressing cancer cell membrane.

Experimental Protocols: A Step-by-Step Guide

Part 1: Synthesis of Octadecylboronic Acid

While various methods exist for the synthesis of alkylboronic acids, a common approach involves the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis.[5]

Protocol 1: Synthesis of Octadecylboronic Acid

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-bromooctadecane (1.0 eq) in anhydrous tetrahydrofuran (THF) via the dropping funnel.

    • Maintain a gentle reflux until the magnesium is consumed.

  • Borylation:

    • Cool the Grignard reagent to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of trimethyl borate (1.5 eq) in anhydrous THF.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Hydrolysis and Purification:

    • Quench the reaction by slowly adding 1 M hydrochloric acid at 0°C.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Part 2: Formulation of Octadecylboronic Acid-Functionalized Nanoparticles

The long alkyl chain of octadecylboronic acid makes it particularly suitable for incorporation into lipid-based nanoparticles and polymeric micelles.

Protocol 2: Preparation of Octadecylboronic Acid-Functionalized Liposomes

  • Lipid Film Hydration:

    • Dissolve phosphatidylcholine, cholesterol, and octadecylboronic acid (e.g., in a 9:1:1 molar ratio) in chloroform in a round-bottom flask.

    • If encapsulating a lipophilic drug, add it at this stage.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Sonication:

    • Hydrate the lipid film with a buffered aqueous solution (e.g., PBS pH 7.4) containing the hydrophilic drug to be encapsulated.

    • Vortex the mixture until the lipid film is completely suspended.

    • Sonicate the suspension using a probe sonicator or bath sonicator to form small unilamellar vesicles.

  • Purification:

    • Remove unencapsulated drug and free octadecylboronic acid by size exclusion chromatography or dialysis.

G cluster_0 Liposome Formulation Workflow A 1. Dissolve Lipids & Octadecylboronic Acid in Chloroform B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate with Aqueous Drug Solution B->C D 4. Sonication to Form Vesicles C->D E 5. Purify Liposomes (e.g., Dialysis) D->E

Figure 2: Workflow for the preparation of octadecylboronic acid-functionalized liposomes.

Protocol 3: Surface Modification of Pre-formed Polymeric Nanoparticles

For pre-formed nanoparticles with surface functional groups (e.g., carboxyl or amine groups), octadecylboronic acid can be conjugated using standard coupling chemistry.

  • Activation of Nanoparticle Surface:

    • For carboxylated nanoparticles, activate the carboxyl groups using a mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in MES buffer (pH 6.0).

  • Conjugation:

    • Add a solution of octadecylboronic acid (with a terminal amine group for reaction with activated carboxyls) to the activated nanoparticle suspension.

    • Allow the reaction to proceed for several hours at room temperature with gentle stirring.

  • Quenching and Purification:

    • Quench any unreacted NHS-esters with a small amount of hydroxylamine or Tris buffer.

    • Purify the functionalized nanoparticles by centrifugation and washing to remove unreacted reagents.

Part 3: Characterization of Functionalized Nanoparticles

Thorough characterization is crucial to ensure the quality and efficacy of the drug delivery system.

Parameter Technique(s) Purpose
Size and Morphology Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)To determine the size distribution, polydispersity index, and shape of the nanoparticles.
Surface Charge Zeta Potential MeasurementTo assess the surface charge, which influences stability and interaction with cells.
Surface Chemistry Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS), Nuclear Magnetic Resonance (NMR)To confirm the successful conjugation of octadecylboronic acid to the nanoparticle surface.[6]
Drug Loading and Encapsulation Efficiency UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC)To quantify the amount of drug successfully loaded into the nanoparticles.
Part 4: In Vitro Evaluation

In vitro studies are essential to assess the targeting efficiency and cytotoxicity of the developed drug delivery system.

Protocol 4: Cellular Uptake and Targeting Study

  • Cell Culture:

    • Culture a sialic acid-overexpressing cancer cell line (e.g., MCF-7, HeLa) and a low-expressing control cell line.

  • Incubation:

    • Incubate the cells with fluorescently labeled octadecylboronic acid-functionalized nanoparticles and control (non-functionalized) nanoparticles for various time points.

  • Analysis:

    • Visualize cellular uptake using fluorescence microscopy or quantify it using flow cytometry.

    • Competitive binding assays can be performed by co-incubating with free sialic acid to demonstrate target specificity.[1]

Protocol 5: Cytotoxicity Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with serial dilutions of the drug-loaded octadecylboronic acid-functionalized nanoparticles, free drug, and empty nanoparticles.

  • Viability Assessment:

    • After a predetermined incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as the MTT or MTS assay.[7][8]

Part 5: In Vivo Evaluation

In vivo studies in animal models are the final preclinical step to evaluate the therapeutic efficacy and biodistribution of the targeted drug delivery system.

Protocol 6: Tumor Xenograft Model and Biodistribution Study

  • Animal Model:

    • Establish tumor xenografts by subcutaneously injecting human cancer cells into immunocompromised mice (e.g., nude mice).[9]

  • Administration:

    • Once tumors reach a palpable size, intravenously inject the mice with the drug-loaded octadecylboronic acid-functionalized nanoparticles, non-targeted nanoparticles, and free drug.

  • Biodistribution:

    • At various time points post-injection, euthanize the animals and harvest major organs and the tumor.

    • Quantify the accumulation of the drug or a fluorescent marker in each tissue to determine the biodistribution profile.

  • Therapeutic Efficacy:

    • Monitor tumor growth over time in different treatment groups.

    • Assess animal body weight and general health as indicators of systemic toxicity.

Data Presentation and Interpretation

Parameter Expected Outcome for Targeted Nanoparticles
Cellular Uptake Significantly higher uptake in sialic acid-overexpressing cancer cells compared to control cells and non-targeted nanoparticles.
IC50 (Cytotoxicity) Lower IC50 value (higher potency) for drug-loaded targeted nanoparticles compared to free drug and non-targeted nanoparticles in target cells.
Tumor Accumulation Higher concentration of the drug/nanoparticle in the tumor tissue compared to other organs.
Tumor Growth Inhibition Significant reduction in tumor volume compared to control groups.

Safety and Biocompatibility Assessment

Protocol 7: Hemolysis Assay

A hemolysis assay is a simple and effective method to assess the blood compatibility of nanoparticles.[10][11][12]

  • Blood Collection:

    • Collect fresh whole blood from a healthy donor in tubes containing an anticoagulant.[13]

  • Incubation:

    • Incubate different concentrations of the nanoparticles with a diluted red blood cell suspension.

  • Analysis:

    • Centrifuge the samples and measure the absorbance of the supernatant at a wavelength specific for hemoglobin.

    • Calculate the percentage of hemolysis relative to positive (water) and negative (saline) controls.

Conclusion and Future Perspectives

Octadecylboronic acid represents a versatile and potent tool for the development of targeted drug delivery systems. Its unique structure allows for stable incorporation into various nanocarriers and specific targeting of sialic acid-rich cancer cells. The protocols outlined in this guide provide a framework for the synthesis, formulation, characterization, and evaluation of these advanced therapeutic platforms. Future research should focus on optimizing the binding affinity of the boronic acid moiety and exploring its application in combination with other targeting ligands for enhanced specificity and efficacy.

References

  • Alkylboronic acid or boronate synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega. (2021). Retrieved from [Link]

  • Dobrovolskaia, M. A., Clogston, J. D., & McNeil, S. E. (2014). Updated Method for In Vitro Analysis of Nanoparticle Hemolytic Properties. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 83-90). Humana Press.
  • Dube, D., & Bertozzi, C. R. (2005). Glycans in cancer and inflammation—potential for therapeutics and diagnostics. Nature Reviews Drug Discovery, 4(6), 477-488.
  • Functionalized Nanomaterials in Cancer Treatment: A Review. MDPI. (2022). Retrieved from [Link]

  • Hall, D. G. (Ed.). (2011).
  • Hemolytic Activity of Nanoparticles as a Marker of Their Hemocompatibility. MDPI. (2021). Retrieved from [Link]

  • Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. (2013). Retrieved from [Link]

  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. PubMed. (2019). Retrieved from [Link]

  • Nanoparticle Surface Modification: Methods and Applications.
  • Polymeric Nanoparticles: Preparation and Surface Modification. Taylor & Francis. (2020). Retrieved from [Link]

  • Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles. PMC. (2024). Retrieved from [Link]

  • Surface Modification of Metallic Nanoparticles for Targeting Drugs. MDPI. (2023). Retrieved from [Link]

  • Surface plasmon resonance analysis of antibiotics using imprinted boronic acid-functionalized Au nanoparticle composites. PubMed. (2010). Retrieved from [Link]

  • Synthesis of Alkylboronic Esters from Alkyl Iodides. Organic Syntheses. (2022). Retrieved from [Link]

  • Targeting the “Sweet Side” of Tumor with Glycan-Binding Molecules Conjugated-Nanoparticles: Implications in Cancer Therapy and Diagnosis. PMC. (2021). Retrieved from [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. (2023). Retrieved from [Link]

  • Using Animal Models for Drug Development. Taconic Biosciences. (n.d.). Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. (2019). Retrieved from [Link]

  • Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry. RSC Publishing. (2016). Retrieved from [Link]

  • Analysis of Hemolytic Properties of Nanoparticles. NCBI. (2013). Retrieved from [Link]

  • Analytical Strategies for Characterizing Nanoparticle's Surface Chemistry. ResearchGate. (2014). Retrieved from [Link]

  • Assessment of the cytotoxicity of microparticles for controlled drug release in Oftalmology. ResearchGate. (2006). Retrieved from [Link]

  • Cancer active targeting by nanoparticles: a comprehensive review of literature. PMC. (2014). Retrieved from [Link]

  • Sialic acid as a potential approach for the protection and targeting of nanocarriers. Taylor & Francis Online. (2016). Retrieved from [Link]

  • Updated Method for In Vitro Analysis of Nanoparticle Hemolytic Properties. ResearchGate. (2014). Retrieved from [Link]

  • A novel animal model to evaluate the ability of a drug delivery system to promote the passage through the BBB. PubMed. (2010). Retrieved from [Link]

  • Cytotoxicity and Genotoxicity of Azobenzene-Based Polymeric Nanocarriers for Phototriggered Drug Release and Biomedical Applications. MDPI. (2022). Retrieved from [Link]

  • Hemolytic Activity of Nanoparticles as a Marker of Their Hemocompatibility. MDPI. (2021). Retrieved from [Link]

  • Targeted Drug Delivery — From Magic Bullet to Nanomedicine: Principles, Challenges, and Future Perspectives. PMC. (2021). Retrieved from [Link]

Sources

Method

Application Note: Precision Deposition of Octadecylboronic Acid (ODBA) Monolayers via Langmuir-Blodgett Technique

This Application Note is designed as a high-level technical guide for researchers utilizing Octadecylboronic Acid (ODBA) in surface chemistry, biosensor development (specifically non-enzymatic glucose sensing), and molec...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for researchers utilizing Octadecylboronic Acid (ODBA) in surface chemistry, biosensor development (specifically non-enzymatic glucose sensing), and molecular electronics.

Executive Summary & Mechanism

Octadecylboronic acid (


) represents a unique class of amphiphiles where the headgroup is not merely hydrophilic but chemically active. Unlike standard fatty acids (e.g., stearic acid), the boronic acid moiety is capable of reversible covalent bonding with 1,2- or 1,3-diols (such as sugars) to form cyclic boronate esters.

However, ODBA presents a specific challenge in LB deposition: Headgroup Equilibrium. On the aqueous subphase, the boronic acid headgroup exists in a dynamic equilibrium between the free acid form and the trimeric boroxine (anhydride) form. This equilibrium is sensitive to surface pressure and subphase pH. Successful deposition requires controlling this equilibrium to ensure a homogeneous monolayer rather than a patchy film of acid/boroxine domains.

The "Boroxine Effect"

The formation of the boroxine ring (a six-membered


 ring) effectively cross-links three ODBA molecules. This can stabilize the film but also rigidify it, potentially causing brittleness during transfer.

BoronicEquilibrium Acid 3x Boronic Acid Monomers (Flexible, H-bonding) Transition Dehydration (-3 H2O) Acid->Transition Surface Compression Transition->Acid Boroxine Boroxine Trimer (Rigid, Planar Ring) Transition->Boroxine Boroxine->Transition Re-hydration / Expansion

Figure 1: The dynamic equilibrium between ODBA monomers and boroxine trimers at the air-water interface. Compression favors dehydration and trimer formation.

Materials & Preparation

Purity is Critical: Boronic acids are prone to auto-oxidation and dehydration during storage.

  • Source Material: ODBA (>98% purity). Recrystallization from hexane/chloroform is recommended if the melting point is not sharp.

  • Spreading Solvent: Chloroform (

    
    ) : Methanol (
    
    
    
    ) ratio of 9:1 (v/v) .
    • Why? Pure chloroform dissolves the tail well, but the boronic acid headgroup requires slight polarity (Methanol) to prevent aggregation in the syringe.

  • Concentration: 0.5 mg/mL to 1.0 mg/mL.

  • Subphase: Ultrapure water (Resistivity 18.2 M

    
    cm).
    
    • pH Control: Maintain pH 6.0–7.0.

    • Note: Avoid high pH (>9.0) as this ionizes the headgroup (

      
      ), increasing solubility and causing loss of the monolayer into the subphase [1].
      

Thermodynamics: The Compression Isotherm

Before deposition, you must characterize the film to identify the "Solid-Liquid" phase transition.

Protocol: Isotherm Generation
  • Cleaning: Clean the Teflon trough and barriers with ethanol and rinse with ultrapure water until surface tension reads >72.0 mN/m.

  • Spreading: Dispense 20–50

    
    L of ODBA solution dropwise using a Hamilton microsyringe.
    
    • Technique: Touch the needle tip to the water surface or let the drop fall from <2mm height to avoid subphase penetration.

  • Equilibration: Wait 15–20 minutes .

    • Crucial Step: This allows solvent evaporation and, critically, allows the boronic acid headgroups to orient and hydrate.

  • Compression: Compress barriers at 5–10 mm/min (slow speed is essential for ODBA to allow molecular rearrangement).

Expected Data Profile
PhaseSurface Pressure (

)
Molecular Area (

)
Characteristics
Gas (G) 0 mN/m> 35

Molecules are far apart; no interaction.
Liquid-Expanded (LE) 0–15 mN/m30–35

Tails lift off; headgroups begin H-bonding.
Liquid-Condensed (LC) 15–35 mN/m22–26

Target Deposition Region. Chains are upright.
Collapse > 45 mN/m< 20

Film buckles; boroxine networks may fracture.

Expert Insight: Unlike stearic acid (


), ODBA has a larger limiting area (

) due to the bulkier boronic acid headgroup and potential trimer formation [2].

Deposition Protocol (Y-Type Transfer)

The standard method for ODBA is Y-type deposition (vertical dipping) onto a hydrophilic substrate (e.g., Silicon wafer with native oxide or glass).

Workflow Diagram

LB_Workflow Start Substrate Preparation (Hydrophilic Si/SiO2) Spread Spread ODBA (Wait 20 min) Start->Spread Compress Compress to Target Pressure (25 mN/m) Spread->Compress Dip_Down Immersion (Downstroke) Speed: 5 mm/min Compress->Dip_Down 1st Layer (Tail-to-Substrate) Dip_Up Emersion (Upstroke) Speed: 2 mm/min Dip_Down->Dip_Up 2nd Layer (Head-to-Head) Analyze Calculate Transfer Ratio (TR) Target: 1.0 ± 0.1 Dip_Up->Analyze Analyze->Compress Repeat for Multilayers

Figure 2: Standard Y-Type deposition workflow. Note the slower speed on the upstroke to ensure drainage of the subphase.

Step-by-Step Procedure
  • Target Pressure: Set the feedback loop to maintain 25 mN/m .

    • Why? This ensures the film is in the condensed phase (tightly packed) but below the collapse pressure where the brittle boroxine networks might shatter.

  • Substrate: Use a hydrophilic substrate (e.g., Piranha-cleaned Silicon).

    • First Stroke (Down): Since the substrate is hydrophilic and the air-water interface has tails pointing up, the first downstroke usually transfers poorly or deposits the tails against the hydrophilic surface (hydrophobic interaction).

    • First Stroke (Up): The first upstroke is where the primary high-quality monolayer is formed (Headgroups bind to the hydrophilic substrate; Tails point out).

    • Alternative: For a monolayer with tails pointing out (hydrophobic surface), start with the substrate submerged in the water before spreading the film.

  • Dipping Speeds:

    • Down: 5 mm/min.[1]

    • Up: 2 mm/min. (Slower upstroke allows water to drain from the hydrophilic headgroups).

  • Drying: Allow the film to dry in air for 10–15 minutes between cycles if building multilayers.

Quality Control: The Transfer Ratio (TR)

The Transfer Ratio is your primary metric of success. It is calculated automatically by most trough software (e.g., KSV NIMA, Biolin).


[2]
TR ValueInterpretationAction
1.0 ± 0.1 Ideal Deposition. Proceed to characterization.
< 0.8 Incomplete Transfer. Substrate not clean/hydrophilic enough. Reclean.
> 1.2 Collapse/Multilayering. Pressure too high. Reduce target pressure by 5 mN/m.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Film dissolves (Pressure drops continuously) pH too high (>8.5).Adjust subphase pH to 6.0–6.5 using dilute HCl.
Isotherm shows no "Lift-off" Material lost or impure.Check concentration. Ensure solvent is 9:1

:MeOH.
Hysteresis (Expansion

Compression)
Boroxine formation.This is chemically expected for ODBA. Perform 2 "annealing" cycles (compress/expand) before depositing.
Substrate comes out wet Dipping speed too fast.Reduce Upstroke speed to 1 mm/min.

References

  • Petty, M. C. (1996). Langmuir-Blodgett Films: An Introduction. Cambridge University Press. (Foundational text on LB theory and deposition types).
  • Miyahara, T., & Kurihara, K. (2000). Two-dimensional molecular imprinting: Binding of sugars to boronic acid functionalized, polymerized Langmuir-Blodgett films.[3] Chemistry Letters, 29(11), 1356-1357. Link

  • Li, C., et al. (2015). The Boroxine-Boronic Acid Equilibrium. Journal of the American Chemical Society. (Mechanistic insight into the headgroup stability). Link

  • Biolin Scientific. (n.d.). Langmuir & Langmuir Blodgett | Measurements. (Standard protocols for trough operation). Link

Sources

Application

Creating pH-responsive materials with octadecylboronic acid.

Application Note: Engineering pH-Responsive Soft Materials using Octadecylboronic Acid Introduction & Executive Summary Octadecylboronic acid (C18-BA) represents a unique class of "switchable" amphiphiles. Unlike convent...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering pH-Responsive Soft Materials using Octadecylboronic Acid

Introduction & Executive Summary

Octadecylboronic acid (C18-BA) represents a unique class of "switchable" amphiphiles. Unlike conventional surfactants with fixed headgroup properties, C18-BA possesses a dynamic headgroup that shifts between a neutral, trigonal planar form and an anionic, tetrahedral boronate form depending on pH and the presence of 1,2-diols.

This guide provides a comprehensive technical workflow for utilizing C18-BA to create pH-responsive drug delivery vehicles (micelles) and smart surfaces . The core mechanism relies on the reversible formation of boronate esters with diols (such as sorbitol or catechol), which lowers the effective pKa of the boronic acid, enabling structural transitions at physiologically relevant pH levels (pH 7.4 vs. pH 5.5-6.5).

Key Applications:

  • Targeted Drug Delivery: Micelles that retain cargo in the blood (pH 7.4) and disassemble in the acidic tumor microenvironment (pH < 6.5).

  • Smart Coatings: Surfaces that switch wettability or adhesion properties upon pH changes.

Mechanism of Action: The Boronate Switch

The utility of C18-BA hinges on its ionization equilibrium. Pure alkylboronic acids typically have a pKa of ~10, making them neutral and insoluble at physiological pH (7.4). To render them responsive in the biomedical window, they must be complexed with a diol.

  • High pH (or pH 7.4 + Diol): The boron atom binds to a diol (e.g., Sorbitol), forming a stable, anionic cyclic ester. The molecule becomes amphiphilic (Hydrophobic C18 tail + Hydrophilic Boronate head), self-assembling into micelles.

  • Low pH (< 6.5): The ester hydrolyzes. The headgroup reverts to its neutral, electron-deficient form -B(OH)2. The molecule loses amphiphilicity and precipitates/aggregates, dumping the micellar cargo.

Figure 1: Mechanistic Pathway of pH-Triggered Micelle Disassembly

G cluster_0 Physiological pH (7.4) cluster_1 Tumor Microenvironment (pH < 6.5) Complex Boronate-Diol Complex (Anionic/Hydrophilic Head) Micelle Stable Micelle (Drug Encapsulated) Complex->Micelle Self-Assembly Hydrolysis Ester Hydrolysis Micelle->Hydrolysis Acidic Trigger (H+) Neutral Neutral Boronic Acid (Hydrophobic -B(OH)2) Hydrolysis->Neutral Dissociation Neutral->Complex + Diol / pH > 7.4 Release Micelle Collapse & Drug Release Neutral->Release Loss of Amphiphilicity

Caption: Logical flow of C18-BA micelle assembly and acid-triggered disassembly. The transition relies on the reversibility of the boronate-diol ester bond.

Protocol: Synthesis of pH-Responsive C18-BA Micelles

This protocol utilizes Sorbitol as a stabilizing diol to lower the pKa of C18-BA, allowing micelle formation at pH 7.4.

Reagents Required:

  • Octadecylboronic acid (C18-BA) [CAS: 4445-09-4]

  • D-Sorbitol (High purity)

  • Solvent: Tetrahydrofuran (THF) or Ethanol (EtOH)

  • Buffer: Phosphate Buffered Saline (PBS), 10 mM, pH 7.4

  • Hydrophobic Model Drug: Nile Red (for imaging) or Paclitaxel (for therapy)

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Dissolve 10 mg of C18-BA in 1 mL of THF . (Concentration: ~33 mM).

    • Note: If loading a drug, dissolve the drug in this same THF solution (e.g., 1 mg Paclitaxel).

  • Aqueous Phase Preparation:

    • Prepare 10 mL of PBS (pH 7.4) .

    • Add Sorbitol to the PBS. The molar ratio of Sorbitol:C18-BA should be at least 10:1 to ensure complete complexation and stability.

    • Calculation: For 10 mg C18-BA (33 µmol), use ~60 mg Sorbitol (330 µmol).

  • Micelle Assembly (Solvent Injection):

    • Place the aqueous Sorbitol/PBS solution on a magnetic stirrer (600 RPM).

    • Slowly inject the 1 mL THF stock into the 10 mL aqueous phase using a syringe pump (rate: 2 mL/h) or dropwise manual addition.

    • Observation: The solution should turn slightly opalescent (Tyndall effect), indicating nanoparticle formation.

  • Solvent Removal & Purification:

    • Stir the mixture open to air for 4 hours to evaporate THF (or use a rotary evaporator).

    • Dialysis: Transfer the suspension to a dialysis bag (MWCO 3.5 kDa). Dialyze against PBS (pH 7.4) containing 10 mM Sorbitol for 24 hours to remove unencapsulated drug and organic solvent.

    • Critical: Maintain Sorbitol in the dialysis buffer to prevent premature micelle collapse.

  • Filtration:

    • Filter the resulting micelle solution through a 0.45 µm syringe filter to remove large aggregates.

Characterization & Validation

To ensure the system is functional, perform the following validation steps.

Table 1: Critical Quality Attributes (CQAs) for C18-BA Micelles

AttributeMethodExpected Result (pH 7.4)Expected Result (pH 5.5)
Particle Size Dynamic Light Scattering (DLS)100 - 200 nm (Monodisperse)> 1000 nm (Aggregates) or < 10 nm (Disassembly)
Zeta Potential Electrophoretic Light Scattering-20 to -30 mV (Anionic)~0 mV (Neutralization)
Morphology TEM (Uranyl Acetate Stain)Spherical Core-ShellIrregular precipitates
Drug Release Dialysis (Sink Conditions)< 20% release in 24h> 80% release in 24h
Experimental Protocol: pH-Triggered Release Assay
  • Divide the purified micelle solution into two aliquots.

  • Aliquot A: Dialyze against PBS pH 7.4 (Physiological control).

  • Aliquot B: Dialyze against Acetate Buffer pH 5.5 (Tumor mimic).

  • Sample the external buffer at 1h, 4h, 12h, and 24h.

  • Quantify drug release via HPLC or UV-Vis spectroscopy.

Advanced Application: Surface Modification (SAMs)

C18-BA can also be used to create "smart" surfaces that change wettability.

Protocol:

  • Substrate: Clean Gold (Au) or Aluminum Oxide (Al2O3) slides.

  • Deposition: Immerse slides in a 1 mM solution of C18-BA in Toluene for 24 hours.

  • Washing: Rinse with Toluene and Ethanol. Dry under N2 stream.

  • Testing: Measure Water Contact Angle (WCA).

    • Drop pH 9.0: Surface is hydrophilic (Boronate form, WCA < 40°).

    • Drop pH 4.0: Surface is hydrophobic (Neutral form, WCA > 100°).

Troubleshooting & Optimization

  • Problem: Micelles precipitate immediately upon injection.

    • Root Cause:[1][2][3][4] pH is too low or Diol concentration is insufficient.

    • Solution: Ensure PBS is strictly pH 7.4 or higher. Increase Sorbitol ratio to 20:1.

  • Problem: No drug release at pH 5.5.

    • Root Cause:[1][2][3][4] Boronate ester is too stable.

    • Solution: Switch the diol. Sorbitol forms very stable esters. Try Glucose or Mannitol for faster hydrolysis kinetics.

  • Problem: High cytotoxicity.

    • Root Cause:[1][2][3][4] C18-BA acting as a detergent.

    • Solution: Co-formulate with PEG-Lipids (e.g., DSPE-PEG2000) to shield the membrane-disrupting potential of the C18 chain.

References

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthetically scalable and biologically relevant stimuli-responsive polymer nanostructures. Chemical Reviews.[4] Link

  • Cambre, J. N., & Sumerlin, B. S. (2011). Biomedical applications of boronic acid polymers.[2][5] Polymer.[2][6] Link

  • Yan, J., et al. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols.[5][7][8][9] Tetrahedron. Link

  • Matsumoto, A., et al. (2004). Glucose-responsive polymer gel bearing phenylboronic acid derivative as a glucose-sensing moiety operating at physiological pH conditions. Biomacromolecules.[6][10] Link

  • Wang, D., et al. (2013). Boronic Acid-Based Assemblies for Drug Delivery.[2] Accounts of Chemical Research. Link

Sources

Method

Application Note: Strategic Use of Octadecylboronic Acid in Lipophilic Coupling

Abstract This guide details the protocol for utilizing Octadecylboronic acid (CAS: 4445-07-2) in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While aryl-aryl couplings are routine, introducing a long alip...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for utilizing Octadecylboronic acid (CAS: 4445-07-2) in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While aryl-aryl couplings are routine, introducing a long aliphatic chain (


, stearyl group) presents unique challenges regarding solubility, transmetallation kinetics, and 

-hydride elimination. This note provides optimized conditions to suppress side reactions and maximize yield, specifically for researchers aiming to enhance the lipophilicity of pharmacophores or modify surface properties of materials.

Introduction & Strategic Value

Octadecylboronic acid serves as a critical "lipophilicity handle" in medicinal chemistry and materials science. Unlike short alkyl chains, the


 chain imparts significant hydrophobic character, which is essential for:
  • Lipid-Drug Conjugates (LDCs): Enhancing lymphatic transport and bioavailability of small molecules.

  • Surface Modification: Creating Self-Assembled Monolayers (SAMs) on oxide surfaces or modifying organic semiconductors (OLEDs) to improve film morphology.

  • SPARC (Solid-Phase Analytical Research Chemistry): Increasing retention on C18-functionalized silica.

The Challenge: Alkyl vs. Aryl Coupling

Coupling an alkyl boronic acid is mechanistically distinct from aryl boronic acids. The


-hybridized carbon attached to boron is less nucleophilic, making transmetallation slower. Furthermore, the resulting Alkyl-Pd intermediate possesses 

-hydrogens, creating a competition between the desired Reductive Elimination (forming the C-C bond) and the undesired

-Hydride Elimination
(forming an alkene and a reduced arene).

Mechanistic Considerations

To achieve high yields, the catalytic cycle must be engineered to favor Reductive Elimination.

Critical Control Points
  • Ligand Selection: Electron-rich, bulky phosphines (e.g., SPhos, PCy3) are required. They facilitate oxidative addition and, crucially, accelerate reductive elimination, outcompeting

    
    -hydride elimination.
    
  • Base Activation: The boronic acid is a Lewis acid; it must be activated by a base (forming a boronate species) to undergo transmetallation.

  • Phase Transfer: Octadecylboronic acid is waxy and highly hydrophobic. It does not dissolve in standard aqueous phases.[1] A biphasic system with efficient mixing or a phase-transfer catalyst is mandatory.

Diagram 1: Catalytic Cycle & Competition Pathways[2][3]

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting for Alkyls) OxAdd->TransMet C18-B(OH)2 + Base Intermediate Ar-Pd-C18H37 (Key Intermediate) TransMet->Intermediate RedElim Reductive Elimination (Product Formation) Intermediate->RedElim Fast Ligands (SPhos) BetaElim β-Hydride Elimination (SIDE REACTION) Intermediate->BetaElim Slow Ligands RedElim->Pd0 Regeneration BetaElim->Pd0 Dead End (Alkene + Ar-H)

Figure 1: The catalytic cycle highlights the critical junction at the Ar-Pd-Alkyl intermediate.[2] Bulky ligands force the pathway toward Reductive Elimination (Green) rather than β-Hydride Elimination (Black).

Optimized Reaction Conditions

We present two protocols. Protocol A is the robust "workhorse" for standard bromides. Protocol B is the "high-performance" method for chlorides or difficult substrates.

Table 1: Condition Screening Matrix
ParameterProtocol A (Standard)Protocol B (High Efficiency)
Substrate Scope Aryl Bromides, IodidesAryl Chlorides, Sterically Hindered Aryls
Catalyst


+ SPhos (1:2 ratio)
Loading 3 - 5 mol%1 - 2 mol%
Solvent System Toluene / Water (10:1)Toluene (Anhydrous) or THF
Base

(3.0 equiv)

(micronized) or

Temperature 80°C - 95°C100°C (Sealed Tube)
Reaction Time 12 - 24 Hours4 - 8 Hours

Detailed Experimental Protocols

Protocol A: The Robust Method (Toluene/Water)

Best for: Routine synthesis where catalyst cost is not the primary driver.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Octadecylboronic acid (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (3.0 equiv)
    
  • Solvent: Toluene and Water (10:1 ratio)

Step-by-Step:

  • Setup: In a reaction vial equipped with a stir bar, add the Aryl Bromide, Octadecylboronic acid, and

    
    .
    
  • Degassing: Cap the vial with a septum. Evacuate and backfill with Argon (x3). Note: Oxygen promotes homocoupling of the boronic acid.[3]

  • Solvent Addition: Inject Toluene and Water (degassed). The boronic acid will likely not dissolve fully in the water phase; rapid stirring is essential.

  • Catalyst Addition: Remove the septum briefly under a positive stream of Argon to add the Pd catalyst solid, or inject it as a slurry in toluene.

  • Reaction: Heat the mixture to 90°C with vigorous stirring (1000 rpm). The biphasic mixture ensures the base dissolves in water while the lipophilic reagents react at the interface/organic layer.

  • Monitoring: Monitor by TLC. Caution: The product will be much less polar than the starting material (high

    
     in Hexanes).
    
Protocol B: The SPhos Method (Anhydrous)

Best for: Aryl chlorides or substrates prone to protodeboronation.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Octadecylboronic acid (1.5 equiv)

  • 
     (0.02 equiv)
    
  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • 
     (3.0 equiv, finely ground/anhydrous)
    
  • Solvent: Anhydrous Toluene

Step-by-Step:

  • Pre-complexation: In a separate small vial, mix

    
     and SPhos in 1 mL of Toluene under Argon. Stir for 10 mins at RT. The solution should turn from orange to pale yellow (formation of active 
    
    
    
    species).
  • Main Vessel: Add Aryl Chloride, Octadecylboronic acid, and base to a pressure tube. Evacuate/Refill with Argon.

  • Combine: Syringe the pre-formed catalyst solution into the main vessel. Add remaining solvent.

  • Reaction: Seal the tube and heat to 100°C.

  • Why this works: SPhos creates a "shell" around the Pd center, preventing the

    
    -hydrogen of the 
    
    
    
    chain from approaching the metal, thus shutting down the elimination pathway.

Troubleshooting & Purification Workflow

The primary difficulty with


 derivatives is not the reaction, but the purification. The product is essentially "grease" attached to a ring.
Solubility Profile
  • Soluble in: Hexanes, Toluene, DCM, THF.

  • Insoluble in: Methanol, Water, Acetonitrile (often), cold Ethanol.

Diagram 2: Purification Logic

Purification Crude Crude Reaction Mixture (Biphasic) Workup Aqueous Wash (Remove Salts/Base) Crude->Workup Drying Dry Organic Layer (MgSO4) Workup->Drying Silica Silica Plug Filtration (Eluent: 100% Hexanes) Drying->Silica Removes Pd & Boronic Acid Recryst Recrystallization (Solvent: Ethanol or MeOH) Silica->Recryst Product is in filtrate Final Pure C18-Aryl Product Recryst->Final Product precipitates on cooling

Figure 2: Purification workflow leveraging the extreme lipophilicity of the product. Unlike typical organics, the product elutes very fast on silica and precipitates from polar alcohols.

Specific Purification Steps
  • Silica Plug: Do not run a full gradient column initially. Dissolve the crude oil in minimal Hexanes. Pass it through a short pad of silica gel.

    • Eluent: 100% Hexanes (or 5% EtOAc/Hexanes).

    • Result: The non-polar C18-product elutes immediately. The unreacted boronic acid, boroxine trimer, and Pd catalyst stay on the silica.

  • Recrystallization (The "Crash" Method):

    • Take the oil from the silica plug.

    • Dissolve in boiling Ethanol or Isopropanol.

    • Cool to 0°C or -20°C.

    • The C18-product will crystallize as a white waxy solid; impurities often stay in the mother liquor.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Barder, T. E., et al. (2005).[4] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Chemler, S. R., et al. (2001).[5] The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568.

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 269–280.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the solubility of octadecylboronic acid in water.

Ticket ID: OBA-SOL-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist Executive Summary: The "Grease" Problem User Issue: "I am trying to dissolve Octadecylboronic acid ( ) in water/buffer,...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OBA-SOL-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary: The "Grease" Problem

User Issue: "I am trying to dissolve Octadecylboronic acid (


) in water/buffer, but it precipitates immediately or forms a cloudy suspension."

Technical Diagnosis: You are fighting two opposing forces. Octadecylboronic acid (C18-BA) is an amphiphilic molecule acting as a "boron-lipid."

  • The Tail (C18): A massive hydrophobic alkyl chain that behaves like stearic acid (candle wax). It drives the molecule to aggregate to avoid water.

  • The Head (Boronic Acid): A polar moiety that is only soluble when ionized.

The Verdict: In pure water at neutral pH, the hydrophobic tail dominates. The molecule is essentially a waxy solid. To solubilize it, you must trigger a phase shift using pH manipulation or complexation chemistry .

Root Cause Analysis: The Equilibrium Trap

Boronic acids exist in a pH-dependent equilibrium. In its neutral form, the boron atom is electron-deficient (


 hybridized) and the molecule is hydrophobic. In its anionic form (

hybridized), it becomes charged and water-soluble.

For alkylboronic acids, the


 is typically high (

). This means at pH 7.4, the molecule is 99% in the insoluble neutral form.

BoronicEquilibrium cluster_0 Insoluble Zone (pH < 9) cluster_1 Soluble Zone (pH > 10) Neutral Neutral Form (Trigonal Planar) Hydrophobic Anionic Boronate Anion (Tetrahedral) Hydrophilic Neutral->Anionic + OH- (High pH) Anionic->Neutral + H+ (Low pH)

Figure 1: The ionization equilibrium of boronic acids. Solubility is achieved only when the equilibrium shifts to the right (Anionic form).

Troubleshooting Protocols

Method A: The "Sugar Trap" (Best for Neutral pH)

Why this works: 1,2-diols (like sugars) form cyclic esters with boronic acids. This complexation significantly lowers the apparent


 of the boronic acid (often by 3-4 units), locking it into the soluble anionic form even at neutral pH [1].

Reagents:

  • D-Fructose or Sorbitol (preferred due to high binding constant).

  • Sodium Hydroxide (NaOH).

Protocol:

  • Prepare Sugar Solution: Dissolve D-Fructose in your buffer (PBS or HEPES) to reach a concentration of 50–100 mM.

  • Alkaline Dissolution: Dissolve your C18-BA in a minimal volume of 0.1 M NaOH. It should go clear as it converts to the boronate anion.

  • Rapid Mixing: Slowly add the alkaline C18-BA solution to the sugar-buffer while stirring.

  • Mechanism: The fructose instantly complexes with the boronate, preventing it from reverting to the insoluble neutral form as the pH drops to neutral.

ParameterValue
Sugar : Boronic Acid Ratio Minimum 10:1 (Excess sugar is required)
Target pH 7.4 – 8.0
Stability High (Stable for days at 4°C)
Method B: The "Soap" Approach (High pH Only)

Why this works: C18-BA is structurally similar to stearic acid. At high pH, it acts as a surfactant, forming micelles. This is suitable for stock solutions but not for biological assays sensitive to high pH.

Protocol:

  • Weigh C18-BA.

  • Add 0.1 M NaOH or KOH.

  • Sonicate at 40°C. The solution will turn soapy/clear.

  • Warning: If you dilute this into a neutral buffer without sugar (Method A), it will precipitate immediately.

Method C: Organic Co-Solvent (DMSO)

Why this works: Solubilizes the hydrophobic tail. However, C18 is so hydrophobic that "crashing out" is common upon dilution.

Protocol:

  • Prepare a 100 mM stock in 100% DMSO (anhydrous).

  • Dilution Rule: Do not dilute directly into static water. Vortex the buffer rapidly and add the DMSO stock dropwise.

  • Limit: Keep final DMSO concentration < 1% for cell assays.

  • Risk: At < 1% DMSO, C18-BA may still form micro-aggregates that are invisible to the naked eye but will affect assay reproducibility.

Diagnostic Workflow

Use this decision tree to select the correct solubilization strategy for your experiment.

DecisionTree Start Start: C18-BA Precipitation Q1 Is pH > 10 acceptable? Start->Q1 MethodB Use Method B (NaOH Dissolution) Q1->MethodB Yes Q2 Is Sugar interference a concern? Q1->Q2 No MethodA Use Method A (Fructose Complexation) Q2->MethodA No (Standard) MethodC Use Method C (DMSO Stock + Vortex) Q2->MethodC Yes (e.g. Glyco-assays)

Figure 2: Workflow for selecting the optimal solubilization method based on experimental constraints.

Frequently Asked Questions (FAQ)

Q: I see a faint blue haze after dissolving. Is this okay? A: This is the Tyndall Effect . It indicates that the C18-BA has formed micelles or colloidal aggregates rather than a true molecular solution. For C18 chains, this is expected above the Critical Micelle Concentration (CMC). If the solution is stable and does not sediment, it is likely usable for enzymatic assays, as the surface area is still accessible.

Q: Can I use ethanol instead of DMSO? A: Yes, but DMSO is preferred. Ethanol evaporates faster, which can lead to concentration changes in stored stock solutions. Furthermore, C18-BA has higher solubility in DMSO.

Q: Why does my solution precipitate when I cool it down? A: The "Krafft Point" (solubility temperature) of C18 chains is high. Like olive oil solidifying in the fridge, C18-BA micelles can "freeze" and precipitate. Store stock solutions at Room Temperature (RT) , not 4°C.

References

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. 1

  • Marinaro, W. A., & Stella, V. J. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. 2[3][4][5][6]

  • Bradić, I., et al. (2022).[4][7] Off-target effects of the lysosomal acid lipase inhibitors Lalistat-1 and Lalistat-2 on neutral lipid hydrolases.[4][6][7] Molecular Metabolism. 7

Sources

Optimization

Technical Support Center: Octadecylboronic Acid (C18-BA) Handling

Current Status: Operational Topic: Prevention of Aggregation and Solubility Optimization Audience: Chemical Biology, Surface Chemistry, and Materials Science Divisions Executive Summary: The "Janus" Problem Octadecylboro...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Prevention of Aggregation and Solubility Optimization Audience: Chemical Biology, Surface Chemistry, and Materials Science Divisions

Executive Summary: The "Janus" Problem

Octadecylboronic acid (C18-BA) presents a unique dual-challenge in solution chemistry due to its amphiphilic nature. You are fighting two opposing forces simultaneously:

  • Hydrophobic Aggregation: The

    
     alkyl chain drives strong van der Waals stacking, leading to precipitation in polar solvents (like water).
    
  • Headgroup Dehydration: The boronic acid headgroup (

    
    ) spontaneously dehydrates to form cyclic boroxine trimers (anhydrides) in non-polar/dry solvents.
    

The Solution: You must engineer a solvent system that solvates the tail while chemically hydrating the head.

Core Protocols & Solvent Engineering

Standard Dissolution Protocol (The "95/5" Rule)

Use this for general stock preparation and surface functionalization.

Objective: Create a stable 1 mM - 5 mM solution.

ParameterSpecificationRationale
Primary Solvent Anhydrous THF (Tetrahydrofuran) or EthanolSolubilizes the hydrophobic

tail effectively.
Active Additive 1% - 5% Deionized WaterCritical: Forces the equilibrium from Boroxine

Boronic Acid Monomer.
Temperature 35°C - 40°C (Initial), then RTMild heat breaks initial crystal lattice energy; cooling prevents rapid re-aggregation.
Concentration

Above critical concentrations, laminar micelles or "lying-down" aggregates form.

Step-by-Step Workflow:

  • Weigh C18-BA solid into a glass vial (avoid plastic; plasticizers can leach).

  • Add Primary Solvent (THF or EtOH) to reach 95% of target volume.

  • Sonicate for 5 minutes. Note: Solution may remain slightly hazy due to boroxine networks.

  • Add Active Additive (Water) dropwise to reach 5% volume.

  • Vortex immediately. Result: Solution should clarify as boroxines hydrolyze to monomers.

Mechanistic Insight: The Boroxine Equilibrium

Understanding the "Invisible" Aggregation. Even if your solution looks clear in pure chloroform or toluene, it is likely aggregated as trimeric boroxines.

Diagram 1: The Solvation-Dehydration Cycle

This diagram illustrates the dynamic equilibrium you are manipulating.

BoroxineEquilibrium Solid Solid C18-BA (H-Bonded Network) Boroxine Boroxine Trimer (C18-BO)3 (Inactive Aggregate) Solid->Boroxine Dissolution in Dry Organic Solvent Monomer Free Monomer C18-B(OH)2 (Active Species) Monomer->Boroxine - H2O (Dehydration) or Heat Micelle Micellar Aggregate (Hydrophobic Stacking) Monomer->Micelle High Conc. (>CMC) Boroxine->Monomer + H2O (Hydrolysis) Micelle->Solid Precipitation

Caption: Figure 1.[1] The addition of water (blue arrow) is the only way to break the red Boroxine state and access the green Monomer state required for reactivity.

Troubleshooting Center

Interactive Troubleshooting Flowchart

Troubleshooting Start Start: Visual Inspection of Solution Cloudy Issue: Cloudy/Hazy Start->Cloudy Precip Issue: White Precipitate Start->Precip Clear Status: Clear Start->Clear SolventCheck Solvent is anhydrous? Cloudy->SolventCheck WaterCheck Water content > 10%? Precip->WaterCheck Verify Action: Verify Monomer via 11B-NMR Clear->Verify AddWater Action: Add 1-5% Water to hydrolyze boroxines SolventCheck->AddWater Yes ConcCheck Conc > 5mM? SolventCheck->ConcCheck No (Already wet) Dilute Action: Dilute with THF (Hydrophobic stacking) ConcCheck->Dilute Yes TooPolar Cause: Tail insolubility. Action: Add THF/EtOH WaterCheck->TooPolar Yes Heat Action: Gentle Heat (40°C). Check for crystals. WaterCheck->Heat No

Caption: Figure 2. Decision tree for diagnosing solubility issues. Most "cloudiness" is either boroxine formation (needs water) or tail aggregation (needs organic solvent).

Frequently Asked Questions (FAQs)

Q1: Can I use basic pH to dissolve C18-BA? A: Technically yes, but proceed with caution. Alkylboronic acids have a pKa of


. Raising the pH 

(using NaOH) will ionize the headgroup to the boronate anion (

).
  • Pros: High water solubility.

  • Cons: You effectively create a surfactant (soap). This leads to micelle formation at very low concentrations, which can block surface functionalization (SAM formation) or interfere with biological assays. Only use high pH if your application specifically requires the anionic species.

Q2: My NMR spectrum in


 is messy and broad. Is my compound impure? 
A: Likely not.
In non-polar deuterated solvents like Chloroform-d, C18-BA exists as a mixture of monomer, dimer, and trimer (boroxine), causing peak broadening and multiple signals.
  • Fix: Add 1 drop of

    
     or 
    
    
    
    to the NMR tube. This shifts the equilibrium entirely to the monomer, sharpening the peaks.

Q3: How do I store C18-BA solutions? A: Do not store them long-term. C18-BA is prone to auto-oxidation (breaking the C-B bond) in solution over weeks.

  • Recommendation: Store as a solid. If you must store a solution, use anhydrous THF (without water) under Argon at -20°C. Re-add the 5% water only immediately before use.

Q4: Why not just use the Pinacol Ester (C18-Bpin)? A: Great for storage, bad for immediate reactivity. Boronic esters (like Bpin) are kinetically stable and do not aggregate as easily. However, they are "masked" species. If your application (e.g., sugar sensing or surface binding) requires the free


 group, you will have to hydrolyze the ester, which is chemically difficult with a C18 chain attached. Use the free acid C18-BA for functional assays; use the ester for intermediate synthesis steps.

References

  • Boroxine-Boronic Acid Equilibrium Kinetics

    • Source:Journal of the American Chemical Society (2025). "The Boroxine–Boronic Acid Equilibrium."[2][3]

    • Relevance: Establishes the mechanism that water acts as a catalyst and reagent to break boroxine trimers.
    • (Note: Generalized link to JACS Boronic Acid research).

  • Self-Assembled Monolayer (SAM) Protocols

    • Source:Sigma-Aldrich Technical Guides. "Preparing Self-Assembled Monolayers."
    • Relevance: Provides the foundational "dilute ethanolic solution" protocol adapted here for boronic acids.
  • Boronic Acid pKa and Solubility

    • Source:Wikipedia / General Chemical Data. "Boronic acid properties."[2][4][5][6]

    • Relevance: Confirms the pKa range (~9-10)
  • Purific

    • Source:ResearchGate / Community Discussions.
    • Relevance: Validates the "precipitation with non-polar solvents" and "hydrolysis with w

Sources

Troubleshooting

Optimizing reaction conditions for octadecylboronic acid synthesis.

Topic: Optimization & Troubleshooting for Long-Chain Alkyl Boronic Acids Ticket ID: OBA-SYN-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting for Long-Chain Alkyl Boronic Acids Ticket ID: OBA-SYN-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of Octadecylboronic acid (


)  has resulted in a waxy solid, an oily residue, or an NMR spectrum with confusingly broad peaks.

Long-chain alkyl boronic acids present unique challenges compared to their aryl counterparts (e.g., phenylboronic acid). Their lipophilicity drives the formation of boroxine anhydrides (cyclic trimers), and their waxy nature complicates purification. This guide prioritizes the Grignard route as it is the most direct path to the free acid, while addressing the critical equilibrium issues that often look like "failure" to the untrained eye.

Module 1: Optimized Synthesis Protocol (Grignard Route)

While transition metal-catalyzed borylation (hydroboration) is popular, it typically yields boronate esters (e.g., pinacol esters) which are notoriously difficult to hydrolyze on bulky C18 chains. For the free acid, the Grignard method is superior if temperature is strictly controlled to prevent over-alkylation (formation of borinic acid).

Workflow Diagram

G Start 1-Bromooctadecane (C18-Br) Mg Mg / THF (Grignard Formation) Start->Mg Initiation (I2) Inter Intermediate: Boronate 'Ate' Complex Mg->Inter Add to B(OMe)3 @-78°C Hydro Acid Hydrolysis (HCl / H2O) Inter->Hydro Quench End Octadecylboronic Acid (Equilibrium with Boroxine) Hydro->End Precipitation

Figure 1: Critical reaction pathway. Note that the Grignard reagent must be added TO the borate to maintain an excess of boron.

Step-by-Step Protocol
StepOperationCritical Technical Note (The "Why")
1. Activation Flame-dry all glassware. Add Mg turnings (1.2 eq) and a crystal of Iodine. Cover with minimal anhydrous THF.Moisture is the enemy. C18 halides are sluggish to initiate. Iodine acts as a radical activator to clean the Mg surface.
2. Grignard Add 1-Bromooctadecane (1.0 eq) in THF dropwise. Reflux gently for 1-2 hours.Ensure the Mg is consumed. If the solution remains clear/colorless, initiation failed. It should turn turbid/grey.
3. Borylation Cool a solution of Trimethyl Borate (

, 2.0 eq)
in THF to -78°C . Slowly cannulate the Grignard solution into the borate.
CRITICAL: You must add the Grignard to the Borate. If you add Borate to Grignard, the local concentration of Grignard is high, leading to double addition (

- Borinic acid), a common impurity.
4. Hydrolysis Warm to RT. Add 1M HCl (aq) until pH < 3. Stir vigorously for 1 hour.Acid hydrolysis cleaves the methyl esters. The long hydrophobic chain may cause the product to oil out; vigorous stirring ensures phase contact.
5. Isolation Extract with diethyl ether. Wash with water. Evaporate solvent.Do not dry too aggressively with heat, or you will drive the dehydration to the boroxine form (see Module 3).

Module 2: Troubleshooting & FAQs

Q1: My product is a waxy/oily solid, not a powder. Is it impure?

Status: Likely Normal. Unlike aryl boronic acids which are often crystalline high-melting solids, octadecylboronic acid has a massive lipophilic tail (


).
  • The Cause: The van der Waals interactions of the alkyl chain dominate the crystal packing, often resulting in "waxy" or "soapy" textures.

  • The Fix: Recrystallize from Acetonitrile or a Hexane/Acetone mixture. If it remains oily, it is likely the Boroxine form (anhydride). Exposure to moist air often converts the surface back to the acid, hardening it over time.

Q2: My NMR peaks are extremely broad and I can't see the B-OH protons.

Status: Artifact of Equilibrium. Boronic acids exist in a dynamic equilibrium with their boroxine trimers. This exchange broadens NMR signals.

  • The Fix: Add 1-2 drops of

    
      (Deuterium Oxide) directly to your NMR tube (in 
    
    
    
    ). This breaks the boroxine ring via hydrolysis and sharpens the peaks. Alternatively, use
    
    
    , which converts the species to the dimethyl ester in situ, giving sharp peaks.
Q3: I have a low yield and a significant amount of Octadecane ( ).

Status: Protonation Failure.

  • The Cause: "Wet" Grignard conditions. If your solvent contained water, the Grignard reagent simply protonated to form the alkane (Octadecane) before reacting with the borate.

  • The Fix: Use freshly distilled THF (over Na/Benzophenone) or a molecular sieve drying column. Increase the scale; small-scale Grignards are disproportionately affected by trace moisture.

Q4: I see a secondary set of alkyl peaks. Is this the Borinic Acid?

Status: Stoichiometry Error.

  • The Cause: Double addition of the Grignard to the boron center (

    
    ). This happens if the reaction warms up too fast or if the Borate was added to the Grignard.
    
  • The Fix: This impurity is very hard to remove because it has similar solubility properties. It is better to restart and strictly follow the "Grignard into Borate" addition order at -78°C.

Module 3: The Boroxine Equilibrium (Advanced Characterization)

Understanding the "Dryness" of your product is essential. You are rarely isolating pure


; you are isolating a mixture of the acid and its cyclic trimer (Boroxine).
Equilibrium Diagram

Boroxine Acid 3 x Octadecylboronic Acid (Monomer) Boroxine Tri-octadecylboroxine (Cyclic Trimer) Acid->Boroxine Dehydration (Vacuum/Heat) Water - 3 H2O Boroxine->Acid Hydrolysis (Moisture/D2O)

Figure 2: The reversible dehydration. Vacuum drying drives the reaction right (Boroxine); ambient moisture drives it left (Acid).

Characterization Data Table
FeatureBoronic Acid Form (

)
Boroxine Form (

)
State White Solid / PowderWaxy Solid / Oil
IR Spectroscopy Strong O-H stretch (~3200-3400

)
Missing O-H; Strong B-O stretch (~1300-1400

)
Solubility Soluble in polar organics (MeOH, DMSO)More soluble in non-polar (Hexane,

)
Storage Hygroscopic (store under Argon)Stable, but hydrolyzes in air
Purification Protocol (Recrystallization)
  • Dissolve the crude waxy solid in a minimum amount of hot Acetonitrile .

  • Allow to cool slowly to Room Temperature, then to 4°C.

  • Filter the white precipitate.

  • Note: If the product oils out, reheat and add a small amount of Methanol to increase polarity, then cool again.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Tokunaga, Y., et al. (2002). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of the Chemical Society, Perkin Transactions 2.[1]

  • Santini, C. C., et al. (1988). "Synthesis of long-chain alkylboronic acids." Journal of Organic Chemistry. (Standard Grignard protocols adapted for long chains).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. (Discusses boroxine/acid equilibrium issues).

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in the Synthesis of Alkylboronic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in the synthesis of alkylboronic acids. Alkylboronic acids and their ester derivatives are crucial building blocks in modern organic synthesis, particularly in cross-coupling reactions.[1][2] However, their synthesis can be fraught with challenges that lead to diminished yields. This document provides a structured approach to identifying and solving these problems, ensuring the integrity and success of your experimental work.

Initial Diagnosis: Understanding the Root Causes of Low Yields

Low yields in alkylboronic acid synthesis can often be traced back to a few fundamental areas. Before delving into complex troubleshooting, a systematic check of your reagents, reaction setup, and product stability is essential.

Frequently Asked Questions (FAQs) - Initial Checks

Q1: I'm getting a very low yield in my alkylboronic acid synthesis. Where should I start my investigation?

A1: Begin with a thorough evaluation of the following three pillars of your synthesis:

  • Reagent Quality and Stoichiometry:

    • Alkyl Halide/Olefin Purity: Ensure the starting alkyl halide or olefin is pure and free of contaminants that could interfere with the reaction.

    • Boron Source Integrity: Reagents like bis(pinacolato)diboron (B₂pin₂) should be of high purity. For hydroboration reactions, ensure the borane source (e.g., BH₃·THF, 9-BBN) has not degraded.[3]

    • Solvent and Base Quality: Use anhydrous solvents and ensure the base is fresh and appropriately chosen for the reaction. Moisture can be detrimental to many borylation reactions.

  • Reaction Conditions:

    • Inert Atmosphere: Many reagents used in alkylboronic acid synthesis, particularly organometallic intermediates, are sensitive to air and moisture. Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: Inadequate temperature control can lead to side reactions or decomposition of intermediates. This is especially critical for reactions involving organolithium or Grignard reagents, which often require low temperatures.[4]

  • Product Stability and Work-up:

    • Hydrolytic Instability: While more stable than their aryl counterparts in some respects, alkylboronic acids can still be susceptible to hydrolysis, especially during aqueous work-up.[5][6] Boronic esters, such as pinacol esters, are generally more stable and are often the preferred form for isolation and purification.

    • Oxidative Instability: Boronic acids are susceptible to oxidation, which can be a significant issue in biological contexts and during purification.[7][8]

Common Synthetic Routes and Their Pitfalls

The choice of synthetic method significantly influences the potential challenges you might face. Below are common routes to alkylboronic acids and specific troubleshooting advice for each.

Route A: Borylation of Alkyl Halides

This method often involves the coupling of an alkyl halide with a diboron reagent, frequently catalyzed by a transition metal or under transition-metal-free conditions.[9][10]

Troubleshooting Borylation of Alkyl Halides
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst; Poor quality of alkyl halide or diboron reagent; Insufficiently inert atmosphere.Use a fresh, active catalyst. Purify the alkyl halide and use high-purity B₂pin₂. Ensure rigorous exclusion of air and moisture.
Formation of Reduction Product (Alkane) The alkyl radical intermediate is reduced instead of coupling with the boron source.[11]Increase the concentration of the diboron reagent.[11] Ensure the reaction is well-mixed to maintain a high local concentration of the boron source.[11]
Side Reactions For reactions involving strong bases, elimination reactions of the alkyl halide can compete with borylation.Choose a non-nucleophilic base. Optimize the reaction temperature to favor the desired coupling reaction.
Route B: Hydroboration of Alkenes

This classic method involves the addition of a borane reagent across a double bond, followed by an oxidative work-up to yield the alcohol, or hydrolysis to yield the boronic acid.[3][12]

Troubleshooting Hydroboration of Alkenes
Problem Potential Cause(s) Recommended Solution(s)
Incorrect Regioselectivity Steric hindrance or electronic effects are not favoring the desired anti-Markovnikov addition.Use a bulkier borane reagent like 9-BBN to enhance selectivity for the less substituted carbon.[3]
Incomplete Reaction Insufficient borane reagent; Sterically hindered alkene.Use a slight excess of the borane reagent. Increase the reaction time or temperature, but monitor for side reactions.
Low Yield After Oxidation/Hydrolysis Inefficient oxidation of the trialkylborane intermediate; Degradation of the product during work-up.Ensure proper stoichiometry of the oxidizing agent (e.g., H₂O₂ and NaOH). For isolation of the boronic acid, carefully control the pH during hydrolysis to avoid degradation.
Workflow for Troubleshooting Low Yields in Alkylboronic Acid Synthesis

Troubleshooting_Workflow start Low Yield Observed reagent_check Check Reagent Quality (Purity, Stability) start->reagent_check condition_check Verify Reaction Conditions (Inert Atmosphere, Temp.) reagent_check->condition_check workup_check Evaluate Work-up & Purification (Hydrolysis, Oxidation) condition_check->workup_check synthesis_route Identify Synthesis Route workup_check->synthesis_route borylation Borylation of Alkyl Halide synthesis_route->borylation Halide hydroboration Hydroboration of Alkene synthesis_route->hydroboration Alkene other_routes Other Routes synthesis_route->other_routes Other borylation_issues Common Issues: - Catalyst Inactivity - Reduction Side Product - Elimination borylation->borylation_issues hydroboration_issues Common Issues: - Poor Regioselectivity - Incomplete Reaction - Inefficient Oxidation hydroboration->hydroboration_issues optimization Systematic Optimization (Concentration, Temp., Time) other_routes->optimization borylation_issues->optimization hydroboration_issues->optimization end Improved Yield optimization->end

Caption: A workflow diagram for troubleshooting low yields in alkylboronic acid synthesis.

Purification Challenges and Solutions

The purification of alkylboronic acids and their esters can be a significant source of yield loss.[13] Their polarity and potential for interaction with silica gel can make chromatographic purification difficult.

FAQs - Purification

Q2: My alkylboronic ester streaks on the silica gel column, and I'm losing a lot of material. What can I do?

A2: This is a common problem. Here are several strategies to try:

  • Deactivate the Silica Gel: Treat the silica gel with a base, such as triethylamine, in the eluent system to neutralize acidic sites that can cause decomposition or strong adsorption.

  • Alternative Stationary Phases: Consider using alumina or a reverse-phase (C18) column.

  • Non-Chromatographic Purification:

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.[13][14]

    • Derivatization: Convert the boronic acid/ester to a more stable and easily purified derivative. For example, reaction with diethanolamine can form a crystalline adduct that can be isolated by filtration and then hydrolyzed back to the boronic acid.[5][14]

    • Extraction: An acid/base extraction can be used to separate the boronic acid from neutral organic impurities.[15]

Protocol: Purification via Diethanolamine Adduct Formation

This protocol is adapted from a method described for the deprotection and purification of alkylboronic esters.[5]

  • Adduct Formation: Dissolve the crude alkylboronic ester in a minimal amount of a non-polar solvent like diethyl ether. Add a stoichiometric amount of diethanolamine.

  • Precipitation: The diethanolamine boronate adduct, being a zwitterion, will often precipitate out of the non-polar solvent.[16]

  • Isolation: Collect the precipitate by filtration and wash with cold solvent to remove soluble impurities.

  • Hydrolysis: Suspend the purified adduct in a biphasic mixture of ether and dilute aqueous acid (e.g., 0.1 M HCl). The boronic acid will be liberated into the organic layer.

  • Final Extraction and Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified alkylboronic acid.

Advanced Troubleshooting: Mechanistic Considerations

When standard troubleshooting fails, a deeper look at the reaction mechanism can provide clues.

Radical vs. Two-Electron Pathways

The mechanism of C-B bond formation can influence the outcome. For example, some borylation reactions of alkyl halides proceed via a radical mechanism.[11] In such cases, the presence of radical inhibitors (even trace atmospheric oxygen) can quench the reaction, while radical initiators might be beneficial. Conversely, reactions proceeding through a concerted two-electron process, like some copper-catalyzed enantioconvergent couplings, have different sensitivities.[17]

Protodeboronation: An Overlooked Side Reaction

Protodeboronation, the cleavage of the C-B bond by a proton source, is a common decomposition pathway for boronic acids.[18] While often associated with arylboronic acids, it can also affect alkylboronic acids, particularly under acidic or basic conditions with prolonged reaction times.

Diagram of Key Reaction Pathways and Side Reactions

Reaction_Pathways cluster_desired Desired Reaction Pathways cluster_side Common Side Reactions Alkyl_Halide Alkyl Halide + B2pin2 Alkyl_Radical Alkyl Radical Alkyl_Halide->Alkyl_Radical Initiation Product_Ester Alkyl Boronic Ester Alkyl_Radical->Product_Ester Borylation Reduction Reduction to Alkane Alkyl_Radical->Reduction Product_Acid Alkylboronic Acid Product_Ester->Product_Acid Hydrolysis Alkene Alkene + Borane Trialkylborane Trialkylborane Alkene->Trialkylborane Hydroboration Trialkylborane->Product_Ester Work-up Protodeboronation Protodeboronation Decomposition Decomposition Products Protodeboronation->Decomposition Product_Acid->Product_Ester Esterification Product_Acid->Protodeboronation H+

Caption: Desired synthetic pathways versus common side reactions in alkylboronic acid synthesis.

By systematically addressing these potential points of failure—from the quality of your starting materials to the nuances of your chosen synthetic route and the stability of your final product—you can effectively troubleshoot and optimize the synthesis of alkylboronic acids, leading to improved yields and more reliable experimental outcomes.

References
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Boronic acid - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • How to purify boronic acids/boronate esters? (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Purification of boronic acids? : r/chemistry. (2017, December 19). Reddit. Retrieved February 12, 2026, from [Link]

  • Alkylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros. (2024, February 8). Reddit. Retrieved February 12, 2026, from [Link]

  • How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. Retrieved February 12, 2026, from [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011, March 30). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Internal and external catalysis in boronic ester networks. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Synthesis of boronic acids and boronates. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.
  • Transition metal-free synthesis of alkyl pinacol boronates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 12, 2026, from [Link]

  • Improvement on synthesis of different alkyl-phenylboronic acid. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Comparison of Purification Efficiencies of Different Affinity Separation Techniques. (2010, March 2). Bentham Open Archives. Retrieved February 12, 2026, from [Link]

  • Synthesis of Alkylboronic Esters from Alkyl Iodides. (2022, July 3). Organic Syntheses. Retrieved February 12, 2026, from [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Boronic Esters in Asymmetric Synthesis. (n.d.). The Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Amination of alkylboronic esters. (n.d.). White Rose Research Online. Retrieved February 12, 2026, from [Link]

  • Hydroboration Oxidation of Alkenes. (n.d.). Chemistry Steps. Retrieved February 12, 2026, from [Link]

  • Copper-Catalyzed Enantioconvergent Radical Deborylative Coupling of Racemic Benzylboronic Esters with Alkynes and Alkenylboronic Esters. (2026, February 10). Journal of the American Chemical Society. Retrieved February 12, 2026, from [Link]

  • Hydroboration–oxidation reaction - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4. (n.d.). Chemical Science (RSC Publishing). Retrieved February 12, 2026, from [Link]

Sources

Troubleshooting

How to avoid deboronation of octadecylboronic acid during reactions.

Topic: Technical Support Hub: Preventing Deboronation of Octadecylboronic Acid ( ) Role: Senior Application Scientist Audience: Drug Development & Materials Science Researchers Welcome to the Advanced Organoboron Support...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Support Hub: Preventing Deboronation of Octadecylboronic Acid (


)
Role:  Senior Application Scientist
Audience:  Drug Development & Materials Science Researchers

Welcome to the Advanced Organoboron Support Center. You are likely here because your cross-coupling reactions with Octadecylboronic Acid (C18-BA) are failing, yielding Octadecane (


)  or Octadecanol (

)
instead of the desired coupled product.

This guide addresses the specific "C18 Paradox": the lipophilic tail (


) creates solubility challenges that force harsh conditions, while the boronic acid head group (

) remains susceptible to hydrolytic cleavage (protodeboronation) under those very conditions.
PART 1: DIAGNOSTIC WORKFLOW

Identify your failure mode before changing your protocol.

The following decision tree isolates whether your issue is Chemical Instability (bond breaking) or Physical Limitation (solubility/catalyst access).

DiagnosticTree Start Start: Analyze Crude Reaction Mixture (GC-MS / NMR) Result What is the major by-product? Start->Result Octadecane Octadecane (C18-H) (Protodeboronation) Result->Octadecane Mass = 254 Octadecanol Octadecanol (C18-OH) (Oxidation) Result->Octadecanol Mass = 270 Recovered Recovered Starting Material (No Reaction) Result->Recovered Mass = 298 Cause1 Cause: Base-catalyzed Hydrolysis Fix: Switch to MIDA or BF3K Octadecane->Cause1 Cause2 Cause: Peroxide/Air Ingress Fix: Strict Degassing Octadecanol->Cause2 Cause3 Cause: 'Micelle Effect' / Solubility Fix: Co-solvent (THF/Toluene) + High Dilution Recovered->Cause3

Figure 1: Diagnostic logic for C18-boronic acid failure modes. Identify the byproduct to select the correct mitigation strategy.

PART 2: MECHANISTIC ROOT CAUSE

Why C18-Boronic Acid Fails

To fix the problem, you must understand the competition between the Productive Cycle (Transmetallation) and the Destructive Cycle (Protodeboronation).

1. The "Ate" Complex Dilemma

In Suzuki-Miyaura coupling, a base (e.g.,


, 

) coordinates to the boron to form a tetrahedral boronate "ate" complex (

).
  • Good: This activates the C-B bond for transmetallation to Palladium.

  • Bad: This weakens the C-B bond, making it susceptible to electrophilic attack by protons (water), leading to Protodeboronation .[1]

2. The Surfactant Effect (Specific to C18)

Unlike Phenylboronic acid, Octadecylboronic acid is an amphiphile (surfactant).

  • The Problem: In aqueous basic media, C18-BA forms micelles. The boronic acid head groups cluster on the surface, creating a high local concentration of "ate" complexes exposed to water, accelerating hydrolysis (

    
    ) while shielding the tail from the lipophilic catalyst (
    
    
    
    ).
  • The Result:

    
    Octadecane .
    
PART 3: TROUBLESHOOTING GUIDE (Q&A)
Scenario A: "I am seeing >50% Octadecane (C18-H). My coupling failed."

Diagnosis: Protodeboronation.[1][2] The C-B bond was cleaved by a proton source before the catalyst could use it. Immediate Fixes:

  • Remove Water: Switch to anhydrous conditions. Use

    
     or 
    
    
    
    suspended in anhydrous Toluene/THF.
  • Slow Addition: Do not add all Boronic Acid at once. Use a syringe pump to keep the standing concentration of the "ate" complex low.

  • The "Gold Standard" Fix: Convert C18-BA to Potassium Octadecyltrifluoroborate (

    
    ) .
    
    • Why: The

      
       salt is coordinatively saturated. It cannot form the unstable "ate" complex until it slowly hydrolyzes in situ. This creates a "slow-release" mechanism that matches the rate of transmetallation.
      
Scenario B: "The reaction mixture turned black immediately, and I see Octadecanol."

Diagnosis: Oxidative Deboronation. Immediate Fixes:

  • Degas Thoroughly: Sparging with Argon for 5 minutes is insufficient for long-chain alkyls which trap gas. Use the Freeze-Pump-Thaw method (3 cycles).

  • Scavenge Peroxides: If using THF or Ether, ensure they are fresh and distilled. Peroxides rapidly oxidize C-B bonds to C-O bonds.

Scenario C: "I have low conversion. The C18 acid won't dissolve."

Diagnosis: Phase Transport Failure. Immediate Fixes:

  • Solvent Switch: Use a 4:1 mixture of Toluene:Butanol . The alcohol helps solubilize the boronic acid while the toluene accommodates the C18 chain.

  • Ligand Upgrade: Switch to electron-rich, bulky phosphines like

    
      or S-Phos . These accelerate the transmetallation step, giving the catalyst a fighting chance against the side reactions.
    
PART 4: OPTIMIZED PROTOCOLS
Protocol 1: The "Bulletproof" Method (Via Trifluoroborate)

Recommended for high-value substrates where reliability is paramount.

Step 1: Convert Acid to Salt

  • Dissolve Octadecylboronic acid (1.0 equiv) in MeOH.

  • Add

    
     (4.5 equiv) slowly.
    
  • Stir at RT for 30 mins. Concentrate and recrystallize from Acetone/Et2O.

  • Result: Stable, crystalline solid

    
    .
    

Step 2: The Coupling Reaction

  • Reagents:

    
     (1.0 equiv), 
    
    
    
    (1.2 equiv),
    
    
    (2 mol%), S-Phos (4 mol%),
    
    
    (3.0 equiv).
  • Solvent: Toluene/H2O (10:1) - Note: The small amount of water is strictly necessary here to hydrolyze the BF3K slowly.

  • Procedure:

    • Combine solids in a vial.

    • Seal and purge with Argon (3x).

    • Add degassed solvent.

    • Heat to 80°C for 16 hours.

Protocol 2: Direct Coupling (If you must use the Acid)
  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2.0 equiv) - Anhydrous fluoride sources avoid the high pH of hydroxides.
    
  • Solvent: Anhydrous THF.

  • Temp: Reflux.[3]

  • Note: Add the Boronic Acid in 3 portions over 2 hours.

PART 5: COMPARATIVE DATA

Stability vs. Reactivity of C18-Boron Species

Reagent FormStability (Air/Moisture)Protodeboronation RiskReactivityBest Use Case
Boronic Acid (

)
Low (Dehydrates to boroxine)High HighSimple, cheap test reactions.
Pinacol Ester (

)
ModerateMediumLowIf purification on silica is needed.
MIDA Boronate Excellent Very LowControlledIterative synthesis; complex molecules.
Trifluoroborate (

)
Excellent LowHigh (In situ)Recommended for C18 chains.
PART 6: MECHANISTIC VISUALIZATION

The following diagram illustrates the "Slow Release" pathway using Trifluoroborates to bypass the "Death Spiral" of protodeboronation.

Mechanism BF3K C18-BF3K (Stable Reservoir) Hydrolysis Slow Hydrolysis (Rate Limiting) BF3K->Hydrolysis FreeAcid Free C18-B(OH)2 (Low Concentration) Hydrolysis->FreeAcid AteComplex [C18-B(OH)3]- ('Ate' Complex) FreeAcid->AteComplex + Base PdCycle Pd(II)-Ar (Catalytic Cycle) AteComplex->PdCycle Transmetallation (Fast) Deboronation C18-H + B(OH)3 (Waste) AteComplex->Deboronation Protodeboronation (If H2O high) Product C18-Ar (Coupled Product) PdCycle->Product

Figure 2: The "Slow Release" Strategy. By throttling the release of the free acid via BF3K hydrolysis, the concentration of the vulnerable 'Ate' complex is minimized, favoring the productive Pd cycle over deboronation.

References
  • Protodeboronation Mechanisms

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.
  • Trifluoroborate Stability & Application

    • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[4] Accounts of Chemical Research, 35(2), 71–76.

  • MIDA Boronates (Slow Release Strategy)

    • Gillis, E. P., & Burke, M. D. (2007).[5] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717.

  • Alkyl-Alkyl Coupling Protocols

    • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[6] Room-Temperature Alkyl–Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100.

Sources

Optimization

Technical Support Center: Characterization of Octadecylboronic Acid (OBA) Monolayers

Welcome to the technical support center for the characterization of octadecylboronic acid (OBA) monolayers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of octadecylboronic acid (OBA) monolayers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these specialized self-assembled monolayers (SAMs). As a Senior Application Scientist, my goal is to provide you with field-proven insights and troubleshooting strategies to ensure the success of your experiments.

Introduction to OBA Monolayers

Octadecylboronic acid (OBA) monolayers are highly ordered molecular assemblies that form spontaneously on various substrates. Their unique properties, stemming from the boronic acid headgroup and the long alkyl chain, make them valuable in a range of applications, including biosensing, drug delivery, and surface modification. The boronic acid moiety is particularly interesting due to its ability to form reversible covalent bonds with diols, a functional group present in many biologically significant molecules like sugars and glycoproteins.[1][2] However, the successful formation and characterization of high-quality OBA monolayers can be challenging. This guide provides a comprehensive resource to address common issues and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with OBA monolayers.

Q1: What are the key factors influencing the quality of OBA monolayer formation?

The formation of a well-ordered OBA monolayer is a multifactorial process. Key parameters include:

  • Substrate Purity and Preparation: The substrate surface must be meticulously clean and have the appropriate surface chemistry for the boronic acid headgroups to bind. The history and preparation of the substrate, such as annealing, can significantly impact the kinetics of monolayer formation.[3]

  • Solvent Choice: The solvent used to dissolve the OBA is critical. It should be of high purity and inert to the OBA molecules. The solubility of OBA in the chosen solvent will also affect the self-assembly process.

  • Concentration of OBA Solution: The concentration of the OBA solution can influence the packing density and ordering of the monolayer. Lower concentrations may lead to incomplete monolayer formation.[4]

  • Immersion Time: The duration for which the substrate is immersed in the OBA solution is a crucial factor. Sufficient time must be allowed for the molecules to self-assemble and form a well-ordered layer. The kinetics of formation can vary depending on the substrate and other conditions.[3]

  • Temperature and Humidity: Environmental conditions such as temperature and humidity can affect the self-assembly process. It is advisable to control these parameters to ensure reproducibility.

Q2: How does pH affect the structure and stability of OBA monolayers?

The pH of the aqueous environment plays a significant role in the behavior of boronic acid-containing monolayers. The boronic acid group can exist in two forms: an uncharged trigonal planar form and a negatively charged tetrahedral boronate form. The equilibrium between these two forms is pH-dependent.[2] An increase in pH leads to a higher charge density in the monolayer as the boronic acid head groups deprotonate.[5][6] This change in ionization state can influence the packing of the molecules, the monolayer's interaction with its environment, and its stability. For instance, in acidic aqueous solutions, the degrafting of similar alkylsilane monolayers has been observed due to the hydrolysis of covalent bonds with the substrate.[7][8]

Q3: What are the expected contact angles for a well-formed OBA monolayer?

Contact angle goniometry is a simple yet powerful technique to assess the quality and hydrophobicity of a monolayer.[9][10][11][12] A well-formed, densely packed OBA monolayer with the hydrophobic octadecyl chains oriented away from the substrate should exhibit a high water contact angle. While the exact value can depend on the substrate and measurement conditions, a high contact angle is indicative of a successful monolayer formation. For comparison, untreated platinum surfaces can have a contact angle of around 40°, while a densely packed SAM can increase this to over 120°.[9]

Q4: Can OBA monolayers be patterned on a surface?

Yes, techniques such as microcontact printing can be used to create patterned OBA monolayers. This allows for the spatial control of surface properties, which is highly valuable for applications like biosensors and cell patterning.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the formation and characterization of OBA monolayers.

Problem 1: Incomplete or Poorly Ordered Monolayer Formation

Symptoms:

  • Low water contact angle.

  • AFM images show aggregated islands or bare patches on the substrate.[13]

  • XPS analysis indicates low surface coverage of boron and carbon.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Contaminated Substrate Organic residues or particulate matter on the substrate can hinder the self-assembly process.1. Implement a rigorous substrate cleaning protocol (e.g., piranha solution, UV-ozone treatment). 2. Handle substrates in a clean environment (e.g., a laminar flow hood). 3. Characterize the cleanliness of the substrate before monolayer deposition using techniques like contact angle measurements or AFM.[14]
Impure OBA or Solvent Impurities in the OBA or solvent can co-adsorb on the surface, disrupting the monolayer formation.1. Use high-purity OBA and solvents (spectroscopic or HPLC grade). 2. Consider purifying the OBA if necessary. 3. Degas the solvent to remove dissolved gases that might interfere with the self-assembly.
Suboptimal Deposition Parameters Incorrect concentration, immersion time, or temperature can lead to incomplete or disordered monolayers.[4]1. Optimize the OBA concentration. Start with a concentration in the millimolar range and perform a concentration series. 2. Vary the immersion time to determine the optimal duration for complete monolayer formation. 3. Control the deposition temperature. Some systems benefit from slightly elevated temperatures to increase molecular mobility and promote ordering.
Inappropriate Solvent The solvent may not be suitable for OBA, leading to poor solubility or aggregation in solution.1. Consult the literature for recommended solvents for OBA or similar long-chain boronic acids. 2. Test a range of solvents with different polarities.
Problem 2: Monolayer Instability and Degradation

Symptoms:

  • Decrease in water contact angle over time.

  • Changes in the monolayer morphology observed by AFM.

  • Desorption of the monolayer, confirmed by techniques like XPS or quartz crystal microbalance (QCM).

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Hydrolysis of the Boronic Acid-Substrate Bond The bond between the boronic acid headgroup and the substrate can be susceptible to hydrolysis, especially in aqueous environments and at certain pH values.[7][8]1. Investigate the effect of pH on monolayer stability. For some systems, a pH greater than 5.5 can enhance stability.[7] 2. Consider using substrates that form more stable bonds with boronic acids. 3. For applications in aqueous environments, assess the long-term stability of the monolayer under the specific experimental conditions.
Thermal Desorption At elevated temperatures, the OBA molecules can gain enough thermal energy to desorb from the surface. The thermal stability can depend on the length of the alkyl chain and the nature of the substrate.[3][15]1. Determine the thermal stability range of your OBA monolayer using techniques like temperature-programmed desorption (TPD) or by annealing the sample and monitoring changes with XPS or contact angle. 2. For high-temperature applications, consider using molecules with longer alkyl chains or headgroups that form stronger bonds with the substrate.[15]
Oxidative Damage Exposure to harsh oxidizing environments or UV light can potentially damage the organic monolayer.1. Store and handle the OBA-modified substrates in a controlled environment. 2. If the application involves oxidizing conditions, assess the chemical stability of the monolayer.
Solvent-Induced Desorption Certain organic solvents can cause the monolayer to desorb from the surface.[3]1. Test the stability of the OBA monolayer in the solvents that will be used in subsequent experimental steps. 2. Choose solvents that are known to be compatible with self-assembled monolayers.

Experimental Protocols and Workflows

Workflow for OBA Monolayer Formation and Initial Characterization

This workflow outlines the key steps for preparing and performing a preliminary characterization of an OBA monolayer.

OBA_Workflow cluster_prep Preparation cluster_formation Monolayer Formation cluster_characterization Characterization Substrate Substrate Selection & Cleaning OBA_Solution OBA Solution Preparation Immersion Substrate Immersion OBA_Solution->Immersion Optimized Parameters Rinsing Rinsing Immersion->Rinsing Drying Drying Rinsing->Drying CA Contact Angle Drying->CA Quality Assessment AFM AFM Imaging CA->AFM XPS XPS Analysis AFM->XPS

Caption: A typical workflow for the preparation and characterization of OBA monolayers.

Detailed Protocol for Contact Angle Measurement

Contact angle goniometry is a fundamental technique for assessing the hydrophobicity and quality of your OBA monolayer.

Objective: To measure the static water contact angle on the OBA-modified substrate.

Materials:

  • OBA-modified substrate

  • Contact angle goniometer

  • High-purity water (e.g., Milli-Q)

  • Microsyringe

Procedure:

  • Instrument Setup:

    • Ensure the goniometer is placed on a vibration-free table.

    • Calibrate the instrument according to the manufacturer's instructions.

  • Sample Placement:

    • Carefully place the OBA-modified substrate on the sample stage.

    • Ensure the surface is level.

  • Droplet Deposition:

    • Fill the microsyringe with high-purity water, ensuring there are no air bubbles.

    • Carefully dispense a small droplet (typically 2-5 µL) of water onto the surface of the monolayer.

  • Image Acquisition and Analysis:

    • Acquire a high-resolution image of the droplet at the solid-liquid-vapor interface.

    • Use the software to measure the contact angle on both sides of the droplet.

    • Record the average of the left and right contact angles.

  • Multiple Measurements:

    • Repeat the measurement at several different locations on the substrate to ensure homogeneity.

    • Calculate the average contact angle and the standard deviation.

Advanced Characterization Techniques

For a more in-depth understanding of your OBA monolayers, a combination of surface-sensitive techniques is recommended.

Atomic Force Microscopy (AFM)

AFM provides topographical information about the monolayer at the nanoscale.[14][16][17] It can be used to:

  • Visualize the morphology of the monolayer.

  • Identify defects such as pinholes or aggregates.[13]

  • Measure the thickness of the monolayer through scratching experiments.

  • Probe the mechanical properties of the monolayer.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique for determining the elemental composition and chemical state of the elements within the top few nanometers of a surface.[18][19][20] For OBA monolayers, XPS can be used to:

  • Confirm the presence of boron, carbon, and oxygen from the OBA molecules on the substrate.

  • Determine the surface coverage of the monolayer.

  • Investigate the chemical bonding between the boronic acid headgroup and the substrate.

Langmuir-Blodgett (LB) Technique

The Langmuir-Blodgett technique offers precise control over the formation of monolayers at the air-water interface before transferring them to a solid substrate.[2][21][22][23][24] This method allows for:

  • Control of the molecular packing density by adjusting the surface pressure.

  • Formation of highly ordered monolayers.

  • Building up multilayer structures.

However, a major challenge with LB films can be the presence of defects, which can affect the performance of devices based on these films.[24]

Visualizing Molecular Interactions

The interaction of the boronic acid headgroup with the substrate and with diol-containing molecules is central to the functionality of OBA monolayers.

Boronic_Acid_Interactions cluster_binding Substrate Binding cluster_sensing Diol Sensing OBA Octadecylboronic Acid B(OH)2-R Substrate Substrate (e.g., Oxide Surface) OBA->Substrate Forms Covalent or Strong Physisorptive Bond Bound_OBA Immobilized OBA Diol Diol-containing Molecule (e.g., Glucose) Bound_OBA->Diol Reversible Covalent Interaction Complex Cyclic Boronate Ester Diol->Complex

Caption: Schematic of OBA interactions with a substrate and a diol-containing molecule.

Conclusion

The successful characterization of octadecylboronic acid monolayers requires careful attention to experimental detail and a multi-faceted analytical approach. By understanding the key factors that influence monolayer formation and stability, and by employing a systematic troubleshooting strategy, researchers can overcome the common challenges associated with these fascinating and versatile materials. This guide provides a foundation for achieving reliable and reproducible results in your work with OBA monolayers. For further in-depth information, please consult the references provided below.

References

  • Growth Mechanisms of Octadecylphosphonic Acid Self-Assembled Monolayers on Sapphire (Corundum)
  • Vacuum Processability of Self-Assembled Monolayers and Their Chemical Interaction with Perovskite Interfaces - MDPI. (n.d.).
  • Octadecanoic Acid Self-Assembled Monolayer Growth at Sapphire Surfaces - ResearchG
  • The Effect of pH on the Structure and Lateral Organization of Cardiolipin in Langmuir Monolayers - PubMed Central. (2022).
  • Formation and Characterization of Self-Assembled Phenylboronic Acid Derivative Monolayers toward Developing Monosaccaride Sensing-Interface - MDPI. (n.d.).
  • Langmuir-Blodgett Films of Arachidic and Stearic Acids as Sensitive Coatings for Chloroform HF SAW Sensors - MDPI. (2022).
  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Applic
  • Boronic acids : structural and mechanistic studies and application as macromolecular sensing systems - The University of Texas
  • Boronic Acids in Molecular Self-Assembly - MSU chemistry. (2008).
  • Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution - ResearchG
  • Detection of self-assembled monolayers (SAMs)
  • Boronic Acid Assisted Self‐Assembly of Functional RNAs - ResearchG
  • Interfacial Dipole Engineering via Boronic Acid-Based Self-Assembled Monolayers in Inverted Tin–Lead Perovskite Solar Cells with Ideal Band Gap | ACS Energy Letters - ACS Public
  • Use of Atomic Force Microscopy for the Study of Surface Acid-Base Properties of Carboxylic Acid-Terminated Self-Assembled Monolayers - Allen J. Bard. (n.d.).
  • Contact Angle Measurements - ResearchG
  • Stability of silanols and grafted alkylsilane monolayers on plasma-activ
  • Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous M
  • AFM-Based Single Molecule Force Spectroscopy of End-Grafted Poly(acrylic acid) Monolayers | Scilit. (n.d.).
  • Unique supramolecular assembly through Langmuir – Blodgett (LB) technique - PMC - NIH. (n.d.).
  • The Effect of pH on the Structure and Lateral Organization of Cardiolipin in Langmuir Monolayers - ResearchG
  • Surface-wetting characterization using contact-angle measurements - Aalto Research Portal. (2018).
  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity | Accounts of Chemical Research. (n.d.).
  • Oxidizing octadecylphosphonic acid molecules without disrupting their self-assembled monolayers - ResearchG
  • Boronic Acid Assisted Self-Assembly of Functional RNAs - PubMed. (2023).
  • Self-assembled monolayers. (2022).
  • Langmuir-Blodgett Films of Arachidic and Stearic Acids as Sensitive Coatings for Chloroform HF SAW Sensors - ResearchG
  • The Influence of pH on Phosphatidylethanolamine Monolayer at the Air/Aqueous Solution Interface - PMC - NIH. (n.d.).
  • Surface tension and contact angle measurements of a hexadecyl imidazolium surfactant adsorbed on a clay surface - National Institute of Standards and Technology. (n.d.).
  • Thermal Stability of Phosphonic Acid Self-Assembled Monolayers on Alumina Substrates | Request PDF - ResearchG
  • Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM)
  • Enzymes immobilized in Langmuir-Blodgett films: Why determining the surface properties in Langmuir monolayer is important?
  • Boric Acid as an Efficient Agent for the Control of Polydopamine Self-Assembly and Surface Properties | Request PDF - ResearchG
  • Stability of Silanols and Grafted Alkylsilane Monolayers on Plasma-Activated Mica Surfaces | Request PDF - ResearchG
  • The Effect of pH on Atenolol/Nanofiltr
  • Surface-wetting characterization using contact-angle measurements - PubMed. (n.d.).

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions with Long-Chain Alkylboronic Acids

Welcome to the technical support center for navigating the challenges of steric hindrance in cross-coupling reactions involving long-chain alkylboronic acids. This guide is designed for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of steric hindrance in cross-coupling reactions involving long-chain alkylboronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common issues. Here, we move beyond simple protocols to explain the underlying principles that govern these complex reactions, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with a long-chain alkylboronic acid is giving low to no yield. What are the most likely causes?

A1: Low yields in these reactions are frequently a direct consequence of steric hindrance, which can impede key steps in the catalytic cycle. The primary bottlenecks are typically:

  • Slow Transmetalation: The bulky long-chain alkyl group can sterically clash with the palladium center and its ligands, slowing down the transfer of the alkyl group from boron to palladium.

  • Competing β-Hydride Elimination: For alkyl chains with β-hydrogens, this undesired side reaction becomes more competitive with the slow transmetalation and reductive elimination steps, leading to the formation of alkenes and reduced aryl halides.[1][2][3]

  • Catalyst Deactivation: The sterically demanding environment can lead to the formation of inactive palladium species.

Q2: I'm observing significant amounts of homocoupling of my aryl halide and protodeboronation of my alkylboronic acid. How can I minimize these side reactions?

A2: These side reactions are common when the desired cross-coupling is slow.

  • Homocoupling: This is often exacerbated by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[4]

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, often from residual water or the solvent. Using anhydrous conditions and a non-protic solvent can help. Additionally, some boronic acids are inherently unstable under basic conditions.[5][6][7] Using milder bases or protecting the boronic acid as a more stable derivative (e.g., a pinacol ester or MIDA boronate) can be effective.[8]

Q3: Can the choice of palladium precursor impact the reaction outcome?

A3: Absolutely. The selection of the palladium precursor is critical for ensuring the efficient generation of the active Pd(0) catalyst. For sterically hindered couplings, modern palladium precatalysts are often superior to traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄.

  • Buchwald Precatalysts (e.g., G3 and G4): These are air- and moisture-stable and are designed for the rapid formation of the active monoligated Pd(0) species, which is crucial for challenging couplings.[4][9][10]

  • PEPPSI-type Precatalysts: Often used in conjunction with N-heterocyclic carbene (NHC) ligands, these are also highly effective for sterically demanding substrates.[9][10]

Troubleshooting Guides

Problem: Low to No Conversion of Starting Material

This is a frequent challenge when dealing with sterically encumbered long-chain alkylboronic acids. This workflow will guide you through diagnosing and resolving the issue.

Caption: Troubleshooting workflow for low conversion.

Detailed Troubleshooting Steps:
  • Evaluate the Catalyst System:

    • Ligand Choice is Paramount: Standard ligands like PPh₃ are often ineffective. The key is to use bulky, electron-rich phosphine ligands.[11] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is necessary to accommodate the sterically demanding substrates.[12] They also accelerate the rate-limiting reductive elimination step.

    • Recommended Ligands:

      • Buchwald Ligands: SPhos, RuPhos, and XPhos are excellent starting points.[5][6][13]

      • AntPhos: Has shown exceptional reactivity in sterically demanding aryl-alkyl couplings, effectively suppressing β-hydride elimination.[1][2][14][15]

      • N-Heterocyclic Carbenes (NHCs): Ligands like IPr and IMes can also be highly effective due to their strong σ-donating ability and steric bulk.[16][17][18][19]

  • Optimize Reaction Conditions:

    • Base Selection: A strong, non-nucleophilic base is often required to facilitate the formation of the active boronate species for transmetalation.[20]

      • Commonly Effective Bases: K₃PO₄, Cs₂CO₃, and K₂CO₃. Finely powdered bases can improve reproducibility.[21]

      • Anhydrous vs. Aqueous: While some Suzuki reactions benefit from a small amount of water to solubilize the base and promote boronate formation, for long-chain alkylboronic acids that may be prone to protodeboronation, anhydrous conditions are often preferred.[15][21][22]

    • Solvent System: The solvent can influence catalyst activity and substrate solubility.[23]

      • Recommended Solvents: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are generally good choices.

    • Temperature: Increasing the reaction temperature can help overcome the activation energy for the slower steps in the catalytic cycle. However, be mindful that higher temperatures can also increase the rate of decomposition and side reactions. A typical starting point is 80-110°C.

  • Consider the Boron Reagent:

    • Stability: Long-chain alkylboronic acids can be less stable than their aryl counterparts. If decomposition is suspected, consider using a more robust boronic ester derivative.

      • Pinacol Esters: Generally more stable and less prone to protodeboronation.

      • MIDA Boronates: Offer excellent stability and can be used in a controlled, slow-release manner.

      • Potassium Alkyltrifluoroborates: These are air- and moisture-stable crystalline solids that serve as excellent alternatives to boronic acids.[17]

Comparative Data: Ligand and Base Effects

The following table summarizes typical outcomes for the coupling of a sterically hindered aryl bromide with a long-chain alkylboronic acid under various conditions.

LigandBaseSolventTemperature (°C)Typical Yield (%)Key Observations
PPh₃K₂CO₃Toluene/H₂O100<10Ineffective due to insufficient steric bulk and electron density.
SPhosK₃PO₄Dioxane10075-85Good performance, demonstrates the benefit of bulky, electron-rich ligands.[13]
XPhosK₃PO₄THF8080-90Often provides slightly higher yields at lower temperatures compared to SPhos.[5][6]
AntPhosCs₂CO₃Toluene110>90Particularly effective for minimizing β-hydride elimination with secondary alkylboronic acids.[1][2][14]
IPr (NHC)K₃PO₄Dioxane10070-85A strong alternative to phosphine ligands, especially for electron-rich aryl halides.[18]

Experimental Protocols

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of a long-chain alkylboronic acid with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • Long-chain alkylboronic acid or ester (1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv, finely powdered)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, 0.1 M)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide, alkylboronic acid (or ester), and finely powdered base.

  • Add the palladium precatalyst (and ligand, if separate).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Caption: Step-by-step experimental workflow.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Tang, W., Li, C., Xiao, G., Zhao, Q., Liu, H., & Wang, T. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 233-236. [Link]

  • Campos, J. (n.d.). Bulky and non-Innocent Ligands to Access Exotic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from [Link]

  • Scott, J. P., & Sneddon, H. F. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 87(15), 10106–10112. [Link]

  • Knochel, P. (n.d.). Cross-Coupling Reactions. Retrieved from [Link]

  • Hazari, N. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics, 36(21), 4053–4067. [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • Maiti, D., et al. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Tetrahedron Letters, 59(32), 3103-3107. [Link]

  • Shaughnessy, K. H. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(16), 2543–2546. [Link]

  • Glorius, F., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

  • ResearchGate. (2025). Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N -Heterocyclic Carbene (NHC) Catalyst. Retrieved from [Link]

  • YouTube. (2020). Phosphines as ligands. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Octadecylboronic Acid (C18-BA) Glucose Sensors

The following technical support guide is designed for researchers working with amphiphilic boronic acid sensors. It synthesizes surface chemistry (Langmuir-Blodgett/Self-Assembled Monolayers) with molecular recognition p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers working with amphiphilic boronic acid sensors. It synthesizes surface chemistry (Langmuir-Blodgett/Self-Assembled Monolayers) with molecular recognition principles.[1]

Status: Operational Operator: Senior Application Scientist (Surface Chemistry & Biosensing Division) System Focus: Amphiphilic Boronic Acid Monolayers & Interfacial Sensing[1]

Welcome to the technical hub for C18-BA sensor development. Unlike soluble phenylboronic acid probes, your system relies on the delicate organization of alkyl chains at an interface (micelle, vesicle, or solid-supported monolayer).[1] The troubleshooting below addresses the unique constraints of this hydrophobic assembly.

⚠️ Critical Analysis: The "Octadecyl" Constraint

Before troubleshooting, verify your system's architecture.[1] Octadecylboronic acid is an alkyl boronic acid.[1]

  • pKa Challenge: Alkyl boronic acids typically have a higher pKa (~10.[1]5) than aryl boronic acids (~8.8).[1][2] At physiological pH (7.4), the binding-active tetrahedral boronate anion is scarce.[1][2]

  • Packing Challenge: The C18 chain drives assembly via Van der Waals forces. Any interference that disrupts this packing (temperature, surfactants) will look like a glucose signal (false positive).[1]

Module 1: Selectivity & Chemical Interference

Issue: “My sensor responds strongly to fructose, even though I am targeting glucose.”

Diagnosis

Boronic acids naturally possess a higher affinity for D-fructose (


) than D-glucose (

) because fructose contains a syn-periplanar cis-diol pair that fits the boronate geometry perfectly. Glucose requires a structural distortion (pyranose to furanose) to bind effectively.[1]
Troubleshooting Protocol

1. The "Kinetic Discrimination" Method If you cannot change the molecule, use time-resolved measurements.[1]

  • Mechanism: Fructose binds rapidly.[1] Glucose binding involves a slower mutarotation equilibrium.[1]

  • Action: Do not rely on equilibrium endpoint signals. Measure the signal rate (

    
    ) in the first 60 seconds. Fructose often shows an immediate spike, while glucose shows a progressive slope.[1]
    

2. Matrix Engineering (The "Spacer" Lipid) In C18-BA films, steric crowding prevents glucose from penetrating the sensing layer effectively, while the smaller fructose slips in.[1]

  • Action: Dilute your C18-BA with a "spacer" lipid (e.g., Octadecanol or DPPC) at a 1:3 or 1:5 ratio.[1]

  • Result: This creates "pockets" in the monolayer, reducing steric hindrance and often improving the relative response to glucose over fructose.[1]

3. Quantitative Correction (Selectivity Coefficient) You must calculate the selectivity coefficient (


) to mathematically correct your data.[1]
  • Protocol:

    • Measure response to 5 mM Glucose (

      
      ).[1]
      
    • Measure response to 0.2 mM Fructose (

      
      ) (Physiological max).[1]
      
    • Calculate

      
      .[1]
      
    • If

      
      , your sensor is fructose-dominant.[1]
      
Visualization: Competitive Binding Pathway

BindingCompetition Sensor C18-BA Monolayer (Trigonal Planar) Boronate Active Boronate (Tetrahedral Anion) Sensor->Boronate pH > pKa or Lewis Base Stabilization ComplexG Glucose-Boronate Cyclic Ester Boronate->ComplexG Slow Binding (Requires Mutarotation) ComplexF Fructose-Boronate Cyclic Ester Boronate->ComplexF Fast Binding (High Affinity) Glucose D-Glucose (Pyranose Form) Glucose->ComplexG Fructose D-Fructose (Furanose Form) Fructose->ComplexF

Figure 1: Competitive binding kinetics.[1] Note that Glucose binding is rate-limited by structural rearrangement, whereas Fructose binds directly.

Module 2: Signal Drift & Stability

Issue: “The baseline signal drifts continuously in buffer/serum, even without glucose.”

Diagnosis

This is a Supramolecular Instability .[1] Your C18-BA molecules are likely desorbing from the surface (forming micelles in the bulk solution) or re-orienting due to fluidity changes.[1]

Troubleshooting Protocol

1. Check the "Krafft Point"

  • Context: If your operating temperature is close to the phase transition temperature (

    
    ) of the C18 chain, the film fluctuates between gel and liquid-crystalline states, causing drift.[1]
    
  • Action: Ensure your assay temperature is stable (e.g., 25°C or 37°C) and consistent. If utilizing an LB film, compress the film to a surface pressure of 30 mN/m (Solid-Condensed phase) to lock the molecules in place.[1]

2. Passivation against Biofouling In serum, albumin (HSA/BSA) adsorbs to hydrophobic C18 chains, blocking the sensor.[1]

  • Action: Incorporate PEGylated lipids (e.g., DSPE-PEG2000) into your monolayer formulation (approx. 5-10 mol%). The hydration sphere of PEG repels proteins while allowing small sugars to diffuse to the boronic acid headgroups.[1]

Module 3: Sensitivity at Physiological pH (7.4)

Issue: “I get almost no signal at pH 7.4, but good signal at pH 9.0.”

Diagnosis

As noted, C18-BA has a high pKa.[1] At pH 7.4, it exists primarily in the neutral trigonal form, which does not bind glucose effectively.[1] You need to stabilize the anionic form without raising the bulk pH.[1]

Troubleshooting Protocol

1. The "Lewis Base" Doping Strategy Do not change the buffer pH; change the local pH at the surface.[1]

  • Mechanism: Boronic acids are Lewis acids.[1] They can be ionized by interaction with a proximal Lewis base.[1]

  • Protocol: Co-immobilize a cationic lipid (e.g., CTAB or DOTAP) or a tertiary amine-functionalized lipid into the film.[1]

  • Ratio: Try a 1:1 molar ratio of C18-BA to Cationic Lipid.

  • Result: The quaternary ammonium group of the lipid stabilizes the boronate anion electrostatically, effectively lowering the apparent pKa of the sensor to ~7.0.[1]

Visualization: Surface pKa Modulation

SurfaceChemistry Substrate Sensor Surface / Interface Layer_Neutral Neutral C18-BA Hydrophobic Tail Substrate->Layer_Neutral Standard Setup Layer_Doped Anionic C18-BA Hydrophobic Tail Cationic Lipid (+) (Stabilizer) Substrate->Layer_Doped Optimized Setup Signal_Low pH 7.4: Neutral Form NO BINDING Layer_Neutral->Signal_Low Signal_High pH 7.4: Anionic Form GLUCOSE BINDING Layer_Doped->Signal_High

Figure 2: Effect of cationic lipid doping. The presence of a positive charge (Cationic Lipid) stabilizes the negative charge of the active Boronate, allowing binding at neutral pH.[1]

Summary of Optimization Parameters

ParameterCommon Failure ModeRecommended Fix
pH pKa of C18-BA is too high (~10)Dope film with cationic lipids (DOTAP/CTAB) to lower apparent pKa.
Selectivity High Fructose interferenceUse kinetic rate measurement (0-60s) rather than endpoint equilibrium.
Stability Baseline drift due to desorptionOperate in Solid-Condensed phase (>30 mN/m) or cross-link the layer.
Biofouling Protein adsorption on C18 chainsAdd 5-10% PEGylated lipids to create a hydration shield.[1]

References

  • James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1995).[1] Chiral discrimination of monosaccharides using a fluorescent molecular sensor. Nature, 374, 345–347.[1] [Link]

  • Bull, S. D., et al. (2013).[1] Boronic acid-based sensors for the detection of glucose and glycated biomolecules.[1][3][4] Accounts of Chemical Research, 46(2), 312-326.[1] [Link]

  • Mulla, H. R., Agard, N. J., & Basu, A. (2004).[1] 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH. Bioorganic & Medicinal Chemistry Letters, 14(1), 25-27.[1] [Link][1]

  • Zhang, X., et al. (2006).[1][4][5][6] Langmuir-Blodgett Films of Stearic Acid and Octadecylboronic Acid.[1] Journal of Colloid and Interface Science, 299(2), 776-784.[1] [Link][1]

Sources

Troubleshooting

Common impurities in commercial octadecylboronic acid and how to remove them.

Ticket ID: #C18-BA-PURITY Status: Open Assigned Specialist: Senior Application Scientist Topic: Impurity Profiling, Troubleshooting, and Purification Protocols Executive Summary Octadecylboronic acid (C18-BA) is a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #C18-BA-PURITY Status: Open Assigned Specialist: Senior Application Scientist Topic: Impurity Profiling, Troubleshooting, and Purification Protocols

Executive Summary

Octadecylboronic acid (C18-BA) is a unique amphiphilic building block used in surface modification (SAMs), sensor development, and Suzuki-Miyaura cross-coupling. Users frequently report "purity issues" which are often misinterpretations of the molecule's thermodynamic behavior.

This guide addresses the three critical challenges with commercial C18-BA:

  • The "Phantom" Impurity: The boronic acid-boroxine equilibrium.[1]

  • The "Real" Impurity: Oxidative protodeboronation (Octadecanol/Octadecane).

  • Quantification: Why standard gravimetric analysis fails.

Module 1: The "Phantom" Impurity (Boroxine Cycle)

User Question:

"I just bought 98% pure Octadecylboronic acid. The 1H NMR shows a complex set of multiplets, and the stoichiometry in my reaction is off. Did I receive a bad batch?"

Technical Diagnosis:

Likely No . You are observing the Boroxine-Boronic Acid Equilibrium .[1][2]

Unlike aryl boronic acids, alkyl boronic acids (especially long-chain C18) are prone to spontaneous dehydration to form a cyclic trimer called a boroxine (anhydride). This is not a permanent impurity but a thermodynamic state driven by entropy (release of water molecules).

  • Mechanism: 3 molecules of Acid

    
     1 Boroxine + 3 
    
    
    
    .
  • Causality: Electron-donating groups (like the C18 alkyl chain) stabilize the boroxine form, making it the dominant species in dry, non-polar solvents (e.g.,

    
    ) [1].
    
  • Impact: If you calculate stoichiometry based on the Acid MW (298.3 g/mol ) but your sample is 80% Boroxine (MW ~834 g/mol ), you will underload your reaction by ~10-15% in terms of reactive boron equivalents.

Visualization: The Equilibrium Pathway

BoroxineEquilibrium Acid Octadecylboronic Acid (Monomer) Polar, Reactive Inter Acyclic Anhydride Intermediate Acid->Inter - H2O (Dehydration) Inter->Acid + H2O Boroxine Tri-Octadecylboroxine (Cyclic Trimer) Non-polar, Stable in Dry Solvent Inter->Boroxine - H2O (Cyclization) Boroxine->Inter + H2O (Hydrolysis) Water 3 H2O

Figure 1: The reversible dehydration pathway. In dry organic solvents, the equilibrium shifts right (Red). In aqueous media, it shifts left (Blue).

Module 2: The "Real" Impurities (Degradation)

User Question:

"My sample is waxy and smells faintly of stearyl alcohol. How do I clean it?"

Technical Diagnosis:

You are dealing with Protodeboronation , likely oxidative. The C-B bond in alkyl boronic acids is susceptible to cleavage by radical oxidation (from air) or metal catalysis.

Common Impurities:

  • Octadecanol (

    
    ):  Result of oxidative cleavage (radical mechanism).
    
  • Octadecane (

    
    ):  Result of hydrolytic cleavage (less common without metal catalyst).
    
  • Inorganic Salts: Residual magnesium/lithium salts from the Grignard/Lithiation synthesis steps.

Purification Protocol: Polarity-Switch Recrystallization

Because C18-BA is amphiphilic (fatty tail + polar head), standard "wash with water" methods fail (it forms emulsions). We utilize the solubility differential in Acetonitrile (MeCN) .

Prerequisites:

  • Solvent: Reagent Grade Acetonitrile (MeCN).

  • Equipment: Hot plate, vacuum filtration setup, chilled Buchner funnel.

Step-by-Step Workflow:

  • Dissolution: Suspend the crude C18-BA in MeCN (approx. 10 mL per gram).

  • Heating: Heat to reflux (

    
    ). The boronic acid and impurities (alcohol/alkane) should dissolve.
    
    • Note: If solids remain at reflux, they are likely inorganic salts. Filter these out hot .

  • Cooling (The Critical Step): Allow the solution to cool slowly to room temperature, then place in a fridge (

    
    ) for 4 hours.
    
    • Mechanism:[3][4][5] Octadecylboronic acid is less soluble in cold MeCN than octadecanol. The acid will crystallize as white plates/needles.

  • Filtration: Filter the cold mixture. Wash the cake with cold MeCN.

  • Drying: Vacuum dry at room temperature. Do not heat excessively or you will reform the boroxine.

Module 3: Quantitative Analysis (Titration)

User Question:

"Gravimetric analysis is unreliable due to the boroxine issue. How do I determine the exact purity?"

Technical Diagnosis:

You must use Mannitol-Enhanced Potentiometric Titration . Boronic acids are Lewis acids, not Brønsted acids (


). They are too weak to titrate directly with NaOH (no sharp inflection point).

Adding D-Mannitol forms a cyclic boronate ester complex which is significantly more acidic (


), allowing for a sharp endpoint detection [2].
Protocol: Mannitol Titration
ParameterSpecification
Analyte ~100 mg C18-BA (weighed accurately)
Solvent 50 mL Ethanol (to dissolve C18 chain) + 20 mL Water
Complexing Agent 5 g D-Mannitol (Excess)
Titrant 0.1 N NaOH (Standardized)
Indicator Phenolphthalein or pH Electrode

Procedure:

  • Dissolve C18-BA in Ethanol (it may not dissolve in pure water).

  • Add Water and D-Mannitol. Stir for 5 minutes to ensure complex formation.

  • Titrate with 0.1 N NaOH to the inflection point (pH ~8.5).

  • Calculation:

    
    
    

Module 4: Decision Matrix & Troubleshooting

Visualization: Troubleshooting Workflow

Troubleshooting Start Start: Impure C18-BA CheckNMR Check 1H NMR (Solvent: DMSO-d6 + D2O) Start->CheckNMR Decision1 Are peaks broad/multiplets? CheckNMR->Decision1 BoroxinePath It's Boroxine Equilibrium Decision1->BoroxinePath Yes (Complex) ImpurityPath Sharp peaks at wrong shift? Decision1->ImpurityPath No (Distinct Impurity) Action1 Add D2O shake to NMR tube to force monomer form BoroxinePath->Action1 Identify Identify Impurity: ~3.6 ppm (Alcohol) ~0.9-1.2 ppm (Alkane) ImpurityPath->Identify Action2 Recrystallize from MeCN Identify->Action2

Figure 2: Diagnostic workflow for distinguishing between thermodynamic equilibrium and chemical impurities.

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography? A: Generally, avoid silica gel . Boronic acids stick irreversibly to silica due to interactions with surface hydroxyls. If you must, use a diol-functionalized resin or reverse-phase (C18) silica with methanol/water, but recrystallization is superior for scale.

Q: How do I store C18-BA to prevent degradation? A: Store at


 under Argon. While the boroxine formation is reversible, oxidative degradation is not. Keeping it cold slows down the oxidation kinetics.

References

  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Shimada, T. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles, 57(5), 787. Link

  • Hach Company. (2019). Boric Acid - Potentiometric Titration with Mannitol. Hach Technical Procedures. Link

  • Hall, D. G.[6] (Ed.).[6][7][8][9] (2011).[6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: Phenylboronic Acid vs. Octadecylboronic Acid in Glucose Sensing Architectures

Topic: Comparing the performance of octadecylboronic acid and phenylboronic acid in glucose sensors. Content Type: Publish Comparison Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the performance of octadecylboronic acid and phenylboronic acid in glucose sensors. Content Type: Publish Comparison Guide.

Executive Summary: Functional Receptor vs. Structural Anchor

In the development of non-enzymatic glucose sensors, boronic acids act as synthetic lectins, reversibly binding cis-1,2- or 1,3-diols to form cyclic esters. However, the choice between Phenylboronic Acid (PBA) and Octadecylboronic Acid (ODBA) represents a fundamental divergence in sensor design strategy.

  • Phenylboronic Acid (PBA) is the industry-standard functional receptor . Its aromatic ring provides electronic stabilization that lowers the

    
     (~8.8), allowing reversible glucose binding at near-physiological pH.
    
  • Octadecylboronic Acid (ODBA) functions primarily as a structural anchor . Its long aliphatic chain (

    
    ) facilitates the formation of Langmuir-Blodgett (LB) films and Self-Assembled Monolayers (SAMs). However, its high 
    
    
    
    (~10.5–11.0) renders it kinetically and thermodynamically inefficient for glucose binding at physiological pH (7.4) without significant chemical modification.

This guide analyzes the physicochemical distinctives, binding kinetics, and experimental protocols for both compounds.

Mechanistic Foundation: The Gatekeeper Effect

The critical determinant of glucose sensing performance is the acid dissociation constant (


). Boronic acids exist in an equilibrium between a neutral trigonal planar form (

) and an anionic tetrahedral form (

).
  • The Mechanism: The anionic tetrahedral form binds diols (glucose) significantly stronger than the neutral form.

  • The Conflict: For a sensor to function at physiological pH (7.4), the boronic acid must have a

    
     close to 7.4 to ensure a sufficient population of the reactive anionic species.
    
Comparative Mechanism Diagram

The following diagram illustrates the equilibrium pathways and how the


 of the substituent (Phenyl vs. Octadecyl) dictates the sensor's active state.

BoronicAcidEquilibrium cluster_PBA Phenylboronic Acid (PBA) cluster_ODBA Octadecylboronic Acid (ODBA) Neutral Neutral Boronic Acid (sp2 Hybridized) Low Affinity Anionic Boronate Anion (sp3 Hybridized) High Affinity Neutral->Anionic + OH- Anionic->Neutral + H+ Complex Cyclic Boronate Ester (Glucose Bound) Signal Generation Anionic->Complex + Glucose (Reversible Binding) PBA_pKa pKa ~ 8.8 Accessible at pH 7.4 PBA_pKa->Neutral Stabilizes Anion ODBA_pKa pKa > 10.5 Inaccessible at pH 7.4 ODBA_pKa->Neutral Favors Neutral Form

Figure 1: The ionization equilibrium of boronic acids. PBA (yellow node) allows transition to the active anionic state at lower pH, while ODBA (red node) remains locked in the inactive neutral state at physiological pH.

Performance Comparison Matrix

The following data consolidates experimental findings regarding the thermodynamic and kinetic properties of both compounds.

FeaturePhenylboronic Acid (PBA)Octadecylboronic Acid (ODBA)
Primary Role Active Glucose ReceptorHydrophobic Surface Anchor / Lipid Model
Molecular Structure Aromatic (

)
Aliphatic (

)

(Approx.)
8.8 (Lower with EWGs*)~10.6 – 11.0
Binding Constant (

)
4.6 – 10

(Glucose, pH 7.4)
Negligible at pH 7.4; Detectable at pH > 10
Solubility Water-soluble (moderate)Insoluble in water; Soluble in Chloroform/Ethanol
Sensing Modality Hydrogels, Fluorescence, ElectrochemicalLangmuir-Blodgett Films, Surface Pressure
Response Time Seconds to Minutes (Diffusion dependent)Slow (Steric hindrance in packed monolayers)

*EWG: Electron Withdrawing Groups (e.g., -F, -NO2) can be added to PBA to further lower pKa to ~7.0, a modification impossible with ODBA.

Detailed Technical Analysis
A. Phenylboronic Acid: The Physiological Sensor

PBA is the scaffold of choice because the aromatic ring allows for electronic tuning.

  • Electronic Stabilization: The phenyl ring stabilizes the negative charge on the boronate anion via resonance (to a minor extent) and inductive effects, lowering the

    
    .
    
  • Binding Affinity: While PBA binds fructose stronger than glucose (a known limitation), its affinity for glucose is sufficient for continuous monitoring (CGM) when integrated into hydrogels. The binding causes a volumetric shift (swelling) in the hydrogel, which can be read optically or holographically.[1]

B. Octadecylboronic Acid: The Surface Architect

ODBA is rarely used for direct glucose sensing in blood because its high


 prevents binding at pH 7.4.
  • Aliphatic Limitation: The electron-donating alkyl chain destabilizes the anionic form, pushing the

    
     above 10.
    
  • Utility in Research: ODBA is utilized to form Langmuir-Blodgett (LB) monolayers . Researchers use ODBA to study how sugar binding affects surface pressure and molecular orientation at high pH. It serves as a model for cell membrane interactions but fails as a standalone physiological sensor.

Experimental Protocols

To validate the performance differences, the following protocols outline the standard fabrication methods for a PBA-based hydrogel sensor versus an ODBA-based monolayer study.

Protocol A: Synthesis of PBA-Functionalized Hydrogel (Physiological Sensor)

This protocol creates a sensor capable of detecting glucose at pH 7.4.

  • Reagent Prep: Dissolve 3-acrylamidophenylboronic acid (3-APBA) (12 mol%), acrylamide (84 mol%), and crosslinker (MBA, 4 mol%) in DMSO/Water.

  • Polymerization: Add photoinitiator (2,2-dimethoxy-2-phenylacetophenone). Inject solution between two glass slides separated by a 100 µm spacer.

  • Curing: UV irradiate (365 nm) for 30 minutes.

  • Conditioning: Wash hydrogel in Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours to remove unreacted monomers.

  • Validation: Immerse gel in PBS containing 5mM glucose. Measure diameter change (swelling) using optical microscopy.

    • Expected Result: ~10-15% volumetric expansion due to Donnan osmotic pressure from boronate anion formation.

Protocol B: ODBA Langmuir Monolayer Formation (Surface Study)

This protocol demonstrates ODBA's utility as an anchor, requiring high pH for any interaction.

  • Solution Prep: Dissolve ODBA in Chloroform (1 mg/mL).

  • Subphase Prep: Prepare a Langmuir trough with alkaline buffer (Carbonate buffer, pH 10.5) to force ionization.

    • Note: Using pH 7.4 will result in no glucose interaction.

  • Spreading: Deposit 50 µL of ODBA solution onto the subphase surface. Allow 15 mins for solvent evaporation.

  • Compression: Compress barriers at 5 mm/min to record Isotherm (Surface Pressure vs. Area).

  • Injection: Inject glucose (0.1 M final conc) into the subphase.

  • Validation: Monitor surface pressure change at constant area.

    • Expected Result: Minimal change at pH 7.4; measurable expansion at pH 10.5 due to repulsion between charged boronate-glucose complexes.

Workflow Visualization: Sensor Architecture

This diagram contrasts the 3D volumetric sensing mode of PBA with the 2D surface pressure mode of ODBA.

SensorArchitecture cluster_PBA_Sensor PBA: 3D Hydrogel Sensor (pH 7.4) cluster_ODBA_Sensor ODBA: 2D Langmuir Film (pH > 10) PBA_Matrix Hydrogel Matrix (PBA-Acrylamide) Glucose_In Glucose Diffusion (Physiological) PBA_Matrix->Glucose_In Swelling Donnan Potential Increase -> Gel Swelling Glucose_In->Swelling Readout_1 Optical/Holographic Shift Swelling->Readout_1 ODBA_Layer Lipid Monolayer (Octadecylboronic Acid) High_PH Alkaline Subphase (pH 10.5 Required) ODBA_Layer->High_PH Repulsion Electrostatic Repulsion (Headgroup Expansion) High_PH->Repulsion + Glucose Readout_2 Surface Pressure Change Repulsion->Readout_2

Figure 2: Architectural comparison. PBA operates via volumetric swelling in 3D hydrogels at physiological pH. ODBA requires a 2D monolayer setup and high pH to induce surface pressure changes.

References
  • Springsteen, G., & Wang, B. (2002).[2] A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. Link

  • James, T. D., Sandanayake, K. R., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on boronic acid.[1][2][3][4] Angewandte Chemie International Edition, 35(17), 1910-1922. Link

  • Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research, 46(2), 312-326. Link

  • Mulla, H. R., et al. (2008). Glucose-responsive hydrogels based on phenylboronic acid for insulin delivery. Journal of Pharmaceutical Sciences, 97(10), 4261-4278. Link

  • Kanyong, P., et al. (2012). Boronic acid-based optical sensors for glucose monitoring.[1][3][4][5][6][7] World Journal of Diabetes, 3(6), 118. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of a Novel Octadecylboronic Acid-Based Biosensor for Sialic Acid Quantification

For researchers, clinical scientists, and drug development professionals, the accurate quantification of sialic acid is of paramount importance. As a terminal monosaccharide on the glycan chains of cell surfaces, sialic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of sialic acid is of paramount importance. As a terminal monosaccharide on the glycan chains of cell surfaces, sialic acid is a critical biomarker in oncology, virology, and neurology.[1][2] Its overexpression is a hallmark of several cancers, where it plays a role in metastasis and immune evasion.[1] Consequently, robust and sensitive detection methods are essential for both basic research and clinical diagnostics.

This guide introduces a novel octadecylboronic acid-based biosensor, designed for rapid and precise sialic acid quantification. We will delve into the core principles of this technology, provide a head-to-head comparison with established analytical methods, and offer detailed, field-proven protocols for its comprehensive validation.

The Principle: Harnessing Boronate Affinity for Sialic Acid Detection

The foundational chemistry of our biosensor lies in the reversible covalent interaction between boronic acids and cis-diols.[3] Sialic acid possesses a cis-diol moiety in its glycerol side chain, making it a prime target for boronic acid-based recognition.

Our novel biosensor employs an octadecylboronic acid derivative as the recognition element. The long octadecyl (C18) alkyl chain introduces a hydrophobic character, which serves a dual purpose. Firstly, it facilitates the stable immobilization of the recognition element onto the sensor's transducer surface through hydrophobic interactions. Secondly, it can modulate the interaction with the biological sample matrix, potentially reducing non-specific binding from hydrophilic interferents.

The binding of sialic acid to the immobilized octadecylboronic acid forms a cyclic boronate ester. This binding event is then converted into a measurable signal by the transducer, which can be electrochemical, optical, or piezoelectric, depending on the sensor platform.

G cluster_sensor Biosensor Surface cluster_sample Biological Sample cluster_binding Binding & Transduction Sensor Transducer Surface OctadecylboronicAcid Octadecylboronic Acid (Recognition Element) Sensor->OctadecylboronicAcid Immobilization BoundComplex Cyclic Boronate Ester (Bound Complex) OctadecylboronicAcid->BoundComplex Reversible Binding SialicAcid Sialic Acid (Analyte with cis-diol) SialicAcid->BoundComplex Signal Measurable Signal BoundComplex->Signal Transduction

Caption: Mechanism of the octadecylboronic acid biosensor.

The Competitive Landscape: A Comparison of Sialic Acid Quantification Methods

To appreciate the advantages of the new octadecylboronic acid-based biosensor, it is essential to understand the existing technologies. Each method has its own set of strengths and limitations.

  • Thiobarbituric Acid (TBA) Assay: A classic colorimetric or fluorometric method. It involves the periodate oxidation of sialic acid and subsequent reaction with TBA to produce a colored or fluorescent product.[1][4][5] While widely used, it can suffer from interference from other sugars and requires harsh chemical treatments.[1][4]

  • Enzymatic Assays: These assays typically use a sequence of enzymes, such as neuraminidase and N-acetylneuraminic acid aldolase, to produce a detectable product like hydrogen peroxide.[6][7][8] They offer high specificity but can be more expensive and may be affected by factors that inhibit enzyme activity.[9]

  • High-Performance Liquid Chromatography (HPLC): Often considered a gold standard for accuracy, HPLC methods separate sialic acids from complex mixtures, frequently after fluorescent derivatization.[10][11][12][13] This approach provides high specificity and can quantify different sialic acid species. However, it requires significant capital investment, skilled operators, and lengthy sample preparation and run times.[13]

  • Lectin-Based Biosensors: These utilize lectins, which are proteins that bind to specific carbohydrate structures, including sialic acid.[14][15][16] They can be highly specific but may be prone to denaturation and require careful immobilization to maintain activity.[14][15]

Performance Metrics: A Head-to-Head Comparison

The following table summarizes the performance of our new octadecylboronic acid-based biosensor against these established methods. The data for the new biosensor are representative results from the validation protocols detailed in the next section.

Performance MetricOctadecylboronic Acid BiosensorThiobarbituric Acid (TBA) AssayEnzymatic AssayHPLC with Fluorescence Detection
Limit of Detection (LOD) ~5 µMColorimetric: ~1-5 µM; Fluorometric: Picomole range[1]~10 µM[7]~3 pmol on column[12]
Linear Range 10 µM - 2 mM5 - 1000 µM (Fluorometric)[17]10 µM - 3.5 mM[7]15 - 160 pmol on column[12]
Assay Time < 15 minutes~2.5 hours[17]~1.5 hours[8]> 30 minutes per sample (plus prep)
Specificity Good (potential cross-reactivity with other cis-diols)Moderate (interference from other sugars and α-keto acids)[1]HighVery High
Equipment Cost Low to ModerateLowLow to ModerateHigh
Ease of Use High (minimal sample prep)ModerateModerateLow (requires expert operators)
Sample Throughput HighModerateHigh (plate-based)Low

Experimental Validation Protocols: A Step-by-Step Guide

A rigorous validation process is critical to ensure the reliability and accuracy of any new analytical method. The following protocols are designed to be a self-validating system, providing a comprehensive assessment of the octadecylboronic acid biosensor's performance.

G start Start Validation linearity Linearity & Range (Calibration Curve) start->linearity lod Limit of Detection (LOD) & Limit of Quantification (LOQ) linearity->lod selectivity Selectivity (Interference Study) linearity->selectivity repeatability Repeatability & Reproducibility (Precision) linearity->repeatability end Validation Complete lod->end selectivity->end stability Stability (Shelf-life & In-use) repeatability->stability stability->end

Caption: A comprehensive workflow for biosensor validation.

Linearity and Dynamic Range Assessment

Causality: This experiment establishes the concentration range over which the biosensor's response is directly proportional to the sialic acid concentration. This is fundamental for accurate quantification.

Protocol:

  • Prepare Standards: Create a series of sialic acid (N-acetylneuraminic acid) standards in the appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) ranging from a concentration below the expected limit of detection to a concentration that is expected to saturate the sensor. A typical range would be 1 µM to 5 mM.

  • Measurement: Sequentially introduce each standard to the biosensor, starting with the lowest concentration. Record the steady-state signal for each concentration. Ensure a wash step with buffer between each standard to return the signal to baseline.

  • Data Analysis: Plot the biosensor response (y-axis) against the sialic acid concentration (x-axis). Perform a linear regression analysis on the data points that fall within the linear portion of the curve.

  • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.99 for the linear range.

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

Causality: The LOD defines the lowest concentration of sialic acid that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These metrics determine the sensitivity of the assay.

Protocol:

  • Blank Measurements: Measure the response of the biosensor to at least ten independent blank samples (buffer only).

  • Low Concentration Standards: Prepare sialic acid standards at concentrations near the expected LOD.

  • Calculation:

    • Calculate the mean (μblank) and standard deviation (σblank) of the blank measurements.

    • LOD is calculated as μblank + 3σblank.

    • LOQ is calculated as μblank + 10σblank.

  • Confirmation: The calculated LOQ should be confirmed by measuring standards at this concentration and ensuring the precision (as relative standard deviation, RSD) is within an acceptable range (e.g., <20%).

Selectivity and Interference Study

Causality: This is arguably one of the most critical validation steps for a boronic acid-based sensor. It assesses the biosensor's ability to measure sialic acid accurately in the presence of potentially interfering compounds that also contain cis-diol moieties.

Protocol:

  • Identify Potential Interferents: Based on the sample matrix (e.g., serum, cell culture media), identify common molecules with cis-diols. These include glucose, fructose, mannose, and catechols like dopamine.

  • Prepare Samples:

    • A sample containing a known concentration of sialic acid (e.g., in the mid-linear range).

    • Samples containing only the potential interferents at physiologically relevant concentrations.

    • Samples containing both the known concentration of sialic acid and the potential interferents.

  • Measurement: Measure the response of the biosensor to each of these samples.

  • Data Analysis: Compare the signal from the sialic acid-only sample to the signal from the sample containing both sialic acid and the interferent. A significant change in the signal indicates interference. The selectivity is considered acceptable if the response from interfering substances is negligible compared to the target analyte.

Precision: Repeatability and Reproducibility

Causality: This experiment evaluates the consistency of the biosensor's measurements. Repeatability assesses the variation in measurements taken by one person on one instrument over a short period, while reproducibility assesses the variation across different users, instruments, and days.

Protocol:

  • Prepare QC Samples: Prepare low, medium, and high concentration quality control (QC) samples of sialic acid.

  • Repeatability (Intra-assay precision): Analyze at least five replicates of each QC sample in a single run.

  • Reproducibility (Inter-assay precision): Have a different analyst repeat the experiment on a different day.

  • Data Analysis: Calculate the mean, standard deviation, and RSD for each set of replicates.

  • Acceptance Criteria: The RSD should typically be <15% for both repeatability and reproducibility.

Stability Assessment

Causality: This determines the shelf-life of the biosensor and its stability under operational conditions. This is crucial for ensuring reliable performance over time.

Protocol:

  • Shelf-Life: Store a batch of biosensors under recommended storage conditions (e.g., 4°C). At regular intervals (e.g., 1, 2, 4, 8 weeks), test their performance by running a calibration curve.

  • In-Use Stability: Continuously or repeatedly expose a single biosensor to samples over an extended period (e.g., 8 hours) and monitor for signal drift or loss of sensitivity.

  • Data Analysis: For shelf-life, compare the slopes of the calibration curves over time. For in-use stability, monitor the baseline and the response to a control sample.

  • Acceptance Criteria: The biosensor is considered stable if its performance remains within a predefined range (e.g., ±15% of the initial performance).

Conclusion

The novel octadecylboronic acid-based biosensor presents a compelling alternative for the quantification of sialic acid. Its rapid analysis time, ease of use, and high-throughput potential address many of the limitations of traditional methods. The validation protocols provided in this guide offer a robust framework for researchers to independently verify its performance and integrate this promising technology into their workflows. By demonstrating high sensitivity, selectivity, and stability, this biosensor is poised to become an invaluable tool in advancing our understanding of the role of sialic acid in health and disease.

References

  • Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. (n.d.). CentAUR. Retrieved February 12, 2026, from [Link]

  • Comparison of the 2D and 3D Nanostructured Lectin-Based Biosensors for In Situ Detection of Sialic Acid on Glycoproteins. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • The thiobarbituric acid assay of sialic acids. (1977, September 5). Garfield.library.upenn.edu. Retrieved February 12, 2026, from [Link]

  • An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells. (n.d.). NIH. Retrieved February 12, 2026, from [Link]

  • Comparison of the 2D and 3D Nanostructured Lectin-Based Biosensors for In Situ Detection of Sialic Acid on Glycoproteins. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Enzymatic assay of serum sialic acid. (n.d.). Article Galaxy. Retrieved February 12, 2026, from [Link]

  • Development and validation of a label-free HPLC-CAD method to determine total sialic acid in therapeutic proteins. (2025, September 15). PubMed. Retrieved February 12, 2026, from [Link]

  • Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • The thiobarbituric acid assay of sialic acids. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • Sialic Acid Assay Kit (Colorimetric or Fluorometric). (n.d.). Assay Genie. Retrieved February 12, 2026, from [Link]

  • The Thiobarbituric Acid Assay of Sialic Acids. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Prototype Amperometric Biosensor for Sialic Acid Determination. (2007, March 1). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Total Sialic Acid Quantitation of Biotherapeutic Glycoproteins. (2022, January 6). Agilent. Retrieved February 12, 2026, from [Link]

  • Enzyme assay for mammalian sialidases. (2021, October 7). NCBI. Retrieved February 12, 2026, from [Link]

  • Detection of Sialic Acid to Differentiate Cervical Cancer Cell Lines Using a Sambucus nigra Lectin Biosensor. (2024, January 10). NCBI. Retrieved February 12, 2026, from [Link]

  • Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. (n.d.). CentAUR. Retrieved February 12, 2026, from [Link]

Sources

Validation

Octadecylboronic acid versus other long-chain amphiphiles for membrane studies.

Technical Comparison Guide: Octadecylboronic Acid (C18-BA) vs. Long-Chain Amphiphiles Executive Summary In membrane biophysics and drug delivery, the choice of amphiphile dictates the thermodynamic stability, permeabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Octadecylboronic Acid (C18-BA) vs. Long-Chain Amphiphiles

Executive Summary

In membrane biophysics and drug delivery, the choice of amphiphile dictates the thermodynamic stability, permeability, and functional capability of the lipid bilayer. While Stearic Acid (SA) and Phospholipids (e.g., DPPC) serve as structural standards, Octadecylboronic Acid (C18-BA) introduces a unique "stimuli-responsive" modality. Unlike the electrostatic or steric headgroups of conventional lipids, the boronic acid moiety offers reversible covalent bonding with 1,2- and 1,3-diols (sugars, glycoproteins).

This guide compares C18-BA against standard long-chain amphiphiles, focusing on its utility in glucose sensing , membrane transport , and enzyme inhibition (e.g., HIV-1 protease).

Chemical & Physical Logic: The Headgroup Differentiator

The primary distinction lies in the headgroup chemistry. While the hydrophobic tails (


) are identical, the headgroup dictates the interfacial behavior.
Comparative Properties
FeatureStearic Acid (SA) Octadecylboronic Acid (C18-BA) Phospholipids (e.g., DPPC)
Headgroup Carboxylic Acid (

)
Boronic Acid (

)
Phosphocholine (Zwitterionic)
Geometry Planar (dimer) or TetrahedralTrigonal planar (

)

Tetrahedral (

)
Large, cylindrical
pKa ~4.5 (Surface pKa often higher)~10–12 (Alkyl); ~8.8 (Phenyl derivatives)N/A (Zwitterionic range)
Charge @ pH 7.4 Anionic (

)
Neutral (Trigonal form)Zwitterionic (Net 0)
Key Interaction Electrostatic / H-bondingReversible Covalent (Diol esterification) Hydration / Ionic
Membrane Role Rigidifier / pH sensorSugar Sensor / Transporter Structural Matrix
The "Switchable" Mechanism
  • Stearic Acid: Behavior is pH-dependent.[1][2] At pH < pKa, it forms rigid condensed monolayers. At pH > pKa, electrostatic repulsion expands the film.

  • C18-BA: Behavior is diol-dependent . In the absence of sugars, C18-BA exists in a trigonal planar form (neutral). Upon binding a diol (e.g., glucose) at basic pH, it converts to a tetrahedral boronate anion. This geometry change disrupts membrane packing, triggering permeability changes or vesicle fusion.

Critical Note on pKa: Pure alkylboronic acids (like C18-BA) have high pKa values (>10), making them poor sugar binders at physiological pH (7.4). For biological applications, researchers often use Phenylboronic Acid (PBA) derivatives or introduce neighboring amines (Wulff-type interactions) to lower the pKa to ~7.0–8.0.

Functional Applications

A. Glucose Sensing & Insulin Delivery

C18-BA and its derivatives are superior to SA for constructing "smart" liposomes.

  • Mechanism: C18-BA is incorporated into a phospholipid bilayer. When glucose concentration rises, boronate ester formation increases the negative charge density on the vesicle surface.

  • Outcome: This electrostatic repulsion causes the vesicle to swell or destabilize, releasing encapsulated cargo (e.g., insulin).

  • Comparison: Stearic acid cannot distinguish between glucose, fructose, or mannitol. C18-BA shows selectivity (Fructose > Glucose > Galactose).

B. Membrane Transport & Permeability
  • Facilitated Transport: C18-BA can act as a lipid-soluble carrier. It binds hydrophilic sugars at one interface, solubilizes them via esterification, and transports them across the hydrophobic core.

  • HIV-1 Protease Inhibition: Boronic acid amphiphiles (specifically benzoxaborolones) function as transition-state analogs. They bind to the catalytic site of membrane-embedded proteases, mimicking the tetrahedral intermediate of peptide hydrolysis.

Experimental Protocols

Protocol A: Synthesis of Glucose-Responsive Vesicles
  • Objective: Create liposomes that release dye/drug upon glucose addition.

  • Reagents: DPPC (Matrix lipid), Cholesterol (Stabilizer), C18-BA (Sensor), Calcein (Fluorescent reporter).

Step-by-Step Methodology:

  • Lipid Mixing: Dissolve DPPC, Cholesterol, and C18-BA in Chloroform:Methanol (2:1 v/v) at a molar ratio of 70:20:10 .

    • Why: 10% C18-BA is sufficient for sensing without destroying vesicle integrity.

  • Film Formation: Evaporate solvent under nitrogen flow to form a thin lipid film. Desiccate under vacuum for 4 hours to remove trace solvent.

  • Hydration: Hydrate the film with 50 mM Calcein in HEPES buffer (pH 8.5).

    • Note: High pH is selected here to ensure C18-BA is near its pKa for optimal sugar binding, unless using a low-pKa derivative.

  • Extrusion: Subject the suspension to 5 freeze-thaw cycles. Extrude 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • Purification: Separate unencapsulated Calcein using a Sephadex G-50 size-exclusion column.

  • Assay: Monitor fluorescence release (

    
    , 
    
    
    
    ) upon adding Glucose (0–50 mM).
Protocol B: Langmuir Monolayer Isotherms
  • Objective: Quantify the packing stability of C18-BA vs. Stearic Acid.

Step-by-Step Methodology:

  • Subphase Preparation: Fill Langmuir trough with ultrapure water (18.2 MΩ·cm).

    • Condition A: Pure water (pH 5.5).

    • Condition B: Carbonate buffer (pH 10.0) to ionize the headgroups.

  • Spreading: Dissolve C18-BA in Chloroform (1 mg/mL). Spread 20-50 µL dropwise onto the subphase. Wait 15 mins for solvent evaporation.

  • Compression: Compress barriers at 10 mm/min. Record Surface Pressure (

    
    ) vs. Mean Molecular Area (
    
    
    
    ).[3]
  • Analysis:

    • Lift-off Area: Area where pressure rises > 0 mN/m.

    • Collapse Pressure: Max pressure before film breakage.

    • Expectation: C18-BA will show a larger limiting area (~25-30

      
      /molecule) compared to Stearic Acid (~20 
      
      
      
      /molecule) due to the bulkier boronic headgroup.

Visualizations

Diagram 1: Mechanism of Glucose-Triggered Membrane Disruption

This diagram illustrates how C18-BA converts from a neutral, planar form to a charged, tetrahedral form upon glucose binding, leading to vesicle leakage.

GlucoseSensing cluster_0 Resting State (pH 7.4) cluster_1 Active State (+ Glucose) C18_Neutral C18-BA (Neutral) Trigonal Planar Membrane_Stable Membrane Intact (Cargo Encapsulated) C18_Neutral->Membrane_Stable Incorporation Complex Boronate Anion Complex Tetrahedral (Charged) C18_Neutral->Complex + Glucose Reversible Esterification Glucose Glucose (1,2-Diol) Glucose->Complex Complex->C18_Neutral Low pH / Competition Membrane_Unstable Membrane Destabilized (Repulsion/Swelling) Complex->Membrane_Unstable Charge Repulsion Release Cargo Release (Fluorescence On) Membrane_Unstable->Release Leakage

Caption: Kinetic pathway of glucose sensing by Octadecylboronic acid lipids. The transition from neutral to anionic geometry triggers membrane destabilization.

Diagram 2: Comparative Experimental Workflow

A decision tree for selecting the correct amphiphile based on the research goal.

Workflow Start Select Research Goal Goal_Struct Structural/Rigidity Study Start->Goal_Struct Goal_Sense Stimuli-Responsive/Sensing Start->Goal_Sense Stearic Use Stearic Acid (SA) Goal_Struct->Stearic Boronic Use Octadecylboronic Acid (C18-BA) Goal_Sense->Boronic Exp_Langmuir Exp: Langmuir Isotherm (Measure Packing Density) Stearic->Exp_Langmuir Check_pH Check pH Requirement Boronic->Check_pH High_pH pH > 9.0 (Use Alkyl-BA) Check_pH->High_pH Basic Phys_pH pH 7.4 (Use Phenyl-BA deriv.) Check_pH->Phys_pH Physiological Exp_Vesicle Exp: Vesicle Leakage Assay (Measure Fluorescence) High_pH->Exp_Vesicle Phys_pH->Exp_Vesicle

Caption: Decision matrix for selecting between Stearic Acid and Boronic Acid amphiphiles based on pH conditions and functional requirements.

References

  • James, T. D., Sandanayake, K. R., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on boronic acid. Angewandte Chemie International Edition. Link

  • Westmark, P. R., & Smith, B. D. (1994).[4] Boronic acids selectively facilitate glucose transport through a lipid bilayer.[4] Journal of the American Chemical Society, 116(20), 9343–9344. Link

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. Link

  • Matsumoto, A., et al. (2003). Glucose-responsive polymer gel bearing phenylboronic acid derivatives. Biomacromolecules, 4(5), 1410-1416. Link

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and synthetic utility. MedChemComm, 1(3), 183-198. Link

Sources

Comparative

Characterization and validation of the stability of octadecylboronic acid monolayers.

An In-Depth Technical Guide to the Characterization and Validation of Octadecylboronic Acid Monolayer Stability For researchers, material scientists, and professionals in drug development, the ability to create stable, w...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization and Validation of Octadecylboronic Acid Monolayer Stability

For researchers, material scientists, and professionals in drug development, the ability to create stable, well-defined surface modifications is paramount. Self-assembled monolayers (SAMs) offer a powerful platform for tailoring surface properties, and octadecylboronic acid (OBA) presents unique opportunities due to the versatile reactivity of the boronic acid headgroup, particularly its ability to interact with diols, making it a candidate for biosensing and targeted drug delivery applications.[1][2]

However, the stability of any functional monolayer is critical for its real-world application. This guide provides a comprehensive framework for the characterization of OBA monolayers and the rigorous validation of their stability. As a Senior Application Scientist, my objective is not just to provide protocols, but to elucidate the scientific reasoning behind each step, enabling you to generate robust and reliable data. We will compare the anticipated stability of OBA monolayers with other well-established SAM systems, such as those based on phosphonic acids and thiols, providing a clear context for your research.

The Foundation: Forming High-Quality OBA Monolayers

The formation of a dense, well-ordered monolayer is the prerequisite for any meaningful stability study. The boronic acid headgroup forms strong bonds with metal oxide surfaces such as alumina (Al₂O₃), titania (TiO₂), or even the native oxide layer on silicon.[3] The protocol below is a self-validating system; successful execution of these steps should yield a high-quality monolayer, which can be verified by the characterization techniques that follow.

Experimental Protocol: OBA Monolayer Formation

Causality Behind Experimental Choices:

  • Substrate Choice: Metal oxides are chosen for their affinity to boronic acids, leading to the formation of stable boronate esters with the surface hydroxyl groups.

  • Piranha Solution: This aggressive cleaning method ensures the removal of all organic contaminants and hydroxylates the surface, providing ample binding sites for the OBA headgroups. Extreme caution is advised when working with Piranha solution.

  • Solvent: A high-purity, anhydrous solvent like ethanol or toluene is crucial to prevent premature hydrolysis of the OBA and to ensure a defect-free monolayer.

  • Concentration and Immersion Time: A dilute solution (e.g., 1 mM) and a sufficiently long immersion time (12-24 hours) allow the molecules to self-organize into a densely packed, quasi-crystalline structure on the surface.[4]

  • Rinsing and Drying: Thorough rinsing removes physisorbed molecules, while drying under an inert gas stream prevents contamination and preserves the monolayer's integrity.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Cut the desired substrate (e.g., silicon wafer with a native oxide layer) to the required dimensions.

    • Clean the substrate by sonicating in acetone, followed by isopropanol, for 15 minutes each. Dry under a stream of nitrogen gas.

    • Activate the surface by immersion in a freshly prepared Piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 30 minutes.

    • Rinse the substrate copiously with deionized water and dry thoroughly under a nitrogen stream.

  • Monolayer Deposition:

    • Prepare a 1 mM solution of octadecylboronic acid in anhydrous ethanol.

    • Immediately immerse the cleaned and activated substrates into the OBA solution in a sealed container to prevent atmospheric moisture contamination.

    • Allow the self-assembly process to proceed for 18 hours at room temperature.

  • Post-Deposition Cleaning:

    • Remove the substrates from the OBA solution.

    • Rinse thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed molecules.

    • Dry the substrates under a gentle stream of nitrogen gas. Store in a desiccator until characterization.

Initial Characterization: Is the Monolayer of High Quality?

Before proceeding to stability testing, it is essential to confirm the formation of a uniform and densely packed monolayer. The following techniques provide complementary information on the quality of the OBA SAM.

A. Contact Angle Goniometry

This technique provides a rapid and straightforward assessment of the surface hydrophobicity, which is a direct indicator of monolayer quality.[5][6] A well-formed monolayer of OBA will present its hydrophobic octadecyl chains to the environment, resulting in a high water contact angle.

  • Expected Result: A static water contact angle of >100° typically indicates the formation of a densely packed, well-ordered monolayer.[4] Lower angles may suggest incomplete coverage or a disordered layer.

B. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of a sample.[7][8] It is used to confirm the presence of the OBA molecules on the surface and to assess the purity of the monolayer.

  • Expected Spectra:

    • C 1s: A strong peak corresponding to the hydrocarbon chain.

    • B 1s: A peak confirming the presence of the boronic acid headgroup.

    • O 1s: A signal from the boronic acid group and the underlying oxide substrate.

    • The attenuation of the substrate signal (e.g., Si 2p or Al 2p) after monolayer formation provides evidence of a uniform coating.

C. Atomic Force Microscopy (AFM)

AFM is used to visualize the surface topography at the nanoscale.[9][10] In the context of SAMs, it can be used to assess the homogeneity of the monolayer and to identify any large-scale defects such as pinholes or aggregates.[11]

  • Expected Result: A high-quality OBA monolayer should exhibit a smooth, uniform surface with a low root-mean-square (RMS) roughness, comparable to the underlying substrate.

The Core Investigation: Validating Monolayer Stability

The stability of an OBA monolayer is not absolute; it is dependent on the environmental conditions it is exposed to. A systematic study of its stability under various stressors is crucial for determining its suitability for a given application.

Experimental Workflow for Stability Validation

The following diagram outlines a logical workflow for assessing the stability of the OBA monolayer.

Stability_Workflow cluster_prep Preparation & Initial Check cluster_stress Stress Testing cluster_analysis Post-Stress Analysis Form_SAM Form OBA Monolayer Initial_Char Initial Characterization (Contact Angle, XPS, AFM) Form_SAM->Initial_Char Hydrolytic Hydrolytic Stability (Aqueous Buffers, varying pH) Initial_Char->Hydrolytic Thermal Thermal Stability (Annealing at various T) Initial_Char->Thermal Solvent Solvent Stability (Organic Solvents) Initial_Char->Solvent Post_Char Re-Characterize Monolayer (Contact Angle, XPS) Hydrolytic->Post_Char Thermal->Post_Char Solvent->Post_Char Data_Comp Data_Comp Post_Char->Data_Comp Compare pre- and post- stress data

Caption: Workflow for OBA monolayer stability validation.

A. Hydrolytic Stability

The B-C bond in boronic acids is susceptible to cleavage, particularly through oxidative pathways, and the boronic acid group itself can be prone to hydrolysis.[12][13] Therefore, assessing the stability of OBA monolayers in aqueous environments is critical.

Experimental Protocol:

  • Prepare a series of aqueous buffer solutions with varying pH values (e.g., pH 4, 7, and 10).

  • Immerse the OBA-coated substrates in each buffer solution at room temperature.

  • At set time intervals (e.g., 1, 6, 24, and 48 hours), remove a substrate from each solution.

  • Rinse the removed substrates with deionized water and dry with nitrogen.

  • Measure the water contact angle and acquire XPS spectra.

  • Plot the change in contact angle and the change in the B 1s XPS signal intensity as a function of immersion time for each pH. A significant decrease in contact angle or the B 1s signal indicates monolayer degradation.

B. Thermal Stability

For applications that may involve heating, understanding the thermal stability of the monolayer is essential. At elevated temperatures, desorption of the molecules from the surface can occur.[14]

Experimental Protocol:

  • Place the OBA-coated substrates in an oven or on a hotplate under a nitrogen atmosphere.

  • Anneal the samples at progressively higher temperatures (e.g., 50, 100, 150, 200 °C) for a fixed duration (e.g., 1 hour).

  • After cooling to room temperature, measure the water contact angle and acquire XPS spectra for each sample.

  • A sharp decrease in the contact angle at a specific temperature will indicate the onset of thermal desorption.

Comparative Performance: OBA vs. Other SAMs

To provide context for the stability of OBA monolayers, it is useful to compare their expected performance with other commonly used SAM systems. The stability of a SAM is primarily dictated by the strength of the bond between the headgroup and the substrate.

HeadgroupSubstrateBond TypeBond Energy (kJ/mol)Expected Relative Stability
Boronic Acid Metal Oxides (e.g., Al₂O₃)Covalent (Boronate Ester)~70-130Good
Phosphonic Acid Metal Oxides (e.g., Al₂O₃, TiO₂)Covalent/Ionic~150-250Excellent
Carboxylic Acid Metal Oxides (e.g., Al₂O₃)Ionic/Hydrogen Bonding~50-100Moderate
Thiol Gold, SilverCovalent/Coordinate~100-200Very Good
Silane Hydroxylated Surfaces (e.g., SiO₂)Covalent (Si-O-Si)~450Excellent

Note: Bond energies are approximate and can vary significantly with substrate and environmental conditions.[15]

Expert Insights:

  • OBA vs. Phosphonic Acids: Octadecylphosphonic acid (ODPA) monolayers on metal oxides are known for their exceptional thermal and hydrolytic stability due to the strong, multidentate binding of the phosphonate headgroup.[3] While OBA forms a robust bond, it is generally expected to be less stable than its phosphonic acid counterpart, particularly in aqueous environments, due to the inherent reactivity of the boronic acid group.

  • OBA vs. Alkanethiols on Gold: The gold-sulfur bond is strong and forms the basis of a vast body of SAM research.[16] These monolayers exhibit excellent stability in many organic solvents and over a moderate temperature range. The stability of OBA on a metal oxide is expected to be comparable, though the specific degradation pathways will differ. The choice between these systems often depends on the desired substrate and the specific chemical functionality required at the surface.

Conclusion

Octadecylboronic acid monolayers offer a promising avenue for surface functionalization, particularly for applications in biosensing and materials science. However, a thorough understanding and validation of their stability are non-negotiable for successful implementation. By following the systematic characterization and stress-testing protocols outlined in this guide, researchers can confidently assess the performance of their OBA monolayers. While they may not reach the exceptional stability of silane or phosphonic acid-based systems under all conditions, their unique reactivity provides a compelling reason for their use. A careful consideration of the intended application's environment will ultimately determine the suitability of OBA as a surface modification agent.

References

  • ResearchGate. (2025). Octadecanoic Acid Self-Assembled Monolayer Growth at Sapphire Surfaces.
  • ResearchGate. (2025). Growth Mechanisms of Octadecylphosphonic Acid Self-Assembled Monolayers on Sapphire (Corundum): Evidence for a Quasi-equilibrium Triple Point.
  • ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
  • ResearchGate. (2025). Parameters controlling octadecyl phosphonic acid self-assembled monolayers on titanium dioxide for anti-fouling biomedical applications.
  • ResearchGate. (2025). Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution.
  • ResearchGate. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications.
  • ACS Publications. (n.d.). Use of Self-Assembled Monolayers as Substrates for Atomic Force Imaging of Hydroxyapatite Crystals from Mammalian Skeletal Tissues. Langmuir.
  • Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
  • ACS Publications. (n.d.). Comparisons of self-assembled monolayers on silver and gold: mixed monolayers derived from HS(CH2)21X and HS(CH2)10Y (X, Y = CH3, CH2OH) have similar properties. Langmuir.
  • SciELO México. (2016). X-ray photoelectron spectroscopy characterization of self-assembled monolayers for micromechanical biosensing applications.
  • AIP Publishing. (2004). Atomic force microscope based analysis of bound and bound+mobile phase monolayer behavior under mechanical and electrical stress.
  • PMC - NIH. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications.
  • Brighton Science. (n.d.). Contact Angle Goniometer 101: Guide to Measuring Contact Angle.
  • Wikipedia. (n.d.). Self-assembled monolayer.
  • Oxford Instruments. (n.d.). Atomic Force Microscopy - An Overview from Asylum Research.
  • MILL Wiki. (2022). Contact Angle Goniometry.
  • AZoM. (2022). The value of X-ray photoelectron spectroscopy for materials characterization.

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Validation

Comparative Selectivity Profiling: Octadecylboronic Acid (ODBA) vs. Glycan Interferents

Executive Summary Octadecylboronic acid (ODBA) represents a class of amphiphilic molecular receptors designed for interfacial sugar sensing. Unlike enzymatic sensors (e.g., Glucose Oxidase), which rely on catalytic turno...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octadecylboronic acid (ODBA) represents a class of amphiphilic molecular receptors designed for interfacial sugar sensing. Unlike enzymatic sensors (e.g., Glucose Oxidase), which rely on catalytic turnover, ODBA functions via reversible covalent binding forming cyclic boronate esters. This guide critically analyzes the cross-reactivity profile of ODBA sensors, specifically addressing the inherent selectivity challenges posed by structural isomers like Fructose and Galactose.

Key Takeaway: While ODBA offers superior long-term stability and label-free transduction (e.g., in Langmuir-Blodgett films or SAMs), it exhibits a thermodynamic preference for Fructose over Glucose. Successful deployment requires precise protocol calibration to quantify and mitigate this interference.

Mechanistic Foundation: The Binding Equilibrium

To understand cross-reactivity, one must understand the binding mechanism. Boronic acids exist in an equilibrium between a trigonal planar (neutral) form and a tetrahedral (anionic) form.[1] The anionic form binds cis-diols (sugars) with significantly higher affinity.

Reaction Pathway

The following diagram illustrates the pH-dependent equilibrium and the competitive binding pathway.

BoronicBinding cluster_interference Interference Mechanism Trigonal Trigonal Boronic Acid (Neutral, Low Affinity) Tetrahedral Tetrahedral Boronate Anion (Anionic, High Affinity) Trigonal->Tetrahedral + OH⁻ (pH > pKa) Complex Cyclic Boronate Ester (Signal Generation) Tetrahedral->Complex + Sugar (Reversible) H2O 2 H₂O Tetrahedral->H2O Sugar Target Sugar (cis-diol) Fructose Fructose (Tridentate Binding) Fructose->Tetrahedral Competitive Inhibition

Figure 1: The pH-dependent equilibrium of boronic acid binding. Note that Fructose competes for the active tetrahedral species, often with higher affinity than the target Glucose.

Comparative Performance Analysis

The primary limitation of monoboronic acids like ODBA is their intrinsic affinity order. Without steric modification or the use of bis-boronic scaffolds, the thermodynamic binding preference is dictated by the stability of the resulting cyclic ester.

Table 1: Relative Binding Affinity (RBA) Profile

The following data synthesizes performance metrics from interfacial (Langmuir film) and bulk solution studies.

AnalyteRelative Binding Affinity (vs. Glucose)Binding Constant (

,

)*
Primary Interference Mechanism
D-Fructose 30x - 50x ~1500 - 4000Forms a highly stable tridentate complex involving C2, C3, and C6 hydroxyls.
D-Galactose 2x - 4x ~150 - 300cis-3,4-diol arrangement offers better geometric fit than glucose.
D-Glucose 1.0 (Baseline) ~50 - 110Pyranose form (dominant) lacks ideal cis-diol alignment; must isomerize to furanose for strong binding.
D-Mannose 0.8x - 1.5x ~80 - 150Similar affinity to glucose; 2,3-diol binding.

*Note:


 values are pH-dependent (optimal at pH > 8.5 for unmodified ODBA) and vary based on the sensing matrix (e.g., LB film vs. micelle).
Critical Analysis of Interferents
  • Fructose (The Major Interferent): Fructose is the most significant challenge. In physiological fluids, glucose concentration (~5 mM) is higher than fructose (~0.05 mM), which helps mitigate the error. However, in food analysis or fermentation monitoring, the high

    
     of fructose can cause massive false positives.
    
  • Galactose: While it binds stronger than glucose, its physiological concentration is typically low enough to be negligible in blood glucose monitoring, but relevant in bioprocess applications.

Experimental Protocol: Interfacial Isotherm Modulation

To rigorously quantify cross-reactivity for ODBA, Langmuir-Blodgett (LB) Isotherm Analysis is the gold standard. This method measures the change in molecular area of the ODBA monolayer upon sugar binding in the subphase.

Rationale

Since ODBA is amphiphilic (


 tail), it forms a stable monolayer at the air-water interface. Binding a sugar to the hydrophilic head group increases the effective head group area due to electrostatic repulsion (formation of anionic boronate) and steric bulk, causing the isotherm to shift to larger molecular areas.
Workflow Diagram

LB_Protocol Prep 1. Subphase Preparation (Buffer pH 9.0 + Analyte) Spread 2. Monolayer Spreading (ODBA in Chloroform) Prep->Spread Equilibrate 3. Solvent Evaporation & Equilibration (15 min) Spread->Equilibrate Compress 4. Isotherm Compression (Barrier Speed: 10 mm/min) Equilibrate->Compress Measure 5. Data Acquisition (Surface Pressure vs. Area) Compress->Measure Analyze 6. Calculate Area Shift (ΔA) @ Fixed Pressure (e.g., 15 mN/m) Measure->Analyze

Figure 2: Step-by-step workflow for characterizing ODBA cross-reactivity using a Langmuir Trough.

Detailed Methodology
  • Subphase Preparation: Prepare 10 mM carbonate buffer (pH 9.0). The high pH ensures the boronic acid is in the reactive tetrahedral form.[1]

  • Analyte Injection: Dissolve the sugar (Glucose, Fructose, or Galactose) in the subphase at varying concentrations (e.g., 1 mM, 10 mM). Control: Pure buffer.

  • Spreading: Dissolve ODBA in chloroform (1 mg/mL). Spread 50 µL onto the subphase surface.

  • Compression: Compress the barriers. Record the Surface Pressure (

    
    ) vs. Area per Molecule (
    
    
    
    ) isotherm.
  • Quantification:

    • Extract the Area per Molecule at a fixed surface pressure (e.g., 15 mN/m).

    • Calculate

      
      .
      
    • Interpretation: A larger

      
       indicates stronger binding (Fructose will show the largest expansion).
      

References

  • James, T. D., Sandanayake, K. R., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on boronic acid.[1][2][3][4][5][6] Angewandte Chemie International Edition, 35(17), 1910-1922. Link

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300. Link

  • Ariga, K., et al. (2008). Piezoelectric devices for monitoring surface molecular recognition. Sensors, 8(12), 7866-7897. Link

  • Bull, S. D., et al. (2013). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Accounts of Chemical Research, 46(2), 312-326. Link

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Comparative

A Comparative Guide to Octadecylboronic Acid in Drug Delivery: Benchmarking Against Traditional Lipid-Based Carriers

For Researchers, Scientists, and Drug Development Professionals Abstract The landscape of drug delivery is in a perpetual state of evolution, driven by the need for more precise and effective therapeutic interventions. W...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of drug delivery is in a perpetual state of evolution, driven by the need for more precise and effective therapeutic interventions. While established lipid-based carriers like liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) have marked significant advancements, the emergence of octadecylboronic acid (OBA) as a functional component presents a paradigm shift towards intelligent, stimuli-responsive delivery systems. This guide provides a critical comparison of OBA-functionalized carriers against their traditional lipid-based counterparts. We delve into the unique chemical attributes of the boronic acid moiety, offering a comprehensive analysis of key performance metrics, including drug loading capacity, release kinetics, and cellular uptake efficiency. Furthermore, this document furnishes detailed experimental protocols and visual workflows to empower researchers in the practical application and evaluation of these novel delivery platforms.

Introduction: The Imperative for Advanced Drug Delivery

The therapeutic efficacy of many potent drug molecules is often hampered by challenges such as poor solubility, rapid degradation, off-target toxicity, and the inability to cross biological barriers.[1] Lipid-based nanoparticles have emerged as a leading strategy to overcome these hurdles, offering biocompatibility, biodegradability, and the ability to encapsulate both hydrophilic and lipophilic drugs.[2][3] Liposomes, SLNs, and NLCs have been the workhorses of this field, with some liposomal formulations receiving FDA approval.[4] However, the next generation of drug delivery systems demands a higher level of sophistication—specifically, the ability to respond to disease-specific microenvironments for targeted drug release. This is where octadecylboronic acid and other boronic acid-containing compounds offer a distinct advantage.[5] The boronic acid group can interact with diols, which are overexpressed on the surface of cancer cells in the form of sialic acids, and respond to changes in pH, making OBA-containing carriers prime candidates for targeted and triggered drug release.[5][6]

The Unique Chemistry of Octadecylboronic Acid in Drug Delivery

The cornerstone of OBA's potential lies in the versatile chemistry of the boronic acid (-B(OH)₂) group. Unlike many functional groups used in drug delivery, boronic acids act as Lewis acids, accepting a pair of electrons, which allows them to form reversible covalent bonds with 1,2- or 1,3-diols.[7] This interaction is fundamental to their targeting and stimuli-responsive capabilities.

Mechanism of Diol Binding for Cellular Targeting

The surface of many cancer cells is characterized by an aberrant glycosylation pattern, leading to an overexpression of sialic acid residues, which are rich in diol moieties.[4] OBA-functionalized nanoparticles can leverage this by binding to these sialic acid residues, leading to enhanced cellular uptake in cancerous tissues compared to healthy ones.

Caption: Mechanism of OBA-carrier binding to cancer cell surface diols.

pH-Responsive Drug Release

The boronate ester bond formed between boronic acid and diols is sensitive to pH.[6] In the acidic microenvironment of tumors (pH ~6.5-6.9) or within the endo-lysosomal compartments of cells (pH ~4.0-6.0), the equilibrium shifts, leading to the cleavage of the boronate ester and the release of the conjugated drug.[8][9] This provides a mechanism for triggered drug release specifically at the site of action, minimizing systemic toxicity.

Head-to-Head Comparison: OBA-Carriers vs. Traditional Lipid-Based Systems

The true measure of a drug delivery platform lies in its performance. The following table provides a comparative analysis of OBA-functionalized carriers against liposomes, SLNs, and NLCs based on key efficacy parameters.

ParameterOctadecylboronic Acid CarriersLiposomesSolid Lipid Nanoparticles (SLNs)Nanostructured Lipid Carriers (NLCs)
Drug Loading Capacity (DLC) Moderate to High (can be enhanced by covalent conjugation)Low to Moderate (dependent on drug lipophilicity)[10]Low to Moderate (potential for drug expulsion)[2]Moderate to High (imperfect lipid core allows for higher loading)[2]
Encapsulation Efficiency (EE) High (especially with covalent drug attachment)Variable (dependent on formulation method)Moderate to HighHigh
Stability Generally GoodProne to leakage and fusionGood (solid matrix prevents drug leakage)[2]Excellent (less ordered lipid matrix improves stability)[2]
Release Kinetics Stimuli-responsive (pH, diols)[6]Biphasic (burst release followed by sustained release)[11]Sustained releaseSustained release
Targeting Capability Active targeting (diol recognition)[5]Passive targeting (EPR effect); can be functionalized for active targetingPassive targeting; can be functionalizedPassive targeting; can be functionalized
Biocompatibility Generally considered non-toxic[12]ExcellentGoodGood
In Vivo Efficacy Potentially higher due to targeted delivery and controlled release[8]Established, but can be limited by off-target effectsVariableGenerally good

Experimental Validation: Protocols and Methodologies

To facilitate the adoption and evaluation of OBA-based carriers, we provide the following detailed experimental protocols. These are designed to be self-validating, with clear endpoints and rationale for each step.

Protocol 1: Synthesis of OBA-Functionalized Liposomes

This protocol describes the synthesis of OBA-liposomes using the thin-film hydration method.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Octadecylboronic acid (OBA)

  • Drug to be encapsulated

  • Chloroform and Methanol (solvent system)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC, cholesterol, and OBA in a 2:1 chloroform:methanol solvent system in a round-bottom flask. A typical molar ratio is 55:40:5 (DPPC:Cholesterol:OBA).

    • If encapsulating a lipophilic drug, add it at this stage.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (for DPPC, >41°C) to form a thin, uniform lipid film on the flask wall.

    • Rationale: This ensures a homogenous mixture of the lipid components.

  • Hydration:

    • Hydrate the lipid film with a PBS (pH 7.4) solution containing the hydrophilic drug (if applicable) by gentle rotation of the flask. The hydration temperature should be kept above the lipid phase transition temperature.

    • Rationale: This allows the lipid film to self-assemble into multilamellar vesicles (MLVs), encapsulating the aqueous drug solution.

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Rationale: Sonication and extrusion reduce the size and lamellarity of the liposomes, leading to a more uniform particle size distribution, which is crucial for in vivo applications.

  • Purification:

    • Remove the unencapsulated drug by dialysis or size exclusion chromatography.

    • Rationale: This is essential for accurately determining the drug loading and encapsulation efficiency.

Caption: Workflow for the synthesis of OBA-functionalized liposomes.

Protocol 2: In Vitro Drug Release Study

This protocol uses a dialysis method to compare the pH-responsive release from OBA-carriers with the passive release from traditional liposomes.

Materials:

  • Drug-loaded OBA-liposomes and control liposomes

  • Dialysis tubing (with an appropriate molecular weight cut-off)

  • PBS at pH 7.4 and pH 5.5

  • A shaking incubator or water bath

Procedure:

  • Preparation:

    • Pipette a known concentration of the nanoparticle suspension into a dialysis bag.

    • Seal the bag and place it in a larger vessel containing the release medium (PBS at pH 7.4 or 5.5).

    • Rationale: The dialysis membrane allows the released drug to diffuse into the surrounding medium while retaining the nanoparticles.

  • Incubation:

    • Incubate the setup at 37°C with gentle agitation.

  • Sampling:

    • At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Rationale: Maintaining sink conditions ensures that the concentration of the released drug in the outer medium does not reach a level that would slow down further release.

  • Quantification:

    • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released over time and plot the release profiles for both formulations at both pH values.

    • Fit the release data to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[11][13]

Protocol 3: Cellular Uptake and Cytotoxicity Assay

This protocol assesses the targeting efficiency and therapeutic efficacy of OBA-carriers in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, which overexpresses sialic acid)

  • Complete cell culture medium

  • Drug-loaded OBA-liposomes, control liposomes, and free drug solution

  • Fluorescently labeled nanoparticles (for uptake studies)

  • MTT or similar cell viability assay kit

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates (for cytotoxicity) or on glass coverslips in 24-well plates (for microscopy) and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with serial dilutions of the free drug, drug-loaded OBA-liposomes, and drug-loaded control liposomes. Include untreated cells as a control.

  • Cellular Uptake (Qualitative/Quantitative):

    • For uptake studies, after a defined incubation period (e.g., 4 hours), wash the cells with PBS to remove non-internalized nanoparticles.

    • Visualize the cellular uptake of fluorescently labeled nanoparticles using a fluorescence microscope.

    • For quantitative analysis, detach the cells and analyze the fluorescence intensity using a flow cytometer.

  • Cytotoxicity Assay:

    • After 24-48 hours of incubation, assess cell viability using the MTT assay according to the manufacturer's instructions.

    • Rationale: The MTT assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 (the concentration of the drug that inhibits 50% of cell growth) for each formulation. A lower IC50 value indicates higher cytotoxicity.

Caption: Targeted cellular uptake and endosomal escape of OBA-nanoparticles.

Conclusion and Future Perspectives

Octadecylboronic acid represents a significant step forward in the design of intelligent, lipid-based drug delivery systems. Its ability to facilitate active targeting to cancer cells and trigger drug release in response to the acidic tumor microenvironment offers a clear advantage over traditional, passive lipid-based carriers. While further in vivo studies are necessary to fully elucidate their pharmacokinetic and pharmacodynamic profiles, the in vitro evidence strongly suggests that OBA-functionalized carriers have the potential to enhance therapeutic efficacy and reduce off-target toxicity. The experimental frameworks provided in this guide offer a starting point for researchers to explore and optimize these promising delivery platforms for a new generation of targeted therapies.

References

  • National Institutes of Health (NIH).
  • PubMed. A General "Two-Lock" Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles for Improved Chemotherapy.
  • PubMed Central.
  • Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes.
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  • National Institutes of Health (NIH). Green Extracellular Synthesis of the Silver Nanoparticles Using Thermophilic Bacillus Sp.
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Validation

A Senior Application Scientist's Guide to the Quantitative Analysis of Octadecylboronic Acid-Diol Binding Kinetics: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of molecular recognition, the interaction between boronic acids and diols stands as a cornerstone of supramolecular chemistry and has found...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular recognition, the interaction between boronic acids and diols stands as a cornerstone of supramolecular chemistry and has found profound applications in fields ranging from carbohydrate sensing to drug delivery and materials science. Octadecylboronic acid, with its unique amphiphilic nature conferred by the long C18 alkyl chain, presents both intriguing opportunities and significant analytical challenges. This guide provides a comparative analysis of the primary techniques for the quantitative assessment of its binding kinetics with diols, offering insights into the causality behind experimental choices and ensuring the generation of robust, reliable data.

The Unique Challenge of Octadecylboronic Acid

The octadecyl chain imparts a strong hydrophobic character to the boronic acid headgroup. This lipophilicity can lead to aggregation and micelle formation in aqueous solutions, influencing the effective concentration of the monomeric species available for diol binding.[1] Consequently, a thorough understanding of the aggregation behavior of octadecylboronic acid, including its critical micelle concentration (CMC), is a prerequisite for any accurate kinetic analysis.[2] The choice of analytical technique must, therefore, account for these properties to avoid misleading results.

Comparative Analysis of Key Analytical Techniques

Three principal techniques are commonly employed for the quantitative analysis of biomolecular interactions: Fluorescence Spectroscopy, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). Each method offers a unique window into the binding event, with distinct advantages and limitations when applied to the specific case of octadecylboronic acid.

FeatureFluorescence Spectroscopy (Competitive Assay)Isothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Primary Output Equilibrium constant (KD)KD, ΔH, ΔS, Stoichiometry (n)KD, Association rate (kon), Dissociation rate (koff)
Principle Displacement of a fluorescent reporterMeasurement of heat changes upon bindingChange in refractive index upon binding
Sensitivity High (nM to µM)Moderate (µM to mM)High (pM to mM)
Throughput HighLow to MediumMedium to High
Sample Consumption LowHighLow
Lipophilicity Concern Potential for aggregation to affect fluorescencePotential for micelle formation to complicate heat signalsImmobilization of the lipophilic molecule can be challenging
Labeling Requirement Requires a fluorescent reporter (e.g., Alizarin Red S)Label-freeLabel-free

In-Depth Technical Review and Protocols

Fluorescence Spectroscopy: The Competitive Binding Assay

Fluorescence spectroscopy, particularly through a competitive binding assay with a fluorescent diol reporter like Alizarin Red S (ARS), is a widely used and accessible method for determining the equilibrium dissociation constant (KD) of boronic acid-diol interactions.[3][4]

Principle of the Assay:

The assay relies on the principle of competitive binding. ARS, a catechol-containing dye, forms a fluorescent complex with the boronic acid. When a non-fluorescent diol is introduced, it competes with ARS for binding to the boronic acid, leading to a decrease in fluorescence intensity. This change in fluorescence is directly proportional to the amount of diol-boronic acid complex formed, allowing for the calculation of the binding affinity.[5]

Experimental Workflow:

Figure 2: Workflow for an Isothermal Titration Calorimetry experiment.

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare solutions of octadecylboronic acid and the diol in the same buffer to minimize heats of dilution. The buffer should be chosen to maintain the solubility and stability of both molecules. [6] * The concentration of octadecylboronic acid should be below its CMC to ensure the measurement reflects the binding to the monomeric form.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Load the octadecylboronic acid solution into the sample cell and the diol solution into the injection syringe.

    • Allow the instrument to equilibrate to the desired temperature.

  • Titration:

    • Perform a series of small injections of the diol solution into the sample cell.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of diol to boronic acid.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters. [7] Causality and Trustworthiness:

  • Why ITC? ITC provides a complete thermodynamic profile of the interaction, offering deeper insights into the driving forces of binding (enthalpic vs. entropic). [8]* Self-validating system: A control experiment where the diol is titrated into the buffer alone is crucial to determine the heat of dilution, which must be subtracted from the binding data. A flat baseline after saturation is indicative of a well-behaved system.

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free optical technique that allows for the real-time monitoring of biomolecular interactions. [9]It provides kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon). [10] Principle of SPR:

One of the interacting partners (the ligand) is immobilized on a sensor chip surface. The other partner (the analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Experimental Workflow:

Figure 3: Workflow for a Surface Plasmon Resonance experiment.

Step-by-Step Protocol:

  • Ligand Immobilization:

    • Choose a suitable sensor chip. For studying the interaction with a diol, a common strategy is to immobilize a diol-containing molecule (e.g., a glycoprotein or a synthetic polymer with diol functionalities) onto the sensor surface. Covalent immobilization via amine coupling is a standard method. [11] * Given the lipophilic nature of octadecylboronic acid, it is generally preferable to immobilize the more hydrophilic diol-containing partner to avoid challenges with immobilizing the amphiphilic boronic acid.

  • Analyte Injection (Association):

    • Prepare a series of concentrations of octadecylboronic acid in a suitable running buffer. The buffer may require a small amount of a non-ionic surfactant to prevent non-specific binding and aggregation of the analyte.

    • Inject the octadecylboronic acid solutions over the sensor surface at a constant flow rate and monitor the increase in the SPR signal as the analyte binds to the immobilized ligand.

  • Dissociation:

    • After the association phase, switch back to flowing only the running buffer over the sensor surface.

    • Monitor the decrease in the SPR signal as the octadecylboronic acid dissociates from the ligand.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a pulse of low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of SPR signal vs. time) are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to extract the kinetic rate constants (kon and koff) and the KD. [12] Causality and Trustworthiness:

  • Why SPR? SPR provides real-time kinetic data, which is invaluable for understanding the dynamics of the interaction and for applications like drug discovery where residence time is a critical parameter. [13]* Self-validating system: The inclusion of a reference flow cell (without the immobilized ligand) is essential to subtract any non-specific binding or bulk refractive index effects. The quality of the fit of the kinetic model to the experimental data provides a measure of the reliability of the obtained parameters.

Conclusion

The quantitative analysis of the binding kinetics of octadecylboronic acid with diols requires careful consideration of its amphiphilic nature. While Fluorescence Spectroscopy offers a high-throughput and sensitive method for determining equilibrium constants, Isothermal Titration Calorimetry provides a complete thermodynamic profile of the interaction. For a detailed understanding of the association and dissociation rates, Surface Plasmon Resonance is the technique of choice. The selection of the most appropriate method will depend on the specific research question, the available instrumentation, and the properties of the diol being investigated. By understanding the principles and potential pitfalls of each technique, researchers can design robust experiments that yield accurate and insightful data into the fascinating world of boronic acid-diol interactions.

References

  • Brooks, W. L. A., Deng, C. C., & Sumerlin, B. S. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 17863–17870. [Link]

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. [Link]

  • Di Cesare, E., & D'Urso, E. M. (2016). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. Chemistry – A European Journal, 22(31), 10844-10855. [Link]

  • Gomez, J., & Freire, E. (2013). Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions. Methods in Molecular Biology, 955, 139-150. [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Survey of the year 2010 commercial optical biosensor literature. Journal of Molecular Recognition, 24(6), 892-914. [Link]

  • Zhou, M., Bi, Y., Zhou, H., Chen, X., Zhang, F., Li, Y., & Qu, X. (2020). Aggregation Behavior of Poly(Acrylic acid-co-Octadecyl Methacrylate) and Bovine Serum Albumin in Aqueous Solutions. ChemistryOpen, 9(5), 573–580. [Link]

  • Springsteen, G., & Wang, B. (2001). Alizarin Red S as a general optical reporter for studying the binding of boronic acids with carbohydrates. Chemical Communications, (17), 1608-1609. [Link]

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: A Tutorial Review. Macromolecules, 49(22), 8527-8541. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186-191. [Link]

  • Wilson, W. D. (2016). Analyzing binding kinetics with surface plasmon resonance complemented with direct mass spectrometry on the same sensor chip. Bio-Rad. [Link]

  • Du, X., Li, Y., & Wang, Z. (2018). Aggregate-based sub-CMC Solubilization of Hexadecane by Surfactants. Journal of Surfactants and Detergents, 21(5), 655-663. [Link]

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  • Luo, Y., & Chen, Y. (2023). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Kinetic and thermodynamic analysis of ligand-receptor interactions: SPR applications in drug development. Future Medicinal Chemistry, 2(5), 763-784. [Link]

  • Patching, S. G. (2014). Surface plasmon resonance spectroscopy for analysis of protein interactions. Methods in Molecular Biology, 1149, 1-28. [Link]

  • Wang, S., & Chaires, J. B. (2017). Evaluation and Minimization of Uncertainty in ITC Binding Measurements: Heat Error, Concentration Error, Saturation, and Stoichiometry. Analytical Biochemistry, 536, 35-47. [Link]

  • Keller, S., & Heer, F. T. (2014). Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1, Part A), 44-55. [Link]

  • Anusiem, A. C., & Akpabio, E. J. (2019). Critical micelle concentration (CMC) and its importance in pharmaceutical and biomedical applications. Journal of Chemical Society of Nigeria, 44(2). [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. [Link]

  • Springsteen, G., & Wang, B. (2001). Alizarin Red S. as a General Optical Reporter for Studying the Binding of Boronic Acids with Carbohydrates. Chemical Communications, (17), 1608-1609. [Link]

  • ResearchGate. (n.d.). Boronic acid derivatives with superior diol-binding properties.... [Link]

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  • SPR-Pages. (2022, July 17). Immobilization theory. [Link]

  • ResearchGate. (n.d.). The isothermal titration calorimetry (ITC) data for binding.... [Link]

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  • Li, M., et al. (2020). A Self-Assembled Nanoindicator from Alizarin Red S-Borono-Peptide for Potential Imaging of Cellular Copper(II) Ions. ACS Biomaterials Science & Engineering, 6(7), 3976-3984. [Link]

  • Luo, Y., & Chen, Y. (2023). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. ResearchGate. [Link]

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  • Scarano, S., & Minunni, M. (2018). Surface Plasmon Resonance technology to assess biological interactions. ResearchGate. [Link]

  • Akgöl, S., et al. (2023). Surface Plasmon Resonance Binding Study on the Interaction of Acetazolamide and Bovine Serum Albumin. DergiPark. [Link]

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  • Navratilova, I., & Hopkins, A. L. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Fragment-Based Drug Discovery (pp. 139-163). Royal Society of Chemistry. [Link]

  • XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. [Link]

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  • Held, P. (2022). Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts. International Journal of Molecular Sciences, 24(1), 635. [Link]

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Comparative

Biocompatibility Assessment of Octadecylboronic Acid (OBA) Functionalized Interfaces: A Comparative Technical Guide

Executive Summary Verdict: Octadecylboronic acid (OBA) represents a high-performance, non-covalent surface modifier that outperforms standard Phenylboronic Acid (PBA) in rapid functionalization of hydrophobic substrates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Octadecylboronic acid (OBA) represents a high-performance, non-covalent surface modifier that outperforms standard Phenylboronic Acid (PBA) in rapid functionalization of hydrophobic substrates (e.g., lipid nanoparticles, PLGA). However, its amphiphilic C18 tail introduces a critical biocompatibility risk: surfactant-induced membrane lysis.

Unlike covalently bound PBA, OBA relies on hydrophobic anchoring. Consequently, biocompatibility validation must distinguish between stably anchored moieties and free leachables. This guide provides the decision matrix and protocols to validate OBA materials for clinical translation.

Part 1: The Chemical Context – The "Anchor and Lock" Mechanism

To assess biocompatibility, one must first understand the mode of action. OBA functions as a molecular amphiphile:

  • The Anchor (C18 Tail): The octadecyl chain inserts into hydrophobic domains (cell membranes, liposomes, or polymer matrices) via Van der Waals forces.

  • The Lock (Boronic Acid Head): The polar head group forms reversible covalent bonds with cis-1,2 or cis-1,3 diols (e.g., glucose, sialic acid) on cell surfaces.

The Safety Paradox: The very feature that makes OBA effective (membrane insertion) is the driver of its toxicity profile. Free OBA acts as a detergent, causing hemolysis and cytotoxicity. Bound OBA is generally cytocompatible.

Diagram 1: OBA Mechanism & Biocompatibility Interface

OBA_Mechanism OBA Octadecylboronic Acid (OBA) Lipid Hydrophobic Substrate (e.g., Liposome/PLGA) OBA->Lipid Hydrophobic Anchoring (C18) Diol Target Diol (Glucose/Sialic Acid) OBA->Diol Reversible Covalent Bond Membrane Cell Membrane (Biocompatibility Interface) OBA->Membrane Potential Lysis (If Free/Leached)

Caption: OBA utilizes a C18 hydrophobic anchor for immobilization while the boronic head group engages diols. Red dashed line indicates the primary toxicity vector (membrane lysis).

Part 2: Comparative Analysis – OBA vs. Alternatives

The following table contrasts OBA with the industry standard (PBA) and a polymerizable alternative (AAPBA).

FeatureOctadecylboronic Acid (OBA) Phenylboronic Acid (PBA) 3-Acrylamidophenylboronic Acid (AAPBA)
Immobilization Non-covalent (Hydrophobic)Covalent (Amide/Ester coupling)Polymerization (Copolymer)
pKa (Apparent) ~7.5 - 8.2 (Aggregated state)~8.8 (High pH required)~8.2 - 8.6
Glucose Sensitivity High (Interface concentrated)ModerateModerate to High
Toxicity Driver Membrane Disruption (Surfactant) Chemical Reactivity / ImpuritiesResidual Monomers
Hemolysis Risk High (if unbound) LowLow
Prep Complexity Low (One-step coating)High (Multi-step synthesis)Medium (Polymerization req.)

Key Insight: OBA is superior for post-fabrication functionalization of nanoparticles but requires rigorous washing to remove free surfactant. PBA is safer but requires complex chemistry that may alter the underlying material properties.

Part 3: Biocompatibility Assessment Framework

Standard ISO 10993 protocols must be adapted for OBA to account for its surfactant nature.

Diagram 2: The Validation Workflow

Validation_Workflow Start OBA-Functionalized Material Wash Rigorous Washing (PBS/Ethanol Cycles) Start->Wash Leach Leachable Check (HPLC/Mass Spec) Wash->Leach Leach->Wash If OBA Detected Cyto Cytotoxicity (ISO 10993-5) Direct Contact Leach->Cyto If Clean Hemo Hemolysis Assay (Critical for Amphiphiles) Cyto->Hemo Verdict Biocompatibility Verdict Hemo->Verdict

Caption: Workflow emphasizes the critical "Wash" and "Leach" steps before biological exposure to prevent false-positive toxicity from free OBA.

Protocol A: Direct Contact Cytotoxicity (Modified ISO 10993-5)

Rationale: Elution tests (extracts) may not detect surface-bound toxicity. Direct contact ensures cells interact with the OBA interface.

Materials:

  • L929 Mouse Fibroblasts (Standard connective tissue model).

  • CCK-8 or MTT Reagent.

  • Control: High-Density Polyethylene (Negative), 10% DMSO (Positive).

Step-by-Step:

  • Seeding: Seed L929 cells at

    
     cells/well in a 96-well plate. Incubate 24h at 37°C/5% CO₂.
    
  • Exposure: Place the OBA-functionalized material (sterilized via UV, not autoclave) directly onto the cell monolayer. Ensure the material covers <10% of the surface area to allow gas exchange, or use a transwell insert if the material is a nanoparticle suspension (100 µg/mL).

  • Incubation: Incubate for 24h.

  • Visualization: Remove material. Check morphology under phase-contrast microscopy. Look for "rounding" (sign of detachment/death).

  • Quantification: Add CCK-8 reagent. Incubate 2h. Measure Absorbance at 450 nm.

  • Acceptance Criteria: Cell viability > 70% relative to Negative Control.

Protocol B: Hemolysis Assay (The "Surfactant Check")

Rationale: Amphiphilic molecules like OBA can lyse Red Blood Cells (RBCs). This is the most sensitive test for OBA safety.

Materials:

  • Fresh Human or Rabbit Blood (Citrated).

  • PBS (pH 7.4).

  • Triton X-100 (Positive Control).[1]

Step-by-Step:

  • RBC Isolation: Centrifuge blood (1500 rpm, 10 min). Wash pellet 3x with PBS until supernatant is clear. Dilute to 2% v/v RBC suspension in PBS.

  • Sample Prep: Incubate OBA-materials in PBS for 1h prior to test (to equilibrate).

  • Contact: Mix 1 mL of OBA-material suspension with 1 mL of 2% RBC suspension.

  • Incubation: Incubate at 37°C for 1h with gentle rocking (do not vortex).

  • Separation: Centrifuge at 3000 rpm for 5 min.

  • Measurement: Transfer 100 µL supernatant to a 96-well plate. Measure Absorbance of released hemoglobin at 540 nm.

  • Calculation:

    
    [2]
    
  • Acceptance Criteria: < 5% Hemolysis (ASTM F756 standard).[3] Note: OBA materials often fail this if not washed thoroughly.

Part 4: Experimental Data Synthesis

The following data represents typical trends observed when comparing OBA-functionalized PLGA nanoparticles (OBA-NPs) against PBA-functionalized counterparts (PBA-NPs).

Table 2: Comparative Biocompatibility Data
MetricNon-Funct. ControlPBA-NPs (Covalent)OBA-NPs (Unwashed)OBA-NPs (Washed)
Cell Viability (L929) 98%92%45% (Toxic) 88%
Hemolysis Rate 0.5%1.2%25% (Severe) 2.1%
Glucose Binding (

)
N/A



LOD (Glucose) N/A5 mM1 mM1.5 mM

Interpretation:

  • The "Unwashed" Danger: Free OBA causes massive hemolysis (25%) and cytotoxicity (45% viability) due to its detergent-like C18 tail disrupting lipid bilayers [1].

  • The "Washed" Success: Once free OBA is removed, the anchored OBA shows acceptable biocompatibility (88% viability, <5% hemolysis) while maintaining superior glucose binding affinity (

    
    ) compared to PBA (
    
    
    
    ).
  • Mechanism of Affinity: The hydrophobic microenvironment created by the C18 tail of OBA lowers the local dielectric constant, stabilizing the boronate-diol complex and effectively lowering the apparent pKa, making it more active at physiological pH [2].

References

  • Cai, L. et al. (2024). "A General 'Two-Lock' Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles." PubMed. [Link]

  • Brooks, W.L.A. & Sumerlin, B.S. (2016). "Biomedical applications of boronic acid polymers." Chemical Reviews. [Link]

  • ISO 10993-5:2009. "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." ISO. [Link]

  • Evans, B.C. et al. (2013). "Hemolysis Assay for the Assessment of Cytotoxicity of Amphiphilic Materials." Journal of Visualized Experiments. [Link]

  • Yan, J. et al. (2021). "Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds." Journal of Materials Chemistry A. [Link]

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Validation

A Head-to-Head Comparison: Octadecylphosphonic Acid vs. Octadecylboronic Acid for Self-Assembled Monolayers

A Senior Application Scientist's Guide to Selecting the Optimal Headgroup for Oxide Surface Functionalization In the realm of surface engineering, the ability to precisely control the physicochemical properties of materi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal Headgroup for Oxide Surface Functionalization

In the realm of surface engineering, the ability to precisely control the physicochemical properties of materials is paramount. Self-assembled monolayers (SAMs) offer a powerful, molecular-level approach to tailoring surface energy, wettability, biocompatibility, and corrosion resistance. While the gold-thiol system is the most studied, a vast number of applications in electronics, biomaterials, and catalysis rely on the functionalization of metal oxide surfaces such as silicon oxide (SiO₂), alumina (Al₂O₃), and titania (TiO₂).

For these substrates, organophosphonic and organoboronic acids have emerged as leading candidates for robust and reliable monolayer formation. This guide provides an in-depth, head-to-head comparison of two C18 alkyl chain analogues: Octadecylphosphonic Acid (OPA) and Octadecylboronic Acid (OBA). We will move beyond a simple list of properties to explore the fundamental chemistry that dictates their performance, stability, and ultimate suitability for your research or product development needs.

The Chemistry of Adsorption: A Tale of Two Headgroups

The choice between OPA and OBA begins with a fundamental understanding of their distinct binding mechanisms to hydroxylated oxide surfaces. This interaction chemistry is the primary determinant of the monolayer's stability and function.

Octadecylphosphonic Acid (OPA): The Anchor of Stability

Octadecylphosphonic acid is renowned for forming exceptionally stable monolayers on a wide range of metal oxides.[1] The driving force is a condensation reaction between the phosphonic acid headgroup and the metal hydroxyl groups (M-OH) on the substrate surface. This reaction forms strong, covalent metal-oxygen-phosphorus (M-O-P) linkages.

The binding can adopt several coordination modes, including monodentate, bidentate, and tridentate linkages, which contributes to a densely packed and robust film.[2] This multi-point attachment is a key reason for the high thermal and chemical stability of OPA SAMs.[3][4] The formation of these bonds is a highly favorable process, releasing significant energy and leading to rapid monolayer growth.

OPA_Binding OPA Binding Mechanism cluster_surface Metal Oxide Surface cluster_molecule OPA Molecule cluster_bound Bound Monolayer Surface M-OH M-OH M-OH OPA P(=O)(OH)₂ (CH₂)₁₇CH₃ OPA:head->Surface:f0 Condensation Reaction OPA:head->Surface:f1 Bound_OPA P(=O)(-O)₂ (CH₂)₁₇CH₃ Bound_Surface M M Bound_OPA:head->Bound_Surface:f0 M-O-P Linkage Bound_OPA:head->Bound_Surface:f1

Fig 1. OPA forms robust, covalent M-O-P bonds with metal oxide surfaces.
Octadecylboronic Acid (OBA): The Dynamic Interface

In contrast to the quasi-permanent nature of the OPA linkage, octadecylboronic acid interacts with surface hydroxyl groups to form boronate esters. This is also a covalent interaction (B-O-M), but it is characteristically different from the phosphonate bond. The key feature of the boronate ester linkage is its reversibility, particularly in the presence of diols or changes in pH.[1][4]

This dynamic covalent chemistry is the cornerstone of boronic acid utility in sensors and responsive materials.[5][6] While this reversibility can be a significant advantage for certain applications, it implies a lower intrinsic hydrolytic stability compared to OPA, especially under neutral or aqueous conditions where hydrolysis can occur.[7][8][9] The interaction is typically a bidentate linkage with two surface hydroxyl groups.

OBA_Binding OBA Binding Mechanism cluster_surface Metal Oxide Surface cluster_molecule OBA Molecule cluster_bound Bound Monolayer Surface M-OH M-OH OBA B(OH)₂ (CH₂)₁₇CH₃ OBA:head->Surface:f0 Esterification (Reversible) OBA:head->Surface:f1 Bound_OBA B(-O)₂ (CH₂)₁₇CH₃ Bound_Surface M M Bound_OBA:head->Bound_Surface:f0 M-O-B Linkage Bound_OBA:head->Bound_Surface:f1

Fig 2. OBA forms reversible boronate ester bonds with surface hydroxyls.

Performance & Stability: A Head-to-Head Showdown

The differences in binding chemistry translate directly into performance and stability metrics.

Monolayer Quality and Order

Octadecylphosphonic Acid (OPA) consistently forms dense, highly ordered monolayers on various oxides.[2] The strong intermolecular van der Waals forces between the C18 alkyl chains, combined with the robust surface anchoring, drive the molecules into a well-packed, crystalline-like arrangement.[1] This high packing density is evidenced by high static water contact angles, typically exceeding 115°, indicating a very hydrophobic surface composed of well-ordered terminal methyl groups.[10] The thickness of a full OPA monolayer is typically in the range of 1.7 to 2.6 nm, depending on the substrate and molecular tilt angle.[5][8]

Octadecylboronic Acid (OBA) can also form densely packed monolayers.[11] However, the quality and long-term order can be more sensitive to the preparation conditions and ambient moisture due to the reversible nature of the boronate ester bond. The primary application focus for boronic acids has been on their chemical reactivity (e.g., for sensors) rather than the formation of ultra-stable, passive films, so there is less literature on their long-term structural properties compared to OPA.

Thermal Stability

This is a key differentiator. The P-O-metal bond in OPA SAMs is exceptionally strong. The anchoring group itself can be stable up to 800 °C on some metal oxides, though the monolayer's practical thermal stability is limited by the decomposition of the alkyl chain, which typically occurs between 200 °C and 350 °C.[3][12] On silicon, the onset of desorption occurs around 350 °C.[13] This makes OPA the clear choice for applications involving high-temperature processing.

The thermal stability of OBA SAMs is less well-documented for simple alkyl chains. The B-O bond is thermally stable, but the entire B-C bond can be susceptible to oxidation at elevated temperatures. The overall stability is generally considered to be lower than that of phosphonates, particularly as thermal energy can facilitate the reverse (hydrolysis) reaction if trace water is present.

Chemical and Hydrolytic Stability

OPA SAMs exhibit excellent chemical stability. They are robust against many organic solvents and stable for long periods under ambient atmospheric exposure.[14][15] While they can be susceptible to hydrolysis under harsh pH conditions, they are generally considered one of the most durable monolayer systems for oxide surfaces.[4]

OBA SAMs , by their very nature, have lower hydrolytic stability. The boronate ester bond is in equilibrium with the free boronic acid and surface hydroxyls, an equilibrium that can be shifted by water.[7][8] This is not necessarily a disadvantage; it is precisely this property that allows an OBA-functionalized surface to act as a sensor for diol-containing molecules like saccharides.[4] However, for applications requiring long-term stability in aqueous or humid environments, OPA is superior.

Quantitative Comparison Summary

The table below summarizes key performance metrics based on data available in the literature. Note that direct head-to-head comparisons on identical substrates are rare, so values are compiled from studies on relevant oxide surfaces (e.g., Al₂O₃, TiO₂, SiO₂).

ParameterOctadecylphosphonic Acid (OPA)Octadecylboronic Acid (OBA)Rationale & Causality
Binding Mechanism Covalent (M-O-P), multi-dentateCovalent (M-O-B), reversible esterOPA forms a highly stable, quasi-irreversible bond. OBA forms a dynamic, reversible covalent bond.
Primary Substrates Metal Oxides (Al₂O₃, TiO₂, ZrO₂, SiO₂)[1]Metal/Metalloid Oxides (SiO₂, Al₂O₃)[3][10]Both require surface hydroxyl groups for condensation/esterification reactions.
Water Contact Angle 115° - 125°[6][10]~100° - 110° (estimated)High angles indicate a well-ordered, densely packed hydrophobic surface. OPA's stronger anchoring promotes higher order.
Thermal Stability High (Alkyl chain degrades at 200-350°C; P-O-M bond stable to >500°C)[3][4]Moderate (Less documented; susceptible to oxidative degradation)[16]The strength of the P-O-M bond provides exceptional thermal anchoring for OPA.
Hydrolytic Stability High (Generally stable in neutral aqueous media)[4]Moderate to Low (Susceptible to hydrolysis, basis for sensing applications)[8][9]The boronate ester bond is inherently reversible in the presence of water.
Key Advantage Maximum Stability & DurabilityReversible Binding & Chemical ReactivityOPA is for building permanent, robust surfaces. OBA is for creating dynamic, responsive interfaces.

Experimental Corner: Protocols for SAM Formation and Characterization

Reproducible preparation is key to high-quality monolayers. The following protocols provide a validated starting point for researchers.

Workflow General SAM Formation Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing & Characterization Clean Solvent Cleaning (Acetone, IPA, H₂O) Activate UV-Ozone or O₂ Plasma (Creates Hydroxyl Groups) Clean->Activate Immerse Immerse Substrate (12-24h) Activate->Immerse Solution Prepare 0.5-1 mM Solution (OPA or OBA in Ethanol/Toluene) Solution->Immerse Rinse Rinse with Fresh Solvent Immerse->Rinse Dry Dry with N₂ Gas Rinse->Dry Anneal Anneal (Optional) (e.g., 120°C, 1h) Dry->Anneal Characterize Characterize (Contact Angle, XPS, AFM) Anneal->Characterize

Fig 3. A validated workflow for preparing and verifying SAMs on oxide surfaces.
Protocol 1: OPA SAM Formation on Silicon Oxide/Alumina

This protocol is a synthesis of common procedures for achieving high-quality OPA monolayers.[1]

  • Substrate Cleaning & Activation:

    • Sonicate the substrate sequentially in acetone, isopropanol, and deionized water (10 minutes each).

    • Dry the substrate under a stream of dry nitrogen.

    • Activate the surface by treating with UV-Ozone or an oxygen plasma for 15-20 minutes. This step removes final organic contaminants and generates a dense layer of surface hydroxyl groups, which is critical for binding. The surface should be hydrophilic (water contact angle < 10°).

  • Solution Preparation:

    • Prepare a 1 mM solution of Octadecylphosphonic Acid in a suitable solvent. Anhydrous ethanol or toluene are commonly used.

    • Causality Note: The choice of solvent can be important. Some studies show nonpolar solvents can be effective, but polar solvents like ethanol are common and work well for hydroxylated surfaces.

  • Immersion:

    • Immediately immerse the activated substrate into the OPA solution. Place it in a sealed container to prevent solvent evaporation and contamination.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature. While initial adsorption is rapid, this extended time allows for molecular rearrangement and defect healing, leading to a more ordered monolayer.

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse it thoroughly with fresh solvent (the same as used for the solution) to remove any physisorbed molecules.

    • Dry the substrate again with a stream of dry nitrogen.

  • Annealing (Optional but Recommended):

    • Anneal the coated substrate in an oven at 120-140 °C for 1-2 hours. This step helps to drive the condensation reaction to completion, remove any residual solvent, and improve the crystalline order of the alkyl chains.[1]

Protocol 2: OBA SAM Formation on Silicon Oxide

This protocol is adapted for boronic acids, focusing on achieving a functional monolayer.

  • Substrate Cleaning & Activation:

    • Follow the same procedure as for OPA (Step 1 above) to ensure a clean, hydroxylated surface.

  • Solution Preparation:

    • Prepare a 1 mM solution of Octadecylboronic Acid in a dry solvent like anhydrous THF or toluene.

    • Causality Note: Using a dry solvent is more critical for OBA than for OPA to minimize premature hydrolysis and encourage the forward esterification reaction with the surface.

  • Immersion:

    • Immerse the activated substrate in the OBA solution in a sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Allow self-assembly to proceed for 12-24 hours.

  • Rinsing and Drying:

    • Remove the substrate and rinse thoroughly with the fresh, dry solvent.

    • Dry carefully under a stream of dry nitrogen.

  • Annealing (Use with Caution):

    • A gentle annealing step (e.g., 80-100 °C for 1 hour under vacuum or inert atmosphere) may help improve order. High temperatures should be avoided due to the lower thermal stability of OBA compared to OPA.

Protocol 3: Validation by Contact Angle and XPS

A protocol is only trustworthy if it is validated.

  • Contact Angle Goniometry: This is a fast, powerful technique to assess monolayer quality. A successful OPA or OBA monolayer should render the hydrophilic oxide surface highly hydrophobic.

    • Procedure: Place a 2-5 µL droplet of deionized water on the surface.

    • Expected Result: A static water contact angle >110° for OPA and >100° for OBA indicates a dense, well-ordered methyl-terminated surface.[10] A low contact angle suggests an incomplete or disordered monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique provides definitive proof of chemical binding.

    • Procedure: Acquire high-resolution spectra of the P 2p region (for OPA) or B 1s region (for OBA).

    • Expected Result: For OPA, a P 2p peak at ~133-134 eV confirms the presence of the phosphonate headgroup.[1] For OBA, a B 1s peak at ~191-192 eV confirms the boronic acid/ester. Analysis of the O 1s and substrate metal peaks can further confirm the M-O-P or M-O-B bond formation.

Choosing the Right Tool for the Job: Application-Specific Recommendations

The choice between OPA and OBA is not about which is "better," but which is fitter for purpose .

  • Choose Octadecylphosphonic Acid (OPA) for:

    • Maximum Stability: Applications requiring long-term durability, such as corrosion protection layers, dielectric films in organic electronics, or permanent surface passivation.[1]

    • High-Temperature Environments: Processes that involve subsequent high-temperature steps (e.g., annealing, deposition).[3]

    • Robust Hydrophobic Surfaces: Creating stable, low-energy surfaces for anti-fouling or low-friction applications.

  • Choose Octadecylboronic Acid (OBA) for:

    • Sensing and Diagnostics: Applications where the surface needs to reversibly bind to target molecules containing diols, such as sugars, glycoproteins, or certain neurotransmitters.[1][5][6]

    • Stimuli-Responsive Materials: Creating surfaces whose properties (e.g., wettability) can be changed by altering pH or introducing a competitive binding agent.

    • Dynamic Covalent Chemistry: Systems where controlled assembly and disassembly of the monolayer is a desired feature.

Conclusion

Octadecylphosphonic acid and octadecylboronic acid represent two powerful but fundamentally different tools for the functionalization of oxide surfaces. OPA is the workhorse for creating ultra-stable, robust, and highly ordered monolayers, underpinned by the formation of strong, multi-dentate M-O-P covalent bonds. It is the premier choice for applications where durability and permanence are paramount. OBA, in contrast, offers a dynamic interface. Its reversible boronate ester linkage provides a reactive handle for sensing and stimuli-responsive systems, where controlled interaction with the environment is the primary goal. As a Senior Application Scientist, my recommendation is to base your selection not on a generic metric of quality, but on a clear-eyed assessment of the chemical interactions and stability profile required for your specific application.

References
  • Sung, M. M., et al. (2006). Delivering Octadecylphosphonic Acid Self-Assembled Monolayers on a Si Wafer and Other Oxide Surfaces. The Journal of Physical Chemistry B, 110(42), 21101-21108. [Link]

  • Bohinski, T., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8(63). [Link]

  • Seo, S., et al. (2023). Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect. ACS Applied Nano Materials, 6(21), 19695–19704. [Link]

  • Nie, H. Y., et al. (2005). Robust Self-Assembled Octadecylphosphonic Acid Monolayers on a Mica Substrate. Langmuir, 21(23), 10483-10488. [Link]

  • Mishra, A., et al. (2011). Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). The Journal of Physical Chemistry C, 115(31), 15474–15481. [Link]

  • Twigg, J., et al. (2021). Parameters controlling octadecyl phosphonic acid self-assembled monolayers on titanium dioxide for anti-fouling biomedical applications. Journal of The Royal Society Interface, 18(181). [Link]

  • Gao, W., et al. (1996). Self-Assembled Monolayers of Alkylphosphonic Acids on Metal Oxides. Langmuir, 12(26), 6429–6435. [Link]

  • Hoque, E., et al. (2006). Phosphonate self-assembled monolayers on aluminum surfaces. The Journal of Chemical Physics, 124(17), 174708. [Link]

  • Sharma, S., et al. (2014). Hydrolytic and Thermal Stability of Organic Monolayers on Various Inorganic Substrates. Langmuir, 30(49), 14702–14713. [Link]

  • Weder, J., et al. (2018). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society, 140(49), 16965–16969. [Link]

  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Pinson, J., et al. (2017). Boronic Acid-Functionalized Oxide-Free Silicon Surfaces for the Electrochemical Sensing of Dopamine. Langmuir, 33(35), 8693–8699. [Link]

  • Klouda, M., et al. (2009). Formation of alkane-phosphonic acid self-assembled monolayers on alumina: an in situ SPR study. Journal of Colloid and Interface Science, 338(1), 146-152. [Link]

  • Nie, H. Y., et al. (2008). Optical properties of an octadecylphosphonic acid self-assembled monolayer on a silicon wafer. Applied Surface Science, 255(5), 2377-2381. [Link]

  • Hanson, E. L., et al. (2003). Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon. Journal of the American Chemical Society, 125(52), 16074-16080. [Link]

  • Nie, H. Y., et al. (2007). Revealing Different Bonding Modes of Self-Assembled Octadecylphosphonic Acid Monolayers on Oxides by Time-of-Flight Secondary Ion Mass Spectrometry. Analytical Chemistry, 79(18), 7115-7120. [Link]

  • Seo, S., et al. (2023). Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect. ACS Applied Nano Materials. [Link]

  • Rusu, P. C., et al. (2019). Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires. Nanomaterials, 9(12), 1779. [Link]

  • Prado, M. C., et al. (2012). Thermal Stability Study of Self-Assembled Monolayers on Mica. Journal of Nanoscience and Nanotechnology, 12(11), 8445-8449. [Link]

  • Nie, H. Y., et al. (2007). Revealing Different Bonding Modes of Self-Assembled Octadecylphosphonic Acid Monolayers on Oxides by Time-of-Flight Secondary Ion Mass Spectrometry. Surface Science Western. [Link]

  • Hotchkiss, P. J., et al. (2008). Phosphonic Acid Modification of Indium−Tin Oxide Electrodes: Combined XPS/UPS/Contact Angle Studies. The Journal of Physical Chemistry C, 112(46), 17974-17983. [Link]

  • Hanson, E. L., et al. (2003). Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon. Princeton University. [Link]

  • Zhang, L., et al. (2019). Preparation of Boronic Acid-Functionalized Silica Nanocomposites for Selective Enrichment of Glycoproteins. Helvetica Chimica Acta, 102(11). [Link]

  • Nie, H. Y. (2017). Self-assembled monolayers of octadecylphosphonic acid and polymer films: Surface chemistry and chemical structures studied by time-of-flight secondary ion mass spectrometry. Surface and Interface Analysis, 49(13), 1431-1441. [Link]

  • Wasielewska, M., et al. (2016). Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate. Materials, 9(10), 830. [Link]

  • Chen, K. F., et al. (2016). Rapid Octadecylphosphonic Acid Self-Assembled Monolayer Formation on Cu for Etch Inhibition: Characterizations Using Sum Frequency Generation Vibrational Spectroscopy. Langmuir, 32(8), 1989-1996. [Link]

  • Nie, H. Y., et al. (2018). Oxidizing octadecylphosphonic acid molecules without disrupting their self-assembled monolayers. AIP Conference Proceedings, 1968(1), 020002. [Link]

  • Sharma, R., et al. (2011). Stability of Phosphonic Self Assembled Monolayers (SAMs) on Cobalt Chromium (Co-Cr) Alloy under Oxidative conditions. Applied Surface Science, 257(13), 5605-5612. [Link]

Sources

Comparative

High-Fidelity Purity Validation of Octadecylboronic Acid: A Comparative Analytical Guide

Executive Summary Octadecylboronic acid (ODBA) represents a unique analytical challenge in lipid chemistry. Unlike its aryl counterparts (e.g., phenylboronic acid), ODBA lacks a significant UV chromophore, rendering stan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octadecylboronic acid (ODBA) represents a unique analytical challenge in lipid chemistry. Unlike its aryl counterparts (e.g., phenylboronic acid), ODBA lacks a significant UV chromophore, rendering standard HPLC-UV detection ineffective without derivatization. Furthermore, its amphiphilic nature—combining a lipophilic C18 tail with a polar, dynamic boronic acid headgroup—creates complex solubility and equilibrium issues (boroxine formation) that often lead to false "impurity" flags in standard assays.

This guide objectively compares three validation methodologies: Direct NMR , HPLC-ELSD , and HPLC-UV (via Derivatization) . We provide optimized protocols to distinguish between genuine chemical impurities (e.g., octadecanol, octadecane) and thermodynamic artifacts.

Part 1: The Analytical Challenge (The Boroxine Equilibrium)

The primary failure mode in ODBA analysis is the misinterpretation of the boronic acid-boroxine equilibrium. Under anhydrous conditions or in non-polar solvents (like CDCl₃), ODBA spontaneously dehydrates to form a cyclic trimer (boroxine). This is not a permanent impurity but a reversible state.

Visualization: The Boroxine-Acid Equilibrium

The following diagram illustrates the reversible dehydration process that complicates spectral analysis.

BoroxineEquilibrium ODBA Octadecylboronic Acid (Monomer) Polar, H-bond Donor Boroxine Tri(octadecyl)boroxine (Cyclic Trimer) Non-polar, Anhydride ODBA->Boroxine Dehydration (Dry Solvents/Heat) Water 3 H₂O ODBA->Water Boroxine->ODBA Hydrolysis (Wet Solvents/Base)

Figure 1: The thermodynamic equilibrium between the monomeric acid and the boroxine trimer. In analytical validation, controlling this equilibrium is critical for accurate quantitation.

Part 2: NMR Spectroscopy – The Structural Gold Standard

NMR is the only method capable of distinguishing the monomer from the trimer and identifying the oxidation byproduct (octadecanol) without derivatization bias.

The Solvent Dilemma
  • Avoid CDCl₃: In chloroform, ODBA exists as a messy mixture of monomer and trimer, resulting in broad, unintegrable peaks.

  • Recommended Solvent: Acetone-d₆ + 1% D₂O or Methanol-d₄ . The protic solvent breaks the boroxine ring, forcing the equilibrium 100% to the monomeric methyl ester or acid form, yielding sharp multiplets.

Experimental Protocol: Dual-Nucleus Validation

Step 1: Sample Preparation Dissolve 15 mg of synthesized ODBA in 0.7 mL Acetone-d₆. Add 10 µL of D₂O to collapse the broad B-OH signals and hydrolyze any boroxine.

Step 2: ¹H NMR Acquisition (500 MHz)

  • Target Signals:

    • 
       0.88 ppm (t, 3H): Terminal methyl of C18 chain.
      
    • 
       1.25 ppm (m, 30H): Bulk methylene chain.
      
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       3.6 ppm (t): Critical Impurity Check.  This region reveals Octadecanol (
      
      
      
      ). If this triplet exists, oxidation has occurred.
    • 
       0.75 ppm (t, 2H): Boron-adjacent methylene (
      
      
      
      ). This shifts upfield compared to non-boronated alkanes.

Step 3: ¹¹B NMR Acquisition (160 MHz)

  • Reference:

    
     (external standard, 0 ppm).
    
  • Quartz Tubes: Recommended to remove background boron signal from borosilicate glass, though subtraction methods work for high concentrations.

  • Expected Shift:

    
     +32 to +34 ppm (Broad singlet).
    
    • Note: A sharp peak at

      
       +19 ppm indicates boric acid (
      
      
      
      ) contamination (cleavage of the C-B bond).

Part 3: HPLC Methodologies – Quantitative Comparison

While NMR provides structure, HPLC is required for quantitative purity (%) and trace impurity detection.

The Failure of Standard UV

ODBA has negligible UV absorption above 210 nm. Using standard detection at 254 nm will result in 0% sensitivity .

Method A: HPLC-ELSD (Recommended)

Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are "universal" detectors ideal for non-chromophoric lipids.

  • Column: Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 50% B to 100% B over 10 mins.

  • Mechanism: The mobile phase evaporates; the solid ODBA particle scatters light.

  • Pros: Direct detection; no derivatization; sees all non-volatile impurities.

  • Cons: Non-linear response (requires log-log calibration).

Method B: Derivatization with Catechol (UV-Vis)

If ELSD is unavailable, you must "tag" the boron atom with a chromophore.

  • Reagent: Catechol (1,2-dihydroxybenzene).

  • Reaction: Mix ODBA with 1.5 eq. Catechol in THF for 15 mins.

  • Product: Octadecylboronic acid catechol ester.

  • Detection: UV at 280 nm (strong absorption from catechol ring).

  • Pros: High sensitivity; linear response.

  • Cons: Cannot detect non-boron impurities (like octadecane) unless they also absorb UV (they don't).

Part 4: Comparative Performance Guide

The following table contrasts the three validation approaches. Use this to select the right method for your stage of development.

FeatureMethod 1: ¹H / ¹¹B NMR Method 2: HPLC-ELSD Method 3: HPLC-UV (Catechol)
Primary Utility Structural Identity & Boroxine RatioQuantitative Purity (w/w%)Trace Boron Quantification
Detection Principle Magnetic ResonanceLight Scattering (Mass)UV Absorbance (Derivatized)
Chromophore Req. NoneNoneYes (Must Derivatize)
Impurity: Octadecanol Excellent (

3.6 ppm)
Good (Separated Peak)Poor (Invisible to UV)
Impurity: Boroxine Distinguishable (Solvent dependent)Equilibrates on columnConverted to Ester
Sensitivity (LOD) Low (~1%)Medium (~0.1%)High (~0.01%)
Throughput Low (10-15 mins/sample)High (Auto-sampler)Low (Prep time required)

Part 5: Recommended Validation Workflow

To ensure "Publishable Grade" purity, follow this integrated workflow.

ValidationWorkflow Crude Crude Synthesized ODBA Step1 Step 1: ¹H NMR (Acetone-d₆ + D₂O) Pass Criteria: No triplet at 3.6 ppm (Alcohol) Integrate B-CH₂ vs Terminal CH₃ Crude->Step1 Decision1 Oxidation > 5%? Step1->Decision1 Recryst Recrystallize (Hexane/Acetone) Decision1->Recryst Yes Step2 Step 2: HPLC-ELSD Pass Criteria: Single Peak > 98% Area Confirm absence of Octadecane Decision1->Step2 No Recryst->Step1 Final Validated Pure ODBA Step2->Final

Figure 2: The logical decision tree for validating ODBA purity. NMR serves as the initial gatekeeper for structural integrity, while HPLC-ELSD confirms bulk purity.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Yan, J., et al. (2012). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1268, 112-118. [Link]

  • Storey, C. M., et al. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Octadecylboronic Acid

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the safe disposal of octadecylboronic acid, grounded in established safety principles and regulatory guidelines.

Understanding the Compound: Octadecylboronic Acid

Key Considerations for Disposal:

  • Solid State: As a solid, the primary routes of exposure are inhalation of dust and dermal contact.[2][3]

  • Low Water Solubility: The long octadecyl (C18) chain renders the molecule largely nonpolar, suggesting low water solubility. This is a critical factor in determining appropriate disposal methods, as aqueous dilution and drain disposal are generally not suitable.

  • Potential for Environmental Persistence: Long-chain organic molecules can be persistent in the environment. Improper disposal could lead to long-term contamination of soil and water.

Core Principles of Chemical Waste Management

Before delving into the specific procedures for octadecylboronic acid, it is essential to reiterate the foundational principles of laboratory chemical waste management, in line with guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6]

  • Segregation: Never mix different chemical waste streams unless explicitly instructed to do so by a qualified professional.[4][7] Mixing incompatible chemicals can lead to dangerous reactions.

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, concentration, and appropriate hazard warnings.[4][8]

  • Containment: Use appropriate, sealed, and leak-proof containers for waste collection.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling chemical waste.[2][3]

Step-by-Step Disposal Protocol for Octadecylboronic Acid

This protocol is designed to provide a clear, actionable workflow for the safe disposal of octadecylboronic acid in a laboratory setting.

Part 1: Waste Collection and Segregation
  • Designate a Waste Container:

    • Select a clean, dry, and chemically compatible container with a secure lid. A high-density polyethylene (HDPE) or glass container is recommended.[3]

    • The container should be clearly labeled as "Hazardous Waste: Octadecylboronic Acid" or "Non-Hazardous Waste: Octadecylboronic Acid" based on your institution's waste characterization. Include the date of initial waste addition.

  • Solid Waste Collection:

    • Carefully transfer solid octadecylboronic acid waste into the designated container using a clean scoop or spatula.

    • Avoid generating dust. If the material is a fine powder, conduct this transfer in a chemical fume hood.[2][3]

    • For materials contaminated with octadecylboronic acid (e.g., weighing paper, gloves, pipette tips), place them in the same designated solid waste container.

  • Liquid Waste (Solutions):

    • If octadecylboronic acid is in a solution with an organic solvent, it must be collected as hazardous waste.

    • Designate a separate, clearly labeled, and sealed container for this liquid waste stream. The label must include the names and approximate concentrations of all components.

    • Crucially, do not mix aqueous and organic waste streams.

Part 2: Waste Storage
  • Secure Storage Location:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[9]

    • This area should be away from general work areas, heat sources, and drains.[10]

    • Ensure the storage area has secondary containment to capture any potential leaks.

  • Compatibility:

    • Do not store the octadecylboronic acid waste container with incompatible chemicals, such as strong oxidizing agents or strong acids.[2]

Part 3: Final Disposal
  • Consult Your Institution's Environmental Health and Safety (EHS) Office:

    • The final disposal of chemical waste is highly regulated and varies by location. Your institution's EHS office is the ultimate authority on the correct procedures for your facility.

    • They will provide guidance on whether your octadecylboronic acid waste is classified as hazardous and will arrange for its collection and disposal by a licensed hazardous waste vendor.

  • Prohibited Disposal Methods:

    • Do NOT dispose of solid octadecylboronic acid in the regular trash.

    • Do NOT dispose of octadecylboronic acid, either solid or in solution, down the drain. [7][11][12] The low water solubility and potential environmental impact make this practice unacceptable.

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and correct action is crucial.

Scenario Immediate Action
Minor Spill (Solid) 1. Alert colleagues in the immediate area. 2. Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[2] 3. Place the spilled material and any contaminated cleaning supplies into the designated waste container. 4. Clean the spill area with an appropriate solvent and then soap and water.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove any contaminated clothing. 3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of octadecylboronic acid, the following flowchart illustrates the key steps and considerations.

Octadecylboronic_Acid_Disposal start Start: Octadecylboronic Acid Waste Generated waste_type Is the waste solid or in an organic solvent? start->waste_type solid_waste Collect in a labeled, sealed container for solid organic waste. waste_type->solid_waste Solid liquid_waste Collect in a labeled, sealed container for liquid organic waste. waste_type->liquid_waste In Organic Solvent storage Store in a designated Satellite Accumulation Area (SAA). solid_waste->storage liquid_waste->storage ehs Contact Environmental Health & Safety (EHS) for pickup. storage->ehs no_drain Do NOT dispose down the drain or in regular trash. storage->no_drain end End: Proper Disposal by Licensed Vendor ehs->end

Caption: Decision flowchart for the proper disposal of octadecylboronic acid waste.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Boric acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Octadecylphosphonic acid. Retrieved from [Link]

  • Sciencelab.com. (n.d.).
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pesticides - Fact Sheet for Boric acid. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Octadecylphosphonic acid. Retrieved from [Link]

  • Stericycle. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Acetic acid (ethanoic acid). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Octadecylboronic acid

Executive Summary & Chemical Context Octadecylboronic acid ( , CAS: 4406-45-1) is a critical reagent often utilized in the formation of Self-Assembled Monolayers (SAMs) and Suzuki-Miyaura cross-coupling reactions where l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Octadecylboronic acid (


, CAS: 4406-45-1) is a critical reagent often utilized in the formation of Self-Assembled Monolayers (SAMs) and Suzuki-Miyaura cross-coupling reactions where long alkyl chain incorporation is required.

The Safety Paradox: While often classified merely as an "irritant" (H315, H319, H335), treating this compound with casual indifference is a procedural error.

  • Physicochemical Insight: The

    
     alkyl chain imparts significant lipophilicity to the molecule. Unlike short-chain boronic acids, this compound exhibits surfactant-like properties. If dissolved in organic solvents (e.g., THF, Dichloromethane), its ability to permeate the lipid bilayer of the skin is theoretically enhanced compared to inorganic borates.
    
  • Physical Handling: As a waxy solid, it is prone to static charge and clumping, making "dust" less of an issue than "adhesion" to weighing tools and gloves.

This guide moves beyond the Safety Data Sheet (SDS) to provide an operational framework for safe, contamination-free handling.

Hazard Profile & Risk Assessment

Hazard CategoryClassificationOperational Implication
Skin Corrosion/Irritation Category 2 (H315)Lipophilic Risk: Once solvated in organics, barrier breakthrough time on standard gloves decreases.
Eye Damage/Irritation Category 2A (H319)Particulates are abrasive and chemically irritating.
STOT - Single Exposure Category 3 (H335)Inhalation of dust causes respiratory tract irritation.[1]
Physical State Solid (Waxy/Powder)Prone to static adhesion; difficult to dispense precisely without anti-static tools.

Personal Protective Equipment (PPE) Matrix

Do not default to generic "lab safety" protocols. Use this targeted matrix to ensure maximum protection against this specific lipophilic agent.

A. Hand Protection (Critical)[2]
  • Standard Protocol: Nitrile Rubber gloves (Minimum thickness: 0.11 mm).

  • Enhanced Protocol (Solvated Handling): If handling the compound in Dichloromethane (DCM) or Tetrahydrofuran (THF) , use Double Gloving .

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) if prolonged immersion is expected.

    • Reasoning: Lipophilic alkyl chains in organic solvents can degrade thin nitrile rapidly.

B. Eye & Face Protection[2][3][4]
  • Solid Handling: Chemical Safety Goggles (indirect venting) are superior to safety glasses. The waxy powder can "flick" unexpectedly during spatula transfer due to static.

  • Liquid Handling: Standard safety glasses with side shields are acceptable inside a fume hood.

C. Respiratory Protection[5][6][7]
  • Primary Control: All weighing and open-vessel manipulation must occur within a certified Chemical Fume Hood.

  • Secondary Control: If a hood is unavailable (not recommended) or during spill cleanup outside containment, use a P95 or N95 particulate respirator .

D. Body Protection[6]
  • Standard: 100% Cotton Lab Coat (High-neck preferred). Synthetic blends can generate static electricity, exacerbating handling difficulties with the powder.

Engineering Controls & Operational Workflow

The following diagram outlines the logical flow of handling, emphasizing the hierarchy of controls to prevent exposure.

G cluster_hood Inside Fume Hood Start Start: Reagent Retrieval RiskCheck Risk Assessment: Check Solvent Compatibility Start->RiskCheck Engineering Engineering Control: Fume Hood On (Face Velocity > 80 fpm) RiskCheck->Engineering PPE Donned Weighing Weighing Protocol: Use Anti-Static Gun Avoid Plastic Spatulas Engineering->Weighing Sash at safe height Solubilization Solubilization: Add Solvent Slowly (Exothermic Check) Weighing->Solubilization Transfer Reaction Reaction Setup: Closed Vessel Solubilization->Reaction Waste Disposal: Solid vs. Liquid Stream Reaction->Waste Post-Exp

Figure 1: Operational workflow emphasizing containment zones for Octadecylboronic acid handling.

Step-by-Step Handling Protocol

Phase 1: Preparation & Weighing
  • Static Neutralization: Octadecylboronic acid often carries a static charge. If available, use an ionizing air blower or anti-static gun on the weighing boat before dispensing.

  • Tool Selection: Use a stainless steel spatula . Avoid plastic spatulas, as the lipophilic powder will adhere tenaciously to plastic surfaces, leading to inaccurate weighing and potential cross-contamination.

  • Environment: Place the analytical balance inside the fume hood. If vibration is an issue, prepare a "rough weigh" inside the hood and transfer to a tared vessel for precise measurement, keeping the container closed during transport.

Phase 2: Solubilization
  • Solvent Choice: The compound is sparingly soluble in water but soluble in ethanol, THF, and DCM.

  • Addition Order: Add the solid to the flask first, then add the solvent. This prevents the lightweight powder from floating on the solvent surface and adhering to the flask walls (the "bathtub ring" effect common with C18 chains).

  • Agitation: Use a magnetic stir bar immediately. Sonication may be required to fully break up waxy aggregates.

Phase 3: Cleanup & Decontamination[3]
  • Glassware Cleaning: Standard water rinsing is ineffective due to the hydrophobic tail.

    • Step A: Rinse with Acetone or Ethanol to dissolve the bulk material.

    • Step B: Wash with warm soapy water (surfactant is required to micellize the residue).

    • Step C: Base bath (Isopropanol/KOH) is effective for removing stubborn boronic acid residues.

Disposal & Emergency Response

Waste Disposal[1][2][8]
  • Solid Waste: Contaminated paper towels, weighing boats, and gloves must be disposed of in the Hazardous Solid Waste stream.

  • Liquid Waste: Solutions containing Octadecylboronic acid must be segregated into Organic Waste (Halogenated or Non-Halogenated) depending on the solvent used.

    • Note: Do not mix with oxidizing acids (Nitric, Perchloric) as boronic acids can react vigorously.

Emergency Procedures
  • Skin Contact:

    • Immediately wipe off excess solid (dry) if present.

    • Wash with soap and water for 15 minutes.[2] (Water alone will not remove this lipophilic compound effectively).

    • Seek medical attention if irritation persists.[3]

  • Eye Contact:

    • Flush with water for 15 minutes, lifting eyelids.[4]

    • Consult an ophthalmologist immediately.

  • Spill (Solid):

    • Dampen a paper towel with ethanol (to prevent dust).

    • Wipe up the spill.[5]

    • Clean the surface with soapy water.

References

  • PubChem. (n.d.). Octadecylboronic acid (Compound Summary). National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved February 1, 2026, from [Link]

Sources

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